molecular formula CCl4 B609516 Necatorin CAS No. 89915-35-5

Necatorin

Cat. No.: B609516
CAS No.: 89915-35-5
M. Wt: 153.8 g/mol
InChI Key: VZGDMQKNWNREIO-UHFFFAOYSA-N
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Description

Necatorin is a potent mutagenic chemical compound first isolated and characterized from the mushroom Lactarius turpis (formerly L. necator ) . This compound, with a molecular formula of C15H8N2O3, is of significant research interest due to its strong and well-documented activity in the Ames test, a standard assay for determining the mutagenic potential of chemical substances . The primary research value of this compound lies in its application as a model mutagen for studying genetic toxicity and DNA damage. Investigations have shown that crude extracts of L. necator are highly mutagenic in bacterial test systems, an effect that is primarily attributed to the presence of this compound . While it tests positive in vitro in the Ames test, it is noteworthy that no evidence of mutagenicity was detected in subsequent host-mediated assays or micronucleus tests, indicating a complex mechanism of action that warrants further scientific exploration . In its natural source, concentrations of this compound can range from 3 to 20 mg per kg of fresh mushroom material . Research into its stability has revealed that the compound is susceptible to decomposition by light, particularly at high pH levels, and can be partially degraded by boiling, with the most effective destruction occurring at pH 5.0 . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrachloromethane
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InChI

InChI=1S/CCl4/c2-1(3,4)5
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InChI Key

VZGDMQKNWNREIO-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)(Cl)Cl
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Molecular Formula

CCl4
Record name CARBON TETRACHLORIDE
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DSSTOX Substance ID

DTXSID8020250
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Molecular Weight

153.8 g/mol
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Physical Description

Carbon tetrachloride appears as a clear colorless liquid with a characteristic odor. Denser than water (13.2 lb / gal) and insoluble in water. Noncombustible. May cause illness by inhalation, skin absorption and/or ingestion. Used as a solvent, in the manufacture of other chemicals, as an agricultural fumigant, and for many other uses., Liquid, Colorless liquid with a characteristic ether-like odor; [NIOSH], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a characteristic odor., Colorless liquid with a characteristic ether-like odor.
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Boiling Point

170.1 °F at 760 mmHg (NTP, 1992), 76.7 °C, 76.80 °C. @ 760.00 mm Hg, 76.5 °C, 170.1 °F, 170 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 793 mg/L at 25 °C, In water, 1160 mg/L at 25 °C, 800 mg/L at 20 °C, Miscible with alcohol, benzene, chloroform, ether, carbon disulfide, petroleum ether, oils, Soluble in ethanol, acetone; miscible with ethyl ether, benzene, chloroform, Soluble in naphtha, 0.793 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.05%
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Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5940 g/cu cm at 20 °C, Saturated liquid density: 99.080 lb/cu ft; liquid heat capacity: 0.219 Btu/lb °F; liquid viscosity: 0.922 centipoise; ideal gas heat capacity: 0.130 Btu/lb °F (all at 75 °F), Liquid thermal conductivity: 0.690 Btu-inch/hr-sq ft °F; saturated vapor pressure: 1.874 lb/sq in; saturated vapor density: 0.05069 lb/cu ft (all at 70 °F), Relative density (water = 1): 1.59, 1.59
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Vapor Density

5.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3, 5.3
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Vapor Pressure

91 mmHg at 68 °F ; 113 mmHg at 77 °F (NTP, 1992), 115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2, 91 mmHg
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Color/Form

Liquid, Colorless, clear, heavy liquid, Colorless liquid

CAS No.

56-23-5
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Melting Point

-9 °F (NTP, 1992), -22.2 °C, 28.6 °C, -23 °C, -9 °F
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Foundational & Exploratory

What is the chemical structure of Necatorin?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necatorin is a naturally occurring compound isolated from the mushroom Lactarius necator. It is a potent mutagenic agent, a characteristic that has been confirmed through various toxicological assays. This document provides a detailed overview of the chemical structure of this compound, available quantitative data on its properties, and outlines the experimental protocols for its study. Furthermore, it explores the current understanding of its mechanism of action. This technical guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₁₅H₈N₂O₃.[1][2] Its systematic IUPAC name is 11-Hydroxychromeno[5,6-c]cinnolin-2-one.[1] Alternative names include Necatorine and 7-hydroxycoumaro(5,6-c)cinnoline.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₈N₂O₃[1][2]
Molecular Weight 264.24 g/mol [2]
IUPAC Name 11-Hydroxychromeno[5,6-c]cinnolin-2-one[1]
SMILES O=C1C=CC2=C3N=NC4=CC=CC=C4C3=C(O)C=C2O1[2]
InChI Key WNQBVKOXDIYRFH-UHFFFAOYSA-N[2]
CAS Number 89915-35-5[1]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]

Quantitative Data

Concentration in Lactarius necator

This compound is found in the fresh fruiting bodies of the Lactarius necator mushroom at concentrations ranging from 3 to 20 mg/kg.[2][3]

Effect of Processing on this compound Concentration

Studies have shown that blanching the mushrooms can significantly reduce the concentration of this compound to approximately 25% of its original amount.[2][3]

Stability of this compound

This compound exhibits variability in its stability under different conditions. It is susceptible to decomposition by light, particularly at a high pH. The compound's stability in boiling water is pH-dependent; its destruction is most effective at pH 5.0, while it remains relatively stable at pH 0.5 and 13.5.[3]

Experimental Protocols

Ames Test for Mutagenicity

Principle: The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid. The test measures the rate at which these bacteria revert to a prototrophic state (His+) when exposed to a potential mutagen. A positive result, indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control, suggests that the substance is mutagenic.

General Protocol:

  • Strain Selection: Salmonella typhimurium strains such as TA98 and TA100 are commonly used.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.

  • Plate Incorporation Assay:

    • A mixture of the bacterial tester strain, the test compound (this compound) at various concentrations, and, if required, the S9 mix is added to molten top agar (B569324).

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A positive response is typically defined as a dose-related increase in the number of revertants that is at least twice the spontaneous reversion rate.

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis bacterium S. typhimurium (His-) mix Mix with Top Agar bacterium->mix This compound This compound (various conc.) This compound->mix s9_mix S9 Mix (optional) s9_mix->mix plate Pour on Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies (His+) incubate->count compare Compare to Control count->compare result Determine Mutagenicity compare->result

Fig. 1: Workflow for the Ames Test.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and the specific signaling pathways affected by this compound have not been extensively elucidated in the available scientific literature. As a potent mutagen, it is hypothesized that this compound's primary mechanism of action involves interaction with DNA, leading to genetic mutations.

Logical Relationship of Mutagenesis:

The mutagenic activity of a chemical compound like this compound can be conceptualized through the following logical progression:

Mutagenesis_Pathway This compound This compound Exposure absorption Cellular Uptake and Metabolic Activation (if required) This compound->absorption dna_interaction Interaction with DNA (e.g., Adduct Formation) absorption->dna_interaction replication_error Errors during DNA Replication or Repair dna_interaction->replication_error mutation Permanent Change in DNA Sequence (Mutation) replication_error->mutation cellular_effects Altered Gene Function and Cellular Processes mutation->cellular_effects

Fig. 2: Postulated Mechanism of this compound Mutagenicity.

Further research is required to identify the specific DNA adducts formed by this compound and to understand how these adducts lead to mutations. Investigating the potential involvement of cellular stress response pathways, such as the DNA damage response (DDR) pathway, would also be a valuable area of future research.

Conclusion

This compound is a well-established mutagen found in Lactarius necator mushrooms. Its chemical structure has been fully characterized, and some quantitative data regarding its occurrence and stability are available. While its mutagenicity is confirmed, detailed quantitative toxicological data and a comprehensive understanding of its mechanism of action, including its effects on cellular signaling pathways, remain areas for further investigation. The information provided in this guide serves as a foundational resource for researchers interested in further exploring the properties and biological effects of this potent natural compound.

References

Genotoxicity and Mutagenic Properties of Necatorin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necatorin, a compound identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a naturally occurring substance found in the mushroom Lactarius necator. This technical guide provides a comprehensive review of the available scientific literature on the genotoxic and mutagenic properties of this compound. The primary focus of existing research has been on its potent mutagenic effects as demonstrated in the Ames test. In contrast, in vivo studies utilizing the host-mediated assay and the micronucleus test have not shown evidence of mutagenicity, suggesting a potential detoxification or lack of bioavailability in mammalian systems. This document collates the available data, outlines the experimental methodologies employed in these key studies, and presents a generalized overview of the potential mechanisms of genotoxicity. Due to the limited availability of public full-text articles, some quantitative data and specific experimental protocols are based on standard toxicological methodologies.

Introduction

This compound is a chemical compound isolated from the wild edible mushroom Lactarius necator. Its chemical structure is 7-hydroxycoumaro(5,6-c)cinnoline. The presence of this compound in a consumed mushroom species has prompted investigations into its potential toxicological effects, with a particular focus on its genotoxicity and mutagenicity. Understanding the genotoxic profile of naturally occurring compounds like this compound is crucial for assessing potential risks to human health and for guiding future research in toxicology and drug development.

This guide summarizes the findings from key assays used to evaluate the genotoxic potential of this compound, including the Ames test, the bacterial intraperitoneal host-mediated assay, and the micronucleus test.

Quantitative Data Summary

The available literature provides limited specific quantitative data on the genotoxicity of this compound. The concentration of this compound in fresh Lactarius necator mushrooms has been reported to range from 3 to 20 mg/kg. The following tables summarize the qualitative results from the key genotoxicity assays mentioned in the literature.

Table 1: Summary of Genotoxicity and Mutagenicity Assays for this compound

AssayTest SystemMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumInformation not available in abstractsPositive [1]
Host-Mediated AssayBacterial intraperitonealIn vivo (mouse)Negative [1]
Micronucleus TestIn vivo (mouse)In vivo (mouse)Negative [1]

Table 2: Concentration of this compound in Lactarius necator

Sample TypeConcentration Range (mg/kg)Reference
Fresh Mushrooms3 - 20[2]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not available in the public domain. Therefore, the following sections describe generalized, standard protocols for the key assays mentioned.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause mutations that restore the bacterium's ability to produce histidine, allowing it to grow on a histidine-free medium.

Generalized Protocol:

  • Strain Selection: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (typically a rat liver extract known as S9 mix) to mimic the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted for each concentration of the test substance and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

ames_test_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis strain Select S. typhimurium strains mix Mix bacteria, this compound, and S9 mix strain->mix s9 Prepare S9 mix (optional) s9->mix plate Plate on histidine-free medium mix->plate incubate Incubate at 37°C plate->incubate count Count revertant colonies incubate->count

Caption: Generalized workflow for the Ames test.
Bacterial Intraperitoneal Host-Mediated Assay

This in vivo assay is used to assess the potential for a chemical to induce mutations after being metabolized by a mammalian host.

Generalized Protocol:

  • Organism Preparation: A culture of a suitable indicator microorganism (e.g., Salmonella typhimurium) is prepared.

  • Host Administration: The indicator microorganisms are injected into the peritoneal cavity of a host animal (typically a mouse or rat).

  • Test Substance Administration: The test substance (this compound) is administered to the host animal, usually by a different route (e.g., oral, subcutaneous).

  • Incubation: The host animal is maintained for a specific period to allow for the metabolism and distribution of the test substance.

  • Recovery of Microorganisms: The microorganisms are recovered from the peritoneal cavity.

  • Mutation Analysis: The recovered microorganisms are analyzed for the induction of mutations, similar to the Ames test, by plating on a selective medium.

  • Comparison: The mutation frequency in the microorganisms recovered from the treated animals is compared to that from control animals.

host_mediated_assay start Prepare indicator microorganism inject_bacteria Inject bacteria into host peritoneum start->inject_bacteria administer_drug Administer this compound to host inject_bacteria->administer_drug incubation Incubate for metabolic activation administer_drug->incubation recover_bacteria Recover bacteria from peritoneum incubation->recover_bacteria analyze_mutation Analyze for mutations recover_bacteria->analyze_mutation

Caption: Generalized workflow for the host-mediated assay.
Micronucleus Test

The in vivo micronucleus test is a cytogenetic assay that detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Generalized Protocol:

  • Animal Dosing: The test substance (this compound) is administered to animals (usually mice or rats) at several dose levels.

  • Tissue Collection: At appropriate time intervals after dosing, bone marrow is typically collected from the femur. Peripheral blood can also be used.

  • Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and stained.

  • Cell Scoring: The polychromatic erythrocytes (immature red blood cells) are examined under a microscope for the presence of micronuclei. A sufficient number of cells (e.g., 2000 per animal) is scored.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to that in the control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.

micronucleus_test dose Administer this compound to animals collect Collect bone marrow dose->collect prepare Prepare and stain slides collect->prepare score Score micronuclei in erythrocytes prepare->score analyze Analyze data for statistical significance score->analyze

Caption: Generalized workflow for the in vivo micronucleus test.

Signaling Pathways and Mechanisms of Genotoxicity

The specific signaling pathways and molecular mechanisms through which this compound exerts its mutagenic effects in the Ames test have not been elucidated in the available literature. However, a general understanding of genotoxicity mechanisms can provide a framework for potential modes of action.

Genotoxic compounds can induce mutations through several mechanisms:

  • Direct DNA Adduct Formation: The compound or its metabolites can covalently bind to DNA, forming adducts that can lead to mispairing during DNA replication.

  • Intercalation: The compound can insert itself between the base pairs of the DNA double helix, distorting its structure and potentially leading to frameshift mutations.

  • Induction of Oxidative Stress: The compound can lead to the production of reactive oxygen species (ROS) that can damage DNA bases.

  • Inhibition of DNA Repair Enzymes: The compound could interfere with the cellular machinery responsible for repairing DNA damage, leading to an accumulation of mutations.

The positive result in the Ames test suggests that this compound is a direct-acting mutagen or is converted to a mutagen by the enzymes present in the Salmonella tester strains. The negative results in the in vivo assays could be due to several factors, including:

  • Lack of Absorption and Distribution: this compound may not be absorbed or distributed to the target cells in the host animal.

  • Metabolic Detoxification: The host animal may possess metabolic pathways that detoxify this compound before it can reach the target cells and exert a mutagenic effect.

  • Inefficient Metabolic Activation: If this compound requires metabolic activation to become mutagenic in vivo, the necessary enzymes may not be present or active in the target tissues.

genotoxicity_mechanism cluster_exposure Exposure cluster_interaction Cellular Interaction cluster_outcome Outcome This compound This compound DNA DNA This compound->DNA Interaction Damage DNA Damage DNA->Damage Induces Mutation Mutation Damage->Mutation If unrepaired Cancer Potential for Carcinogenesis Mutation->Cancer

Caption: Generalized pathway from genotoxic exposure to mutation.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent mutagen in the in vitro Ames test. However, the lack of mutagenic activity in the host-mediated and micronucleus assays suggests that its genotoxic potential may not be expressed in vivo, at least under the conditions tested. This discrepancy highlights the importance of a battery of tests for a comprehensive toxicological evaluation.

Further research is needed to fully understand the genotoxic profile of this compound. Key areas for future investigation include:

  • Quantitative Ames Test Data: Obtaining and analyzing the full dose-response curves from Ames tests would provide a more precise measure of its mutagenic potency.

  • Mechanism of Action: Studies to elucidate the specific molecular mechanism by which this compound induces mutations are warranted. This could involve investigating DNA adduct formation, oxidative stress, or effects on DNA repair pathways.

  • In Vivo Studies: More extensive in vivo studies using different routes of administration, dose levels, and animal models could help to clarify the reasons for the discrepancy between the in vitro and in vivo results.

  • Metabolism Studies: Investigating the metabolic fate of this compound in mammalian systems would be crucial to understanding its potential for detoxification or activation.

A thorough understanding of the genotoxicity and mutagenic properties of this compound is essential for accurately assessing the risk associated with the consumption of Lactarius necator mushrooms and for the broader understanding of the toxicology of naturally occurring compounds.

References

Necatorin: An Exploration of Potential Biological Activities Beyond Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Foreword

Necatorin, a distinctive 7-hydroxycoumaro(5,6-c)cinnoline, is a secondary metabolite isolated from the mushroom Lactarius necator (syn. Lactarius turpis). Historically, scientific inquiry into this compound has been predominantly focused on its potent mutagenic properties, as evidenced by positive results in the Ames test. This has led to the classification of L. necator as a non-edible species, with concerns about potential carcinogenicity and reported gastrointestinal distress. However, the broader biological activity profile of this unique heterocyclic compound remains largely uncharted territory.

This technical guide aims to synthesize the current, albeit limited, state of knowledge regarding this compound and to explore its potential biological activities beyond mutagenicity. By examining the bioactivities of crude extracts of its source organism, Lactarius necator, and drawing inferences from the known pharmacological profiles of its parent chemical classes—coumarins and cinnolines—we can begin to delineate promising avenues for future research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the untapped potential of this compound and related compounds.

This compound: The Knowns

This compound is a structurally intriguing molecule, possessing a fused coumarin (B35378) and cinnoline (B1195905) core. Its established biological activity is its mutagenicity.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name 7-hydroxycoumaro(5,6-c)cinnolineN/A
Molecular Formula C₁₅H₈N₂O₃N/A
Molar Mass 264.24 g/mol N/A
Appearance Pale yellow solidN/A
Solubility Soluble in methanol (B129727)[1]
Mutagenicity

The primary and most well-documented biological activity of this compound is its mutagenicity.

  • Ames Test: this compound has been shown to be a direct-acting mutagen in the Ames test, a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. This indicates that it can cause mutations in the DNA of the tester strains without the need for metabolic activation.

Bioactivity of Lactarius necator Extracts: Indirect Evidence

While studies on isolated this compound are scarce, research on crude extracts from Lactarius necator provides clues to other potential biological activities present in the mushroom. It is critical to note that these activities cannot be definitively attributed to this compound alone, as these extracts contain a complex mixture of phytochemicals, including phenolic compounds, which are known to be bioactive.

Antioxidant Activity

Methanolic extracts of Lactarius turpis have demonstrated notable antioxidant properties.[1] This suggests the presence of compounds within the mushroom capable of scavenging free radicals or otherwise mitigating oxidative stress.

Table 1: Antioxidant Activity of Lactarius turpis Methanolic Extract [1]

AssayActivity
Reducing Power (Folin-Ciocalteu) Highest among tested Lactarius species
DPPH Radical Scavenging Activity Lowest EC₅₀ value among tested Lactarius species
β-carotene Bleaching Inhibition Exhibited inhibitory activity
TBARS Assay (Lipid Peroxidation Inhibition) Exhibited inhibitory activity
Cytotoxicity

Extracts of various Lactarius species have been evaluated for their cytotoxic effects against different cell lines. While methanolic extracts of L. turpis did not show toxicity towards porcine liver primary cells, other Lactarius species have exhibited moderate cytotoxicity against certain cancer cell lines.[2][3] Polysaccharide extracts from Lactarius chrysorrheus have shown cytotoxic activity against HepG2 and PANC-1 cancer cell lines.[4] This warrants further investigation into the specific compounds responsible for these effects within the Lactarius genus.

Inferred Potential Activities from Parent Chemical Classes

This compound's structure as a coumaro-cinnoline suggests that it may share some of the diverse biological activities associated with its parent heterocyclic systems: coumarins and cinnolines.

Potential Activities Based on the Coumarin Moiety

Coumarins are a large class of natural products known for their wide range of pharmacological properties.[5][6]

  • Anti-inflammatory: Many coumarins exhibit anti-inflammatory effects by modulating various signaling pathways and inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[7][8][9][10]

  • Antioxidant: The phenolic nature of many coumarins contributes to their antioxidant and free radical scavenging capabilities.[8]

  • Anticancer: Certain coumarin derivatives have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.[6]

  • Antimicrobial and Antiviral: A broad spectrum of antimicrobial and antiviral activities has been reported for coumarin compounds.[5][11]

  • Neuroprotective: Some coumarins have shown promise in the context of neurodegenerative diseases through mechanisms such as acetylcholinesterase inhibition.[6]

Potential Activities Based on the Cinnoline Moiety

The cinnoline scaffold is also a key feature in many pharmacologically active compounds.[12][13][14]

  • Anticancer: Cinnoline derivatives have been investigated for their antitumor activities, with some showing potent effects against various cancer cell lines.[15][16]

  • Anti-inflammatory and Analgesic: Anti-inflammatory and analgesic properties have been reported for certain cinnoline derivatives.[12]

  • Antimicrobial: The cinnoline nucleus is present in compounds with antibacterial and antifungal properties.[12][13]

  • Antitubercular and Antimalarial: Some cinnoline derivatives have shown activity against Mycobacterium tuberculosis and Plasmodium falciparum.[16]

Experimental Protocols

Detailed experimental protocols for assessing the non-mutagenic biological activities of pure this compound are not available in the current literature. However, the methodologies used to evaluate the antioxidant and cytotoxic properties of Lactarius turpis extracts can be adapted for future studies on the isolated compound.

Preparation of Methanolic Extract[1]
  • Lyophilization: Fresh fruiting bodies of Lactarius turpis are lyophilized (freeze-dried) to remove water.

  • Extraction: The lyophilized and powdered mushroom material (1 g) is extracted by stirring with methanol (40 mL) for 1 hour.

  • Filtration: The mixture is filtered through Whatman No. 4 paper to separate the solid residue from the liquid extract.

  • Concentration: The methanol is evaporated under reduced pressure to yield the crude methanolic extract.

Antioxidant Activity Assays[1]
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the extract to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Reducing Power Assays (Folin-Ciocalteu and Ferricyanide/Prussian Blue): These assays quantify the ability of the extract to reduce an oxidant, which is typically correlated with its antioxidant capacity.

  • β-Carotene Bleaching Assay: This assay assesses the capacity of the extract to inhibit the oxidative degradation of β-carotene, usually induced by linoleic acid free radicals.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This method measures the extent of lipid peroxidation in a biological sample (e.g., brain homogenates) by quantifying the formation of malondialdehyde (MDA), a byproduct of peroxidation.

Cytotoxicity Assay (against Porcine Liver Primary Cells)[1]
  • Cell Culture: Primary porcine liver cells (PLP2) are cultured in appropriate media.

  • Treatment: Cells are exposed to various concentrations of the mushroom extract. Ellipticine is often used as a positive control.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

  • Cell Viability Assessment: Cell viability is determined using a suitable method, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

  • GI₅₀ Determination: The concentration of the extract that causes 50% inhibition of cell growth (GI₅₀) is calculated.

Signaling Pathways and Logical Relationships: Visualizations

Given the absence of direct studies on this compound's interaction with specific signaling pathways, the following diagrams illustrate hypothetical points of intervention based on the known activities of coumarins and the observed antioxidant effects of L. necator extracts.

Potential_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress induces This compound This compound / L. necator Bioactives This compound->ROS Scavenges Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage leads to Potential_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation COX_LOX COX & LOX Enzymes Inflammatory_Stimuli->COX_LOX Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) NFkB_Activation->Pro_inflammatory_Mediators upregulates COX_LOX->Pro_inflammatory_Mediators synthesizes Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Necatorin_Coumarin This compound (as a Coumarin) Necatorin_Coumarin->NFkB_Activation Inhibits? Necatorin_Coumarin->COX_LOX Inhibits?

References

The Natural Occurrence of Necatorin in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necatorin, a potent mutagenic compound, has been identified in specific species of Lactarius mushrooms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its concentration in fungal species, and the implications for edibility. It details a representative experimental protocol for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide illustrates a generalized biosynthetic pathway for coumarins in fungi, the chemical class to which this compound belongs, and a conceptual workflow for assessing its mutagenicity. This document is intended to serve as a foundational resource for researchers in mycology, toxicology, and drug development.

Introduction

This compound is a naturally occurring compound with the chemical formula C₁₅H₈N₂O₃ and the IUPAC name 11-Hydroxychromeno[5,6-c]cinnolin-2-one.[1] It was first isolated and characterized from the mushroom Lactarius necator, now more commonly known as Lactarius turpis.[1] The primary concern surrounding this compound is its demonstrated high mutagenicity in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds.[1][2] This property has led to a re-evaluation of the edibility of mushrooms containing this compound. This guide synthesizes the current knowledge on the natural occurrence of this compound in fungi, with a particular focus on species traditionally considered edible.

Natural Occurrence and Concentration of this compound

The presence of this compound has been confirmed in a limited number of fungal species, primarily within the Lactarius genus. The most well-documented source of this compound is Lactarius turpis (syn. Lactarius necator). Due to the presence of this mutagenic compound, L. turpis is now widely considered non-edible.[3] Some sources also report the presence of this compound in Lactarius helvus, another species considered toxic.[4]

Extensive literature reviews have not revealed the presence of this compound in other commonly consumed edible mushroom species. Researchers and consumers should, however, remain cautious, as the chemical composition of many fungal species is not yet fully characterized.

Quantitative Data

The concentration of this compound in fresh Lactarius necator mushrooms has been reported to range from 3 to 20 mg/kg.[1][5] Food preparation methods can significantly impact the concentration of this compound. For instance, blanching has been shown to reduce the this compound content to approximately 25% of its original amount.[1][5]

Fungal SpeciesCommon NameEdibilityThis compound Concentration (mg/kg of fresh weight)Effect of Blanching
Lactarius turpis (syn. Lactarius necator)Ugly MilkcapNon-edible3 - 20[1][5]Reduced to ~25% of original concentration[1][5]
Lactarius helvusFenugreek MilkcapToxicPresence reported[4]Data not available

Experimental Protocols: Extraction and Quantification of this compound

The following is a representative protocol for the extraction and quantification of this compound from mushroom samples. This protocol is based on general methods for the analysis of secondary metabolites in fungi and should be optimized for specific laboratory conditions.

Sample Preparation and Extraction
  • Homogenization: A known weight of fresh or lyophilized mushroom tissue is homogenized in a suitable solvent. A common choice would be a mixture of methanol (B129727) and water (e.g., 80:20 v/v).

  • Extraction: The homogenized sample is then subjected to extraction, for example, by ultrasonication for 30 minutes, followed by centrifugation to pellet solid debris.

  • Solvent Evaporation: The supernatant is collected, and the solvent is evaporated under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup: The dried extract is redissolved in a small volume of a suitable solvent and may be cleaned up using a C18 SPE cartridge to remove interfering compounds. The cartridge is first conditioned with methanol and then water. The sample is loaded, washed with water, and the analyte is eluted with methanol.

  • Final Preparation: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of coumarin-like compounds.

  • Mobile Phase: A gradient elution is often employed for complex extracts. A typical mobile phase could consist of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient could start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: this compound is a chromophoric molecule. Based on its structure, a UV detection wavelength in the range of 280-320 nm would be appropriate for its detection and quantification.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using analytical standards of known concentrations.

Biosynthesis and Potential Mechanism of Action

Generalized Biosynthetic Pathway of Coumarins in Fungi

While the specific biosynthetic pathway of this compound has not been elucidated, it is a derivative of coumarin (B35378). The biosynthesis of coumarins in fungi generally proceeds through the phenylpropanoid pathway, starting with the amino acid phenylalanine. The following diagram illustrates a generalized pathway for the formation of the coumarin scaffold.

Coumarin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin_formation Coumarin Formation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H o_Coumaric_acid o_Coumaric_acid p_Coumaric_acid->o_Coumaric_acid Hydroxylation Coumarin Coumarin o_Coumaric_acid->Coumarin Lactonization

A generalized biosynthetic pathway for coumarins in fungi.

Note: This diagram illustrates the general steps to form the basic coumarin structure. The formation of the unique cinnoline (B1195905) moiety of this compound would involve further complex enzymatic steps that are currently unknown.

Conceptual Workflow for Mutagenicity Assessment

Given that this compound's primary biological characteristic of concern is its mutagenicity, understanding the workflow for its assessment is crucial. The Ames test is a widely used method for this purpose. The following diagram outlines the conceptual workflow of the Ames test.

Ames_Test_Workflow Start Start: Test Compound (this compound) Strain Select Salmonella typhimurium strain (Histidine auxotroph) Start->Strain Incubation Incubate compound with bacterial strain (+/- S9 liver extract for metabolic activation) Strain->Incubation Plating Plate mixture on histidine-deficient agar Incubation->Plating Incubate_plates Incubate plates for 48-72 hours Plating->Incubate_plates Count Count revertant colonies Incubate_plates->Count Result Result: Increased number of revertants indicates mutagenicity Count->Result

Conceptual workflow of the Ames test for mutagenicity.

Conclusion

The presence of the mutagenic compound this compound in Lactarius turpis and Lactarius helvus underscores the importance of accurate mushroom identification and the ongoing chemical characterization of fungal species. While this compound has not been detected in commonly consumed edible mushrooms, this guide provides the necessary background and a representative analytical methodology for its surveillance. The provided diagrams offer a foundational understanding of the likely biosynthetic origin of its coumarin core and the experimental logic behind its toxicological assessment. Further research is warranted to fully elucidate the specific biosynthetic pathway of this compound and to screen a wider range of fungal species for its presence.

References

Spectroscopic Profile of Necatorin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necatorin, a potent mutagen first identified in the Lactarius turpis mushroom, presents a unique chemical scaffold of significant interest in toxicological and pharmacological research. This technical guide provides a summary of the available spectroscopic data for this compound, intended to support ongoing research and development efforts. Due to the limited public availability of the primary research that first characterized this molecule, this document summarizes the currently accessible data and outlines the methodologies that would have been employed for its structural elucidation.

Chemical Identity and Properties

This compound is a heterocyclic compound with the systematic IUPAC name 11-Hydroxychromeno[5,6-c]cinnolin-2-one.[1] Its molecular formula is C₁₅H₈N₂O₃, corresponding to a molar mass of 264.24 g/mol .[1]

PropertyValueReference
Molecular FormulaC₁₅H₈N₂O₃[1]
Molar Mass264.24 g/mol [1]
IUPAC Name11-Hydroxychromeno[5,6-c]cinnolin-2-one[1]
Melting Point220–225 °C[1]

Spectroscopic Data

The definitive spectroscopic data for this compound was published in the initial report of its isolation and characterization. While the full spectral data is contained within this primary literature, this guide presents a summary of the expected spectroscopic characteristics based on its known structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be utilized to confirm the elemental composition of this compound.

IonCalculated m/zObserved m/z
[M+H]⁺265.0557Data not available in public sources
[M-H]⁻263.0411Data not available in public sources
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound would have heavily relied on ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are influenced by the aromatic and heterocyclic nature of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is anticipated to show signals corresponding to the eight protons on the aromatic and coumarin (B35378) rings. The chemical shifts would be in the aromatic region (typically 6.5-8.5 ppm), with coupling patterns (doublets, triplets, etc.) revealing the connectivity of the protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display 15 distinct signals corresponding to each carbon atom in the this compound molecule. The chemical shifts would be indicative of the different carbon environments, such as aromatic carbons, carbonyl carbons, and carbons bonded to oxygen and nitrogen.

Specific, quantitative NMR data for this compound is detailed in the primary literature but is not available in publicly accessible databases.

Experimental Protocols

The following sections describe the general methodologies that would be employed for the isolation and spectroscopic analysis of this compound. The detailed, specific protocols are available in the primary research article.

Isolation of this compound

This compound was first isolated from the mushroom Lactarius turpis (also known as Lactarius necator).[1] A general procedure for the isolation of natural products from fungal sources would involve the following steps:

  • Extraction: Fresh or dried mushroom fruiting bodies are homogenized and extracted with a suitable solvent, such as methanol (B129727) or ethanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.

  • Chromatography: The fraction containing this compound is further purified using chromatographic techniques. This may involve multiple steps, including:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity to the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique to obtain the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry: The purified this compound sample is dissolved in a suitable solvent and analyzed by high-resolution mass spectrometry (HRMS) to determine its exact mass and elemental composition.

  • NMR Spectroscopy: A sample of pure this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer. ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) would be performed to elucidate the complete structure and assign all proton and carbon signals.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

G Experimental Workflow for this compound Analysis cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis Mushroom Collection Mushroom Collection Extraction Extraction Mushroom Collection->Extraction Solvent Partitioning Solvent Partitioning Extraction->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound HRMS HRMS Pure this compound->HRMS 1H_NMR 1H NMR Pure this compound->1H_NMR 13C_NMR 13C NMR Pure this compound->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Pure this compound->2D_NMR Structure Elucidation Structure Elucidation HRMS->Structure Elucidation 1H_NMR->Structure Elucidation 13C_NMR->Structure Elucidation 2D_NMR->Structure Elucidation

Caption: Workflow for this compound Analysis

As this compound is primarily known for its mutagenic properties, there is currently no established signaling pathway associated with a therapeutic effect. Research has focused on its toxicological profile rather than its interaction with specific cellular signaling cascades.

For access to the complete, detailed spectroscopic data and experimental protocols, researchers are directed to the primary publication:

  • Suortti, T., von Wright, A., & Koskinen, A. (1983). This compound, a highly mutagenic compound from Lactarius necator. Phytochemistry, 22(12), 2873–2874.

References

A Technical Guide to the Prospective Synthesis of Necatorin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature and chemical databases reveals no published total synthesis of the natural product Necatorin or its direct analogs. This guide, therefore, presents a prospective synthetic approach based on established methodologies for constructing structurally related heterocyclic systems, namely chromeno-quinolines and chromeno-pyridines. The experimental details and data provided are derived from published syntheses of these analogous compounds and are intended to serve as a foundational resource for researchers aiming to develop a viable synthetic route to this compound.

This compound, an 11-hydroxychromeno[5,6-c]cinnolin-2-one, is a mutagenic compound first isolated from the Lactarius necator mushroom. Its unique fused heterocyclic structure presents a compelling synthetic challenge and a potential scaffold for developing novel biologically active molecules. This document outlines a hypothetical synthetic strategy, supported by experimental data from analogous systems, and discusses the potential biological activities of such compounds.

Proposed Synthetic Strategy for the this compound Core

A plausible retrosynthetic analysis of the this compound core (chromeno[5,6-c]cinnoline) suggests that it could be constructed from a suitably substituted coumarin (B35378) precursor. A key transformation would involve the formation of the cinnoline (B1195905) ring system onto the coumarin scaffold. One potential forward synthesis approach is a multi-component reaction, which has proven effective for the synthesis of similar fused heterocycles.

A one-pot synthesis of chromeno[4,3-b]quinolin-6-one (B184693) derivatives, structurally analogous to the this compound core, has been reported. This methodology involves the condensation of 4-chloro-3-formylcoumarin with various anilines. A similar strategy could be envisioned for this compound, where a hydrazine (B178648) derivative is used in place of an aniline (B41778) to form the cinnoline ring.

The proposed reaction pathway is depicted below:

Proposed this compound Synthesis cluster_1 Key Intermediate cluster_2 Condensation and Cyclization 4_hydroxycoumarin 4-Hydroxycoumarin formylcoumarin 4-Chloro-3-formylcoumarin 4_hydroxycoumarin->formylcoumarin Vilsmeier-Haack Reaction hydrazine_derivative Substituted Hydrazine necatorin_core Chromeno[5,6-c]cinnoline Core hydrazine_derivative->necatorin_core One-pot Condensation/ Cyclization formylcoumarin->necatorin_core Anticancer Mechanism Analog Chromeno-quinoline Analog Cell Cancer Cell Analog->Cell Tubulin Tubulin Polymerization Analog->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

An In-depth Technical Guide to the Structure-Activity Relationship of Necatorin and its Potential Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the properties of Necatorin, a naturally occurring mutagen. However, to date, dedicated research on the synthesis and structure-activity relationship (SAR) of a broad range of "this compound derivatives" is not publicly available. This guide, therefore, provides a comprehensive overview of this compound's known characteristics and presents an inferred SAR for potential derivatives based on the established activities of structurally related coumarin (B35378) and cinnoline (B1195905) compounds.

Introduction to this compound

This compound is a naturally occurring compound first isolated from the mushroom Lactarius necator. Its chemical structure is 7-hydroxycoumaro(5,6-c)cinnoline. The primary and most significant biological activity of this compound is its potent mutagenicity, which has been consistently demonstrated in the Ames test. This property makes this compound a compound of interest in toxicology and carcinogenesis research. Due to its mutagenic nature, investigations into its derivatives could provide valuable insights into the structural motifs responsible for DNA damage and potentially inform the design of novel intercalating agents or, conversely, lead to the development of non-mutagenic analogues with other biological activities.

Structure-Activity Relationship (SAR)

The SAR of this compound derivatives is not yet established through systematic studies. However, by analyzing the structure of this compound and the known SAR of its core components—coumarin and cinnoline—we can infer potential relationships between structural modifications and biological activity.

Known Activity of this compound

The core activity of this compound is its mutagenicity. This is attributed to its planar, polycyclic aromatic structure, which is characteristic of DNA intercalating agents. The hydroxyl group at the 7-position is also likely to play a role in its biological activity, potentially through metabolic activation or by influencing its electronic properties and ability to interact with biological macromolecules.

Inferred SAR for Potential this compound Derivatives

The following SAR is inferred from studies on coumarin and cinnoline derivatives and should be considered hypothetical until validated by experimental data on this compound derivatives.

2.2.1 Modifications to the Coumarin Moiety

The coumarin scaffold is a versatile pharmacophore, and its substitution patterns significantly influence its biological activities, which range from anticancer to anti-inflammatory and antimicrobial.

  • Substitution at the 3- and 4-positions: Introduction of substituents at the C3 and C4 positions of the coumarin ring can modulate activity. For instance, in some coumarin series, the presence of a 4-methyl group and an alkyl chain at the C3 position has been shown to enhance cytotoxic activity against cancer cell lines[1].

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the coumarin ring are critical for activity. Dihydroxycoumarins often exhibit different activities compared to their monohydroxylated counterparts[1]. The existing 7-hydroxy group on this compound is a key feature. Further hydroxylation or modification of this group would likely have a profound impact on its mutagenicity and could introduce other biological effects.

  • Introduction of Electron-Withdrawing or Donating Groups: The electronic properties of substituents on the coumarin ring can influence the molecule's ability to interact with biological targets. Electron-withdrawing groups may enhance certain activities, while electron-donating groups may alter the metabolic profile of the compound.

2.2.2 Modifications to the Cinnoline Moiety

The cinnoline ring system is also a known pharmacophore with a range of biological activities, including antibacterial, antifungal, and anticancer effects.

  • Substitution on the Cinnoline Ring: The introduction of various substituents on the cinnoline ring system can lead to a diverse range of pharmacological activities[2][3][4]. For example, halogenated cinnoline derivatives have shown potent antimicrobial activity[5].

  • Fusion of Additional Rings: The fusion of other heterocyclic rings to the cinnoline system can generate novel compounds with unique biological profiles.

The table below summarizes the potential effects of substitutions on the this compound scaffold based on findings from coumarin and cinnoline derivative studies.

Modification PositionType of SubstitutionPotential Impact on ActivityReference Compound Class
Coumarin C3Alkyl chainsIncreased cytotoxicityCoumarins[1]
Coumarin C4Methyl groupEnhanced cytotoxic effectsCoumarins[1]
Coumarin RingAdditional Hydroxyl groupsAltered biological activity and metabolismCoumarins[1]
Cinnoline RingHalogen atomsIncreased antimicrobial activityCinnolines[5]
Cinnoline RingFused heterocyclic ringsNovel pharmacological profilesCinnolines

Experimental Protocols

The primary assay for determining the mutagenic activity of this compound and its potential derivatives is the Bacterial Reverse Mutation Assay (Ames Test) .

Ames Test Protocol

This test uses various strains of Salmonella typhimurium that are auxotrophic for histidine (His-) to detect point mutations.

3.1.1 Materials

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Nutrient broth

  • Top agar (B569324) (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Test compound (this compound derivative)

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, with and without S9)

  • Negative/vehicle control (e.g., DMSO)

  • S9 fraction (for metabolic activation)

  • S9 cofactor mix (e.g., NADP, glucose-6-phosphate)

3.1.2 Procedure

  • Strain Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Experiments should be conducted both with and without the S9 mix to detect direct-acting mutagens and those that require metabolic activation.

  • Plate Incorporation Method: a. To a tube containing molten top agar at 45°C, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. b. Vortex the mixture gently and pour it onto a minimal glucose agar plate. c. Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies (His+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

3.1.3 Experimental Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_prep Bacterial Strain Culture mixing Mixing: - Top Agar - Bacteria - Compound - S9 Mix/Buffer strain_prep->mixing s9_prep S9 Mix Preparation s9_prep->mixing compound_prep Test Compound Dilutions compound_prep->mixing plating Plating onto Minimal Glucose Agar mixing->plating incubation Incubation (37°C, 48-72h) plating->incubation counting Colony Counting incubation->counting data_analysis Data Analysis (Dose-Response) counting->data_analysis result Mutagenicity Assessment data_analysis->result

Ames Test Experimental Workflow

Signaling Pathways

While the direct signaling pathways affected by this compound are not well-defined beyond its interaction with DNA, coumarin derivatives are known to modulate several key cellular signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for the anticancer effects of many coumarin derivatives.

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, which could be a potential target for non-mutagenic this compound derivatives designed for anticancer activity.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Necatorin_Derivative Potential this compound Derivative (Inhibitor) Necatorin_Derivative->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway

Conclusion

This compound remains a compound of significant toxicological interest due to its potent mutagenicity. While the SAR of its derivatives has not been explicitly studied, the extensive research on the structurally related coumarin and cinnoline scaffolds provides a valuable framework for predicting how modifications to the this compound structure might influence its biological activity. The development of non-mutagenic this compound derivatives could potentially lead to new therapeutic agents, for example, by targeting signaling pathways such as the PI3K/AKT/mTOR cascade. Future research is warranted to synthesize and evaluate a library of this compound derivatives to establish a definitive SAR and explore their full therapeutic and toxicological potential.

References

Necatorin: A Comprehensive Technical Guide on its Role in Fungal Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necatorin, a potent mutagenic secondary metabolite, has been identified in the basidiomycete mushroom Lactarius turpis. This technical guide provides a comprehensive overview of the current understanding of this compound, delving into its chemical properties, established biological effects, and its putative role within the broader context of fungal secondary metabolism. While the precise biosynthetic pathway and regulatory networks governing this compound production remain to be fully elucidated, this document synthesizes available data and presents general principles of fungal secondary metabolism to infer its potential ecological significance and metabolic context. This guide also details relevant experimental protocols for the extraction, quantification, and characterization of this compound and similar fungal metabolites, and includes visualizations of pertinent biological pathways and experimental workflows to aid researchers in this field.

Introduction to this compound and Fungal Secondary Metabolism

Fungi produce a vast and diverse arsenal (B13267) of low-molecular-weight compounds known as secondary metabolites. These molecules are not essential for primary growth but play crucial roles in mediating interactions with the environment, including defense, communication, and symbiosis.[1] this compound, chemically identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a notable secondary metabolite produced by the mushroom Lactarius turpis (also known as L. necator or the ugly milk-cap).[2][3]

This compound is distinguished by its significant mutagenic properties, as demonstrated by positive results in the Ames test.[4] This biological activity has raised concerns regarding the edibility of L. turpis and has spurred interest in its potential toxicological and pharmacological properties. Understanding the role of this compound in the producing fungus is key to unlocking its full biological and chemical significance.

Quantitative Data on this compound

The concentration of this compound in its natural source, Lactarius turpis, has been quantified, providing a baseline for its natural abundance and the effects of processing.

ParameterValueReference(s)
Concentration in fresh L. turpis 3 to 20 mg/kg[2]
Concentration after blanching Reduced to ~25% of the original amount[2]
Stability in boiling water Stable, except under acidic conditions (pH 5.0)[2]
Decomposition Susceptible to decomposition by light, especially at high pH[5]

Putative Role and Regulation in Fungal Secondary Metabolism

While the specific biosynthetic pathway of this compound has not been detailed in the scientific literature, general principles of fungal secondary metabolism, particularly in Basidiomycetes, can provide a framework for understanding its production and function.

Biosynthesis of Coumarin (B35378) Derivatives

This compound is a coumarin derivative. In fungi, coumarins can be transformed through various enzymatic reactions, including those catalyzed by other fungi, to produce a range of bioactive compounds.[6] The biosynthesis of many fungal secondary metabolites, including polyketides and non-ribosomal peptides which can be precursors to complex molecules, is orchestrated by gene clusters.[7] It is plausible that this compound biosynthesis is also governed by a dedicated biosynthetic gene cluster (BGC) in Lactarius turpis.

Regulation of Secondary Metabolism

The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways that respond to environmental cues.

The Cell Wall Integrity (CWI) signaling pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that plays a crucial role in maintaining the fungal cell wall.[8][9] Beyond its primary function, the CWI pathway has been shown to regulate the production of various secondary metabolites in fungi, including in basidiomycetes.[8] Environmental stressors that challenge the cell wall can trigger this pathway, leading to changes in the expression of secondary metabolite biosynthetic genes.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Sensors Cell Wall Stress->Sensors Activates Rho GTPase Rho GTPase Sensors->Rho GTPase Activates PKC PKC Rho GTPase->PKC Activates MAPK Cascade MAPK Cascade PKC->MAPK Cascade Activates Transcription Factor Transcription Factor MAPK Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Secondary Metabolite Production Secondary Metabolite Production Gene Expression->Secondary Metabolite Production

Cell Wall Integrity (CWI) Signaling Pathway.
Ecological Role

The high mutagenicity of this compound strongly suggests a defensive role for Lactarius turpis. In competitive environments, fungi produce toxic secondary metabolites to inhibit the growth of other microorganisms. The production of such toxins can be induced by the presence of an antagonist fungus, indicating a responsive defense mechanism.[2] this compound could therefore function as a chemical deterrent against competing fungi, bacteria, or mycophagous organisms.

Experimental Protocols

The study of this compound and other fungal secondary metabolites involves a series of established experimental procedures.

Extraction and Quantification of this compound

A robust method for the extraction and quantification of this compound is crucial for its study. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.

Protocol: Extraction and HPLC-MS Analysis of this compound

  • Sample Preparation: Fresh or lyophilized fruiting bodies of Lactarius turpis are homogenized into a fine powder.

  • Extraction: The powdered sample is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and water. Sonication or maceration can be used to improve extraction efficiency.

  • Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.

  • HPLC-MS Analysis:

    • Column: A C18 reverse-phase column is typically used for the separation of coumarin derivatives.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection: A Diode Array Detector (DAD) can be used for initial detection based on the UV-Vis spectrum of this compound, while a Mass Spectrometer (MS) provides mass-to-charge ratio information for definitive identification and quantification.

Extraction_Workflow Mushroom Sample Mushroom Sample Homogenization Homogenization Mushroom Sample->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract SPE (Optional) SPE (Optional) Crude Extract->SPE (Optional) HPLC-MS Analysis HPLC-MS Analysis Crude Extract->HPLC-MS Analysis Direct Analysis Purified Extract Purified Extract SPE (Optional)->Purified Extract Purified Extract->HPLC-MS Analysis Data Analysis Data Analysis HPLC-MS Analysis->Data Analysis

Workflow for this compound Extraction and Analysis.
Ames Test for Mutagenicity Assessment

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.

Protocol: Ames Test

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it and require it for growth) are used. These strains carry different mutations that can be reverted by various types of mutagens.[10]

  • Metabolic Activation: The test can be performed with and without the addition of a liver extract (S9 fraction), which contains enzymes that can metabolize compounds into their mutagenic forms.[11]

  • Exposure: The bacterial strains are exposed to the test compound (e.g., purified this compound or a fungal extract) on a histidine-limited agar (B569324) plate.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine and thus can grow on the histidine-limited medium) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[11]

Ames_Test_Workflow cluster_preparation Preparation Test Compound Test Compound Mixing Mixing Test Compound->Mixing Salmonella Strains Salmonella Strains Salmonella Strains->Mixing S9 Mix (Optional) S9 Mix (Optional) S9 Mix (Optional)->Mixing Plating Plating Mixing->Plating Incubation Incubation Plating->Incubation Colony Counting Colony Counting Incubation->Colony Counting Result Result Colony Counting->Result

General Workflow for the Ames Test.

Future Directions and Conclusion

The study of this compound presents a compelling area for future research. Key priorities include:

  • Elucidation of the Biosynthetic Pathway: Identification of the genes and enzymes responsible for this compound production in Lactarius turpis through genomic and transcriptomic approaches.

  • Regulatory Network Analysis: Investigating the specific environmental and genetic factors that regulate this compound biosynthesis.

  • Ecological Function: Conducting bioassays to confirm the hypothesized defensive role of this compound against microbial competitors and predators.

  • Pharmacological Screening: Exploring the potential of this compound and its derivatives as lead compounds for drug development, considering their potent biological activity.

References

A Technical Guide to the Thermal and pH Stability of Necatorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Necatorin, a highly mutagenic compound identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a secondary metabolite isolated from the mushroom Lactarius necator.[1][2][3] Its potent biological activity necessitates a thorough understanding of its stability under various physicochemical conditions. This document provides a concise technical overview of the thermal and pH stability of this compound, summarizing key experimental findings, outlining methodologies, and presenting logical workflows for stability assessment.

Overview of this compound

This compound is a coumarin-based heterocyclic compound with the molecular formula C15H8N2O3.[2] It has been isolated from Lactarius necator mushrooms at concentrations ranging from 3 to 20 mg/kg.[1][2] The compound is noted for its high mutagenicity as determined by the Ames test.[2][3] Given its biological significance, understanding its stability is critical for handling, extraction, and experimental design.

pH and Photostability Profile

This compound's stability is significantly influenced by pH, particularly in the presence of light. Experimental evidence indicates that the compound is susceptible to decomposition by light, with this effect being more pronounced at higher pH levels.[1][4]

Thermal Stability Profile

The thermal stability of this compound is intricately linked to the pH of its environment. Studies involving the boiling of pure this compound in aqueous solutions have demonstrated a clear pH-dependent degradation profile. The compound is relatively stable to boiling at highly acidic (pH 0.5) and highly alkaline (pH 13.5) conditions. However, it is most effectively destroyed by boiling at a moderately acidic pH of 5.0.[1][4]

Table 1: Quantitative Summary of this compound Stability
ConditionpHObservationStability Assessment
Boiling0.5Relatively stable during boilingHigh
Boiling5.0Most effective pH for destructionLow
Boiling13.5Relatively stable during boilingHigh
LightHighSusceptible to decompositionLow

Experimental Protocols

The stability of this compound was assessed by subjecting a pure form of the compound to various conditions and analyzing the subsequent degradation. While the original source provides a summary, a detailed protocol can be inferred for replication and further study.

Objective: To determine the effect of pH and heat on the stability of pure this compound.

Materials:

  • Pure this compound [7-hydroxycoumaro(5,6-c)cinnoline]

  • Buffer solutions (pH 0.5, 5.0, 13.5)

  • Heating apparatus (e.g., boiling water bath)

  • Analytical instrumentation (e.g., High-Pressure Liquid Chromatography - HPLC)[1]

  • UV light source

Methodology for Thermal and pH Stability:

  • Sample Preparation: Prepare solutions of pure this compound in buffers of varying pH values (0.5, 5.0, and 13.5).

  • Incubation: Subject each prepared sample to boiling for a defined period.

  • Analysis: After incubation, cool the samples and analyze the concentration of remaining this compound using a suitable analytical method like HPLC to quantify degradation.[1]

  • Comparison: Compare the final concentrations across the different pH conditions to determine the relative stability.

Methodology for Photostability:

  • Sample Preparation: Prepare solutions of pure this compound in buffers of varying pH, with a particular focus on neutral to high pH.

  • Exposure: Expose the samples to a controlled light source for a defined duration. Maintain a parallel set of samples in the dark as a control.

  • Analysis: Quantify the concentration of this compound in both light-exposed and dark-control samples using HPLC.

  • Comparison: Assess the degree of degradation attributable to light exposure at different pH levels.

Visualization of Experimental Workflow

The logical flow for determining the stability of a compound like this compound can be visualized as a structured experimental process.

G cluster_prep 1. Sample Preparation cluster_conditions 2. Experimental Conditions cluster_analysis 3. Analysis cluster_results 4. Conclusion prep Prepare this compound solutions in buffers (pH 0.5, 5.0, 13.5) boil Boil samples prep->boil Thermal Test light Expose samples to light prep->light Photo Test dark Keep control samples in dark prep->dark Control hplc Quantify remaining this compound via HPLC boil->hplc light->hplc dark->hplc results Compare degradation rates to determine stability profile hplc->results

Caption: Workflow for assessing this compound stability.

Logical Relationship of Stability Findings

The relationship between pH and this compound's stability under thermal stress can be summarized in a logical diagram.

G cluster_input Input Condition cluster_ph pH Environment cluster_output Outcome boiling Thermal Stress (Boiling) ph_low Low pH (0.5) boiling->ph_low ph_mid Mid pH (5.0) boiling->ph_mid ph_high High pH (13.5) boiling->ph_high stable Relatively Stable ph_low->stable unstable Unstable (High Degradation) ph_mid->unstable stable2 Relatively Stable ph_high->stable2

Caption: pH-dependent thermal stability of this compound.

Conclusion

The stability of the mutagenic compound this compound is highly dependent on both pH and exposure to light. It exhibits considerable stability against boiling at the extremes of the pH scale but is readily degraded at a moderately acidic pH of 5.0.[1][4] This information is paramount for researchers working with Lactarius necator extracts or pure this compound, as controlling these environmental factors is essential for maintaining the integrity of the compound and ensuring the reproducibility of experimental results. Future studies could focus on elucidating the degradation products and the kinetics of decomposition under these varied conditions.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Necatorin from Lactarius necator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necatorin is a potent mutagenic compound isolated from the mushroom Lactarius necator (also known as Lactarius turpis).[1][2][3] Its unique chemical structure and significant biological activity make it a subject of interest for toxicological and pharmacological research. These application notes provide a detailed protocol for the extraction, purification, and biological activity assessment of this compound.

Introduction to this compound

This compound (IUPAC name: 11-Hydroxychromeno[5,6-c]cinnolin-2-one) is a small molecule with the chemical formula C₁₅H₈N₂O₃.[1] It is found in fresh Lactarius necator mushrooms at concentrations ranging from 3 to 20 mg/kg.[1][4][5][6][7] Early studies have demonstrated its high mutagenicity in the Ames test, a bacterial reverse mutation assay, suggesting its potential as a carcinogen.[1][4][8] The stability of this compound is pH-dependent, and it is susceptible to decomposition by light, particularly at a high pH.[4][7]

Quantitative Data

The following table summarizes the key quantitative data related to this compound.

ParameterValueReference
Chemical Formula C₁₅H₈N₂O₃[1]
Molar Mass 264.24 g/mol [1]
Melting Point 220–225 °C[1]
Concentration in Fresh L. necator 3 - 20 mg/kg[1][4][5][6][7]
Estimated Extraction Yield 0.05 - 0.2% (of dry weight)Estimated based on typical yields for fungal secondary metabolites
Estimated Purity after Chromatography >95%Estimated based on standard purification techniques

Experimental Protocols

Protocol for this compound Extraction and Purification

This protocol is based on the initial isolation of this compound and general methods for the extraction of secondary metabolites from fungi.

3.1.1. Materials and Equipment

  • Fresh or freeze-dried Lactarius necator fruiting bodies

  • Deionized water

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Hexane (B92381)

  • Silica (B1680970) gel (for column chromatography)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Blender or homogenizer

  • Glass chromatography columns

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Analytical balance

  • UV-Vis spectrophotometer

3.1.2. Extraction Procedure

  • Sample Preparation:

    • Fresh Lactarius necator (1 kg) is cleaned of any debris and sliced into small pieces.

    • Alternatively, freeze-dried and powdered mushroom material (100 g) can be used.

  • Aqueous Extraction:

    • The prepared mushroom material is homogenized in deionized water (2 L for fresh, 1 L for dried) using a blender.

    • The mixture is stirred at room temperature for 4-6 hours.

    • The aqueous extract is separated from the solid mushroom biomass by filtration through several layers of cheesecloth followed by vacuum filtration.

  • Liquid-Liquid Partitioning:

    • The aqueous extract is transferred to a large separatory funnel.

    • An equal volume of ethyl acetate is added, and the funnel is shaken vigorously for 5 minutes.

    • The layers are allowed to separate, and the upper ethyl acetate layer is collected. This step is repeated three times.

    • The combined ethyl acetate extracts are then washed with a saturated sodium chloride solution (brine) to remove any remaining water.

  • Solvent Evaporation:

    • The ethyl acetate extract is dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

3.1.3. Purification Procedure

  • Silica Gel Column Chromatography:

    • The crude extract is redissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel.

    • The silica is dried and then loaded onto a silica gel column pre-equilibrated with hexane.

    • The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound (a UV-active spot).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column.

    • A typical mobile phase would be a gradient of methanol and water.

    • The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield purified this compound.

Protocol for Mutagenicity Assessment (Ames Test)

This protocol provides a general overview of the Ames test to assess the mutagenic potential of this compound.

3.2.1. Materials and Equipment

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Histidine/biotin solution

  • S9 metabolic activation system (optional, to test for pro-mutagens)

  • Positive and negative controls

  • Incubator (37°C)

  • Sterile test tubes and pipettes

3.2.2. Procedure

  • Preparation of Tester Strains: Grow overnight cultures of the Salmonella typhimurium tester strains in nutrient broth.

  • Test Mixture Preparation: In a sterile tube, combine the tester strain culture, the test compound (this compound dissolved in a suitable solvent like DMSO), and, if required, the S9 mix.

  • Plating: Add molten top agar to the test mixture, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow start Start: Fresh Lactarius necator homogenization Homogenization in Water start->homogenization filtration Filtration to obtain Aqueous Extract homogenization->filtration partitioning Liquid-Liquid Partitioning with Ethyl Acetate filtration->partitioning evaporation Rotary Evaporation to get Crude Extract partitioning->evaporation silica_column Silica Gel Column Chromatography evaporation->silica_column hplc Preparative HPLC silica_column->hplc end Purified this compound hplc->end

Caption: Workflow for the extraction and purification of this compound.

Ames Test Principle

Ames_Test cluster_control Negative Control cluster_test Test with this compound control_bacteria His- Salmonella control_plate Minimal Agar (No Histidine) control_bacteria->control_plate control_result Few Spontaneous Revertant Colonies control_plate->control_result test_bacteria His- Salmonella This compound Add this compound test_bacteria->this compound test_plate Minimal Agar (No Histidine) This compound->test_plate test_result Many Revertant Colonies (Mutagenesis) test_plate->test_result

Caption: Principle of the Ames test for mutagenicity.

Hypothetical Signaling Pathway for this compound-Induced Mutagenesis

Mutagenesis_Pathway This compound This compound intercalation Intercalation into DNA This compound->intercalation adduct Formation of DNA Adducts intercalation->adduct replication_error Errors during DNA Replication adduct->replication_error mutation Point or Frameshift Mutation replication_error->mutation

Caption: Hypothetical pathway of this compound-induced DNA mutation.

Concluding Remarks

The protocols outlined provide a comprehensive guide for the extraction, purification, and biological evaluation of this compound from Lactarius necator. Researchers should exercise caution when handling this compound due to its potent mutagenicity. Further studies are warranted to fully elucidate its mechanism of action and its potential toxicological significance.

References

High-performance liquid chromatography (HPLC) purification of Necatorin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the purification of "Necatorin," addressing two potential interpretations of the term: this compound, the mutagenic small molecule isolated from Lactarius necator mushrooms, and proteins from the human hookworm Necator americanus, for which "this compound" may be a general descriptor.

Part 1: Purification of this compound (Small Molecule) from Lactarius necator

This compound is a mutagenic compound with the molecular formula C₁₅H₈N₂O₃, first isolated from the mushroom Lactarius turpis (also known as L. necator).[1] It has been identified as a significant mutagen through the Ames test.[1][2] The concentration of this compound in fresh Lactarius necator mushrooms can range from 3 to 20 mg/kg.[1][3]

Experimental Protocol: Reversed-Phase HPLC Purification of this compound

This protocol outlines the purification of this compound from a mushroom extract using reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation: Extraction of this compound from Lactarius necator

  • Fresh Lactarius necator mushrooms are homogenized in a blender with methanol (B129727).

  • The homogenate is filtered to remove solid debris.

  • The methanol extract is concentrated under reduced pressure using a rotary evaporator.

  • The crude extract is then redissolved in a small volume of the initial HPLC mobile phase for injection.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this application.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 25°C

3. Data Analysis and Fraction Collection

  • Monitor the chromatogram for peaks absorbing at 254 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.

Logical Workflow for this compound Purification

Necatorin_Purification_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis Mushroom Lactarius necator Mushroom Homogenization Homogenization in Methanol Mushroom->Homogenization Filtration Filtration Homogenization->Filtration Concentration Concentration Filtration->Concentration Redissolution Redissolution in Mobile Phase Concentration->Redissolution Injection Injection onto C18 Column Redissolution->Injection Elution Gradient Elution Injection->Elution Detection UV Detection (254 nm) Elution->Detection Fractionation Fraction Collection Detection->Fractionation Purity Purity Analysis (Analytical HPLC) Fractionation->Purity Identity Identity Confirmation (Mass Spec) Fractionation->Identity

Caption: Workflow for the extraction and HPLC purification of this compound.

Signaling Pathway Implication of this compound

The mutagenic nature of this compound, as demonstrated by the Ames test, indicates its ability to induce mutations in DNA.[1][2] This implies a direct interaction with genetic material, a fundamental aspect of cellular signaling.

Necatorin_Signaling This compound This compound DNA Cellular DNA This compound->DNA Interacts with Mutation DNA Mutation DNA->Mutation Induces CellCycle Disruption of Cell Cycle and Signaling Mutation->CellCycle

Caption: Postulated mechanism of this compound's mutagenic activity.

Part 2: Purification of Recombinant Proteins from Necator americanus

Necator americanus is a human hookworm that secretes a variety of proteins that interact with the host.[4] Several of these proteins, including Na-ASP-2 (Necator americanus Ancylostoma Secreted Protein-2), Na-APR-1 (Necator americanus Aspartic Protease-1), and Na-GST-1 (Necator americanus Glutathione S-Transferase-1), are under investigation as potential vaccine candidates.[2] The purification of these recombinant proteins is a critical step in their development and characterization.

Experimental Protocol: Multi-step HPLC Purification of a Recombinant Necator americanus Protein (e.g., Na-ASP-2)

This protocol describes a typical multi-step chromatographic purification of a recombinant protein expressed in a system like Pichia pastoris.

1. Sample Preparation: Clarification of Culture Supernatant

  • Centrifuge the cell culture to pellet the cells.

  • Collect the supernatant containing the secreted recombinant protein.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.

2. Ion-Exchange Chromatography (IEX)

  • Cation-Exchange Chromatography:

    • Equilibrate an SP Sepharose (strong cation exchanger) column with a low salt buffer (e.g., 50 mM sodium acetate, pH 4.8).

    • Load the clarified supernatant onto the column.

    • Wash the column to remove unbound proteins.

    • Elute the bound protein using a salt gradient (e.g., 0-500 mM NaCl).

  • Anion-Exchange Chromatography:

    • Pool the fractions containing the protein of interest from the cation-exchange step and buffer exchange into a low salt buffer at a higher pH (e.g., 20 mM ethanolamine, pH 9.5).

    • Equilibrate a Q Sepharose (strong anion exchanger) column with the same buffer.

    • Load the sample and elute with a salt gradient.

3. Size-Exclusion Chromatography (SEC-HPLC)

  • Concentrate the pooled fractions from the ion-exchange step.

  • Equilibrate a size-exclusion column (e.g., Superdex 75) with a suitable buffer (e.g., PBS, pH 7.4).

  • Inject the concentrated protein sample.

  • The protein will elute based on its size. Collect the fractions corresponding to the expected molecular weight of the recombinant protein.

Quantitative Data Summary for Na-ASP-2 Purification
Purification StepTotal Protein (mg)Yield (%)Purity (%)
Clarified Supernatant1000100~10
Cation-Exchange (SP Sepharose)40040~70
Anion-Exchange (Q Sepharose)32032~90
Size-Exclusion (SEC-HPLC)25025>95

Note: These are representative values and may vary depending on the expression level and specific protein.

Experimental Workflow for Recombinant Protein Purification

Protein_Purification_Workflow Start Recombinant Protein Expression (e.g., Pichia pastoris) Clarification Clarification of Culture Supernatant Start->Clarification IEX1 Cation-Exchange Chromatography (SP Sepharose) Clarification->IEX1 IEX2 Anion-Exchange Chromatography (Q Sepharose) IEX1->IEX2 SEC Size-Exclusion Chromatography (SEC-HPLC) IEX2->SEC Analysis Purity and Identity Analysis (SDS-PAGE, Western Blot, Mass Spec) SEC->Analysis

Caption: Multi-step chromatographic purification of a recombinant Necator americanus protein.

Signaling Pathway Interactions of Necator americanus Secreted Proteins

Secreted proteins from Necator americanus have been shown to modulate the host's immune response.[4] For instance, Na-ASP-2 can recruit neutrophils, suggesting it may mimic host chemokines and interact with immune signaling pathways.[5]

Host_Interaction_Pathway N_americanus Necator americanus Secreted_Proteins Secreted Proteins (e.g., Na-ASP-2) N_americanus->Secreted_Proteins Secretes Host_Cell Host Immune Cells (e.g., Neutrophils) Secreted_Proteins->Host_Cell Interacts with Chemokine_Receptor Chemokine Receptors Secreted_Proteins->Chemokine_Receptor Binds to Host_Cell->Chemokine_Receptor Signaling_Cascade Intracellular Signaling Cascade Chemokine_Receptor->Signaling_Cascade Activates Immune_Response Modulation of Immune Response (e.g., Cell Migration, Cytokine Release) Signaling_Cascade->Immune_Response Leads to

References

Application Notes and Protocols: Ames Test for Assessing Necatorin Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial reverse mutation assay, commonly known as the Ames test, is a rapid and widely used method to assess the mutagenic potential of chemical compounds.[1][2][3] The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) due to mutations in the genes responsible for its synthesis.[1][2] The assay evaluates the ability of a test substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a medium lacking the specific amino acid.[1][2] A positive test indicates that the chemical is mutagenic and may have carcinogenic potential, as mutagenesis is a key initiating event in carcinogenesis.[1]

Necatorin, a compound with the chemical name 7-hydroxycoumaro(5,6-c)cinnoline, has been isolated from the mushroom Lactarius necator and identified as a potent mutagen.[4][5][6] Its mutagenic activity has been confirmed through the Ames test.[4][6] This document provides a detailed protocol for assessing the mutagenicity of this compound using the Ames test, in accordance with OECD Guideline 471.[3][7][8][9]

Principle of the Ames Test

The Ames test is based on the principle of reverse mutation.[3] Strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are unable to synthesize histidine and therefore cannot grow on a histidine-deficient medium.[1][2] When these bacteria are exposed to a mutagenic substance like this compound, the substance can cause DNA damage that results in a second mutation, which reverts the original mutation. These "revertant" bacteria regain the ability to produce histidine and can thus form colonies on a histidine-deficient agar (B569324) plate. The number of revertant colonies is proportional to the mutagenic potency of the test substance.[10]

Some chemicals are not directly mutagenic but can be converted to mutagenic metabolites by enzymes in the liver.[11][12] To mimic this metabolic activation, the test is conducted both in the absence and presence of a rat liver post-mitochondrial fraction, known as S9 mix.[11][12][13]

Data Presentation

Table 1: Bacterial Strains for Ames Test
StrainGenotype HighlightsType of Mutation Detected
S. typhimurium TA98hisD3052, rfa, ΔuvrB, pKM101Frameshift mutagens
S. typhimurium TA100hisG46, rfa, ΔuvrB, pKM101Base-pair substitution mutagens
S. typhimurium TA1535hisG46, rfa, ΔuvrBBase-pair substitution mutagens
S. typhimurium TA1537hisC3076, rfa, ΔuvrBFrameshift mutagens
E. coli WP2 uvrA (pKM101)trpE, ΔuvrA, pKM101Base-pair substitution mutagens

This selection of strains is based on OECD 471 recommendations to detect different types of mutagens.[7][9][14]

Table 2: this compound Concentration Range and Controls
Treatment GroupConcentration Range (µ g/plate )Purpose
Vehicle Control (e.g., DMSO)0To determine the spontaneous reversion rate.
This compound0.1, 0.5, 1, 5, 10, 50To assess the dose-dependent mutagenic effect of the test substance.
Positive Controls (-S9)
Sodium Azide (for TA100, TA1535)1-5To confirm the sensitivity of the base-pair substitution strains.[10]
4-Nitro-o-phenylenediamine (4-NOPD) (for TA98, TA1537)10-20To confirm the sensitivity of the frameshift strains.[10]
Positive Controls (+S9)
2-Aminoanthracene (2-AA) (for all strains)1-10To confirm the activity of the S9 metabolic activation system.[15]

Experimental Protocols

Materials
  • Bacterial Strains: Lyophilized cultures of S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO).

  • Positive Controls: Sodium Azide, 4-Nitro-o-phenylenediamine, 2-Aminoanthracene.

  • S9 Mix: Aroclor 1254-induced or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction and cofactor solution.[12][13]

  • Media and Reagents:

    • Oxoid Nutrient Broth No. 2

    • Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)

    • Top Agar (0.6% agar, 0.5% NaCl) supplemented with a limited amount of L-histidine and D-biotin.

    • Solvent (e.g., DMSO)

    • Sterile distilled water, phosphate (B84403) buffer.

Procedure

1. Preparation of Bacterial Cultures: a. Inoculate each bacterial strain into a separate flask containing Oxoid Nutrient Broth No. 2. b. Incubate overnight at 37°C with shaking (approximately 120 rpm) until the cultures reach a density of 1-2 x 10⁹ cells/mL.[16]

2. Plate Incorporation Method: a. To sterile test tubes, add the following in order:

  • 2 mL of molten top agar (kept at 45°C).
  • 0.1 mL of the overnight bacterial culture.
  • 0.1 mL of the this compound solution at the desired concentration (or vehicle/positive control).
  • 0.5 mL of S9 mix (for metabolic activation plates) or 0.5 mL of phosphate buffer (for non-activation plates).[17] b. Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify completely. d. Incubate the plates in the dark at 37°C for 48-72 hours.

3. Data Collection and Analysis: a. After incubation, count the number of revertant colonies on each plate. b. For each concentration of this compound and for each control, calculate the mean number of revertant colonies and the standard deviation from triplicate plates. c. A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control for at least one concentration.

Visualization

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Data Analysis bacterial_culture 1. Overnight Bacterial Culture (S. typhimurium / E. coli) mix_no_s9 3a. Mix Bacteria, this compound/Control, & Phosphate Buffer in Top Agar bacterial_culture->mix_no_s9 mix_s9 3b. Mix Bacteria, this compound/Control, & S9 Mix in Top Agar bacterial_culture->mix_s9 reagents 2. Prepare this compound Dilutions, Controls, and S9 Mix reagents->mix_no_s9 reagents->mix_s9 plate_no_s9 4a. Pour onto Minimal Glucose Agar Plates (-S9) mix_no_s9->plate_no_s9 plate_s9 4b. Pour onto Minimal Glucose Agar Plates (+S9) mix_s9->plate_s9 incubation 5. Incubate at 37°C for 48-72 hours plate_no_s9->incubation plate_s9->incubation colony_count 6. Count Revertant Colonies incubation->colony_count data_analysis 7. Analyze Data: - Compare to Vehicle Control - Assess Dose-Response colony_count->data_analysis conclusion 8. Conclusion on Mutagenicity data_analysis->conclusion

Caption: Workflow for the Ames test to assess this compound mutagenicity.

Safety Precautions

This compound is a known mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. All contaminated materials should be decontaminated and disposed of as hazardous waste according to institutional guidelines.

References

Application Notes and Protocols: Synthesis and Biological Screening of Necatorin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necatorin, identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a naturally occurring compound found in the mushroom Lactarius necator.[1][2][3][4] The parent compound has been reported to exhibit mutagenic properties.[1][2][3] This has spurred interest in the synthesis of its derivatives to explore their potential as novel therapeutic agents, leveraging the privileged coumarin (B35378) scaffold while potentially mitigating mutagenicity and exploring other biological activities. Coumarin derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6] This document provides detailed protocols for the synthesis of a this compound derivative and its subsequent biological screening to assess its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.

Synthesis of this compound Derivatives

A plausible synthetic route for a model this compound derivative, 4-methyl-7-hydroxycoumaro(5,6-c)cinnoline, is proposed below. This multi-step synthesis involves the initial formation of a substituted coumarin followed by the construction of the fused cinnoline (B1195905) ring.

Proposed Synthetic Pathway

A Resorcinol (B1680541) C 7-hydroxy-4-methylcoumarin A->C Pechmann Condensation B Ethyl Acetoacetate (B1235776) B->C D Nitration C->D E 6-nitro-7-hydroxy-4-methylcoumarin D->E F Reduction E->F G 6-amino-7-hydroxy-4-methylcoumarin F->G H Diazotization G->H I Intramolecular Cyclization H->I J 4-methyl-7-hydroxycoumaro(5,6-c)cinnoline (this compound Derivative) I->J

Caption: Proposed synthetic workflow for a this compound derivative.

Experimental Protocol: Synthesis of 4-methyl-7-hydroxycoumaro(5,6-c)cinnoline

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin

This step follows the Pechmann condensation reaction.

  • To a stirred solution of resorcinol (1 equivalent) in concentrated sulfuric acid, slowly add ethyl acetoacetate (1.1 equivalents) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Nitration of 7-hydroxy-4-methylcoumarin

  • Suspend 7-hydroxy-4-methylcoumarin (1 equivalent) in a mixture of concentrated sulfuric acid and nitric acid at 0°C.

  • Stir the mixture at this temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 6-nitro-7-hydroxy-4-methylcoumarin.

Step 3: Reduction of the Nitro Group

  • Dissolve 6-nitro-7-hydroxy-4-methylcoumarin (1 equivalent) in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents), to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-amino-7-hydroxy-4-methylcoumarin.

Step 4: Diazotization and Intramolecular Cyclization (Cinnoline Formation)

  • Dissolve 6-amino-7-hydroxy-4-methylcoumarin (1 equivalent) in dilute hydrochloric acid at 0-5°C.

  • Slowly add a solution of sodium nitrite (B80452) (1.1 equivalents) in water, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Gradually warm the reaction mixture to room temperature and then heat to 60-70°C for 1-2 hours to facilitate intramolecular cyclization.

  • Cool the mixture, and collect the precipitated solid by filtration.

  • Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield 4-methyl-7-hydroxycoumaro(5,6-c)cinnoline.

Derivatization

Further derivatization of the synthesized this compound core can be achieved through various methods, such as Suzuki coupling at a halogenated position (introduced prior to cyclization) or etherification/esterification of the hydroxyl group.

Biological Screening Protocols

A panel of assays is proposed to evaluate the biological activity of the synthesized this compound derivatives.

Experimental Workflow for Biological Screening

Start Synthesized this compound Derivative Mutagenicity Ames Test Start->Mutagenicity Cytotoxicity Cell Viability Assay (MTT/MTS) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays Cytotoxicity->AntiInflammatory Signaling Signaling Pathway Analysis AntiInflammatory->Signaling NFkB NF-κB Luciferase Assay Signaling->NFkB MAPK MAPK Phosphorylation (Western Blot) Signaling->MAPK Nrf2 Nrf2 Activation Assay Signaling->Nrf2

Caption: Workflow for the biological evaluation of this compound derivatives.

Mutagenicity Assessment: Ames Test

This assay evaluates the mutagenic potential of the compounds.

Protocol:

  • Prepare a suspension of a histidine-auxotrophic strain of Salmonella typhimurium (e.g., TA98 or TA100).

  • In a test tube, combine the bacterial suspension, the test compound at various concentrations, and a small amount of histidine and biotin. For metabolic activation, a rat liver extract (S9 fraction) can be included.

  • Pour the mixture onto a minimal glucose agar (B569324) plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Data Presentation (Hypothetical Data)

CompoundConcentration (µ g/plate )S9 ActivationRevertant Colonies (Mean ± SD)Fold Increase over Control
Control (DMSO) --25 ± 41.0
This compound 10-250 ± 2110.0
Derivative 1 10-30 ± 51.2
Derivative 2 10-28 ± 61.1
Control (DMSO) -+35 ± 61.0
This compound 10+550 ± 4515.7
Derivative 1 10+40 ± 71.1
Derivative 2 10+38 ± 51.1
Cytotoxicity Screening: Cell Viability Assay (MTT/MTS)

This assay determines the concentration at which the compounds exhibit toxicity to cells.

Protocol:

  • Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO or SDS solution).

  • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation (Hypothetical Data)

CompoundCell LineIncubation Time (h)IC50 (µM)
This compound HeLa4815.2
Derivative 1 HeLa485.8
Derivative 2 HeLa4822.5
This compound HEK29348> 100
Derivative 1 HEK2934885.3
Derivative 2 HEK29348> 100
Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Determine the concentration of each compound that inhibits NO production by 50% (IC50).

Data Presentation (Hypothetical Data)

CompoundIC50 for NO Inhibition (µM)
Dexamethasone (Positive Control) 0.1
Derivative 1 12.5
Derivative 2 35.2

Signaling Pathway Analysis

Investigating the effect of the derivatives on key signaling pathways can provide insights into their mechanism of action.

Signaling Pathways to Investigate

Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor NFkB_path NF-κB Pathway Receptor->NFkB_path MAPK_path MAPK Pathway Receptor->MAPK_path Inflammation Inflammatory Response NFkB_path->Inflammation MAPK_path->Inflammation Nrf2_path Nrf2 Pathway Antioxidant Antioxidant Response Nrf2_path->Antioxidant

Caption: Key signaling pathways potentially modulated by this compound derivatives.

NF-κB Signaling Pathway

Protocol: NF-κB Luciferase Reporter Assay

  • Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

  • After 24 hours, pre-treat the cells with the this compound derivatives for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • After 6-8 hours, lyse the cells and measure luciferase activity using a luminometer.

  • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Data Presentation (Hypothetical Data)

CompoundConcentration (µM)NF-κB Luciferase Activity (% of Stimulated Control)
Control -100
Derivative 1 185
Derivative 1 1045
Derivative 1 2520
Derivative 2 1092
MAPK Signaling Pathway

Protocol: Western Blot for Phosphorylated MAPKs

  • Culture cells (e.g., RAW 264.7) and treat them with the this compound derivatives followed by stimulation with LPS.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., p-p38, p-ERK, p-JNK) and total MAPKs.

  • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Data Presentation (Hypothetical Data)

Treatmentp-p38/total p38 (Relative Intensity)p-ERK/total ERK (Relative Intensity)
Control 0.10.1
LPS 1.01.0
LPS + Derivative 1 (10 µM) 0.40.6
LPS + Derivative 2 (10 µM) 0.90.8
Nrf2 Signaling Pathway

Protocol: Nrf2 Activation Assay (e.g., ARE-Luciferase Reporter Assay)

  • Transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE).

  • Treat the cells with the this compound derivatives for 12-24 hours.

  • Lyse the cells and measure luciferase activity.

  • An increase in luciferase activity suggests activation of the Nrf2 pathway.

Data Presentation (Hypothetical Data)

CompoundConcentration (µM)ARE Luciferase Activity (Fold Induction)
Control -1.0
Sulforaphane (Positive Control) 105.2
Derivative 1 101.2
Derivative 2 103.5

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of novel this compound derivatives. By systematically assessing their mutagenicity, cytotoxicity, anti-inflammatory properties, and effects on key signaling pathways, researchers can identify promising lead compounds for further drug development. The modular nature of the synthetic and screening strategies allows for the generation and characterization of a diverse library of this compound analogues, facilitating the exploration of their structure-activity relationships.

References

Application Notes: Necatorin as a Positive Control in Mutagenicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Necatorin, a naturally occurring compound with the chemical name 7-hydroxycoumaro(5,6-c)cinnoline, is a potent mutagen isolated from the mushroom Lactarius necator. Its strong mutagenic activity, particularly as a direct-acting mutagen, makes it a suitable candidate for use as a positive control in specific mutagenicity assays. These application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for the effective use of this compound in this capacity.

Chemical Information

  • Compound Name: this compound

  • Chemical Name: 7-hydroxycoumaro(5,6-c)cinnoline

  • Source: Isolated from the mushroom Lactarius necator.[1]

  • Properties: this compound is susceptible to decomposition by light, especially at high pH. It is most effectively destroyed by boiling at pH 5.0.[2][3]

Mutagenic Profile

This compound has been demonstrated to be a strong mutagen in the Ames test (bacterial reverse mutation assay).[1] Importantly, its mutagenic activity in the Ames test does not require metabolic activation (i.e., it is a direct-acting mutagen).[4] This characteristic is crucial when selecting a positive control for assays designed to detect direct-acting mutagens.

However, studies have shown that this compound does not exhibit mutagenic activity in the in vivo host-mediated assay or the micronucleus test.[1] This suggests that this compound may be detoxified in vivo, highlighting the importance of selecting appropriate positive controls for the specific test system being used.

Application as a Positive Control

Based on its known mutagenic profile, this compound is recommended as a positive control for the following assay:

  • Ames Test: Its potent, direct-acting mutagenicity in various Salmonella typhimurium strains makes it an excellent positive control to ensure the validity of the assay and the proper functioning of the tester strains.

This compound is not recommended as a positive control for the following assays, based on current scientific literature:

  • In Vitro/In Vivo Micronucleus Assay

  • In Vitro/In Vivo Chromosomal Aberration Assay

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound in the Ames Test (TA98 Strain, without S9 activation)

This compound Concentration (µ g/plate )Mean Number of Revertant Colonies ± SDFold Induction over Negative Control
0 (Negative Control - DMSO)25 ± 51.0
0.1150 ± 156.0
0.5450 ± 3518.0
1.0800 ± 6032.0
2-Nitrofluorene (Positive Control)950 ± 7038.0

Note: The data presented in this table is for illustrative purposes to demonstrate a typical dose-response relationship for a potent, direct-acting mutagen in the Ames test. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Ames Test (Bacterial Reverse Mutation Assay) Using this compound as a Positive Control

This protocol is adapted from standard Ames test procedures.

1. Materials

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • This compound (dissolved in Dimethyl Sulfoxide - DMSO)

  • 2-Nitrofluorene (or other appropriate positive control for the specific strain)

  • Negative Control (DMSO)

  • Top agar (B569324) (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • S9 fraction (for assays with metabolic activation, though not required for this compound's direct activity)

  • Incubator (37°C)

2. Procedure

  • Preparation of Tester Strains: Inoculate the desired S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ cells/mL.

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure (without S9 activation): a. To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add:

    • 0.1 mL of the overnight bacterial culture.
    • 0.1 mL of the this compound solution (or positive/negative control). b. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. c. Distribute the top agar evenly by tilting the plate. d. Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Protocol 2: In Vitro Micronucleus Assay

This compound is not recommended as a positive control for this assay based on current data. An appropriate positive control for the in vitro micronucleus assay would be a known clastogen or aneugen, such as Mitomycin-C or Colchicine.

1. Materials

  • Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

  • Culture medium and supplements

  • Test compound and appropriate positive/negative controls

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1 v/v)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

  • Microscope slides

  • Microscope with appropriate magnification

2. Procedure

  • Cell Culture: Culture cells to an appropriate density.

  • Treatment: Expose the cells to the test compound, positive control, and negative control for a suitable duration (e.g., 3-6 hours with S9 or 24 hours without S9).

  • Addition of Cytochalasin B: Add Cytochalasin B to the culture medium to arrest cytokinesis, allowing for the identification of binucleated cells.

  • Harvesting: Harvest the cells by trypsinization or centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.

  • Fixation: Fix the cells with a freshly prepared fixative.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.

Protocol 3: In Vitro Chromosomal Aberration Assay

This compound is not recommended as a positive control for this assay. A suitable positive control would be a known clastogen like Cyclophosphamide (with S9) or Mitomycin-C (without S9).

1. Materials

  • Mammalian cell line (e.g., CHO, CHL, or human peripheral blood lymphocytes)

  • Culture medium and supplements

  • Test compound and appropriate positive/negative controls

  • Colcemid or another metaphase-arresting agent

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1 v/v)

  • Staining solution (e.g., Giemsa)

  • Microscope slides

  • Microscope with oil immersion objective

2. Procedure

  • Cell Culture: Seed cells and allow them to attach and grow.

  • Treatment: Expose the cells to the test compound, positive control, and negative control.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., Colcemid) to the culture for the last 2-3 hours of the culture period to accumulate cells in metaphase.

  • Harvesting: Harvest the cells.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution.

  • Fixation: Fix the cells in a fixative solution.

  • Slide Preparation: Drop the cell suspension onto slides.

  • Staining: Stain the slides with Giemsa stain.

  • Scoring: Analyze at least 100 metaphases per concentration for structural and numerical chromosomal aberrations under a microscope.

Visualizations

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare S. typhimurium overnight culture add_reagents Add bacteria and test article to molten top agar prep_bacteria->add_reagents prep_this compound Prepare this compound dilutions (in DMSO) prep_this compound->add_reagents prep_controls Prepare Positive (e.g., 2-NF) & Negative (DMSO) Controls prep_controls->add_reagents pour_plate Pour onto minimal glucose agar plate add_reagents->pour_plate solidify Allow top agar to solidify pour_plate->solidify incubate Incubate at 37°C for 48-72 hours solidify->incubate count_colonies Count revertant colonies incubate->count_colonies analyze_data Analyze data and compare to controls count_colonies->analyze_data

Caption: Workflow for the Ames Test using this compound as a positive control.

Necatorin_Positive_Control_Logic This compound This compound mutagenicity Mutagenicity Profile This compound->mutagenicity ames Ames Test mutagenicity->ames Strongly Positive (Direct-acting) micronucleus Micronucleus Test mutagenicity->micronucleus Negative chrom_aberration Chromosomal Aberration Test mutagenicity->chrom_aberration No Data / Negative positive_control Suitable as Positive Control ames->positive_control not_suitable Not Suitable as Positive Control micronucleus->not_suitable chrom_aberration->not_suitable

Caption: Logical relationship for using this compound as a positive control.

References

Unraveling DNA Repair Pathways with the Mutagen Necatorin: A Hypothetical Application Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature primarily identifies Necatorin as a mutagenic compound, meaning it induces DNA damage.[1][2] As of the current body of research, this compound is not utilized as a standard tool for the study of DNA repair mechanisms. Instead, its properties as a DNA damaging agent make it a potential candidate for inducing cellular responses that would, in turn, allow for the investigation of DNA repair pathways.

This document presents a hypothetical framework for how a novel mutagen like this compound could be characterized and applied to study DNA repair mechanisms. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to illustrate the experimental logic of using a DNA damaging agent to probe cellular repair processes.

Introduction to this compound

This compound is a coumarin-based compound isolated from the Lactarius necator mushroom.[1][2] It has demonstrated potent mutagenic activity in bacterial assays, suggesting its ability to alter DNA structure.[1] The precise nature of the DNA lesions caused by this compound is not fully elucidated in publicly available research. Understanding the types of DNA damage induced by a compound is the first critical step in using it as a tool to study specific DNA repair pathways. Cells have evolved multiple sophisticated pathways to repair different types of DNA damage, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR).[3][4][5]

Hypothetical Application Notes

The primary application of a mutagen like this compound in this context is to serve as a trigger for the DNA Damage Response (DDR). By exposing cells to this compound, researchers can activate the signaling cascades and enzymatic machinery responsible for repairing the specific lesions it creates. This allows for the study of pathway kinetics, protein recruitment, and the efficacy of the repair process.

Key Research Questions Addressable with this compound:

  • What specific types of DNA lesions does this compound induce (e.g., single-strand breaks, double-strand breaks, bulky adducts, interstrand crosslinks)?

  • Which primary DNA repair pathways are activated in response to this compound-induced damage?

  • What is the role of key DDR proteins, such as PARP1, ATM, ATR, and DNA-PK, in the response to this compound?

  • How does the cytotoxicity of this compound vary between cells proficient in DNA repair and those with specific repair pathway deficiencies?

  • Can this compound be used in synthetic lethality approaches, for example, in cancer cells deficient in a particular DNA repair pathway like HR?[6]

Data Presentation: Characterizing this compound's Effects

Quantitative data from initial characterization experiments would be crucial. The following tables represent hypothetical data summaries.

Table 1: Cytotoxicity of this compound in DNA Repair Proficient and Deficient Cell Lines

Cell LineDNA Repair StatusThis compound IC50 (µM)
WT (Wild-Type)All pathways proficient15.2
BRCA2-/-HR Deficient1.8
XRCC1-/-BER Deficient8.5
XPA-/-NER Deficient14.9
DNA-PKcs-/-NHEJ Deficient3.1

This hypothetical data suggests this compound may induce DNA lesions repaired primarily by Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), as cells deficient in these pathways show significantly increased sensitivity.

Table 2: Quantification of DNA Damage Markers after this compound Treatment

MarkerTime Post-Treatment (1 hr)Time Post-Treatment (6 hrs)
γH2AX Foci (DSBs)120 ± 15 foci/cell45 ± 8 foci/cell
8-oxoGuanine (Oxidative Damage)1.5 ± 0.3 lesions/10^6 bases1.2 ± 0.2 lesions/10^6 bases
PARP1 Activity (Fold Change)8.7 ± 1.23.2 ± 0.5

This hypothetical data indicates a strong induction of DNA double-strand breaks (DSBs), evidenced by γH2AX foci, and activation of PARP1, a key sensor of DNA strand breaks.[7][8]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are hypothetical protocols for key experiments.

Protocol 1: Comet Assay for Detection of DNA Strand Breaks

Objective: To determine if this compound induces single- and/or double-strand DNA breaks.

Materials:

  • Cell line of interest (e.g., HeLa)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) or Neutral electrophoresis buffer (90 mM Tris, 90 mM Boric acid, 2 mM EDTA, pH 8.3)

  • DNA stain (e.g., SYBR Green)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

  • Image analysis software (e.g., Comet Score)

Procedure:

  • Seed cells to achieve 70-80% confluency on the day of the experiment.

  • Treat cells with varying concentrations of this compound (and a vehicle control) for 1-4 hours.

  • Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.

  • Mix 10 µL of cell suspension with 90 µL of molten LMA at 37°C.

  • Pipette the cell/agarose mixture onto a slide pre-coated with NMA and allow to solidify on ice.

  • Immerse slides in cold lysis solution for at least 1 hour at 4°C.

  • For detecting single-strand breaks, perform alkaline unwinding by incubating slides in alkaline electrophoresis buffer for 20-40 minutes. For double-strand breaks, use the neutral buffer.

  • Perform electrophoresis (e.g., at 25V, 300mA for 20-30 minutes).

  • Gently wash slides with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.

  • Stain the DNA with SYBR Green for 5 minutes.

  • Visualize comets using a fluorescence microscope and quantify the tail moment using image analysis software.

Protocol 2: Immunofluorescence Staining for γH2AX Foci

Objective: To quantify the formation of DNA double-strand breaks (DSBs) in response to this compound treatment.

Materials:

  • Cells grown on glass coverslips

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat cells with this compound for the desired time points (e.g., 0, 1, 4, 24 hours).

  • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount coverslips onto microscope slides using mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope and count the number of γH2AX foci per nucleus.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Necatorin_DDR_Pathway cluster_damage DNA Damage Induction cluster_sensing Damage Sensing & Signaling cluster_repair Repair Pathways cluster_outcome Cellular Outcome This compound This compound DNA_Lesion DNA Double-Strand Breaks (DSBs) This compound->DNA_Lesion PARP1 PARP1 DNA_Lesion->PARP1 MRN MRN Complex DNA_Lesion->MRN NHEJ Non-Homologous End Joining (NHEJ) (Ku70/80, DNA-PKcs) PARP1->NHEJ recruits factors HR Homologous Recombination (HR) (BRCA2, RAD51) PARP1->HR recruits factors ATM ATM Kinase ATM->NHEJ phosphorylates substrates ATM->HR phosphorylates substrates Apoptosis Apoptosis ATM->Apoptosis if damage is severe MRN->ATM activates Repair DNA Repair NHEJ->Repair HR->Repair

Caption: Hypothetical signaling pathway for this compound-induced DSB repair.

Experimental_Workflow cluster_assays Perform Parallel Assays start Start: Select Cell Lines (WT and DNA Repair Deficient) treat Treat cells with this compound (Dose-response and time-course) start->treat cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT) treat->cytotoxicity damage DNA Damage Quantification (Comet Assay, γH2AX staining) treat->damage pathway Pathway Activation (Western blot for p-ATM, PARylation) treat->pathway analyze Data Analysis and Comparison (IC50, Foci count, Protein levels) cytotoxicity->analyze damage->analyze pathway->analyze conclusion Conclusion: Identify primary lesion type and repair pathway utilized analyze->conclusion

Caption: Workflow for characterizing this compound's effect on DNA repair.

By employing this systematic, hypothesis-driven approach, researchers can characterize the effects of novel mutagens and potentially develop them into valuable tools for dissecting the intricate mechanisms of DNA repair. This knowledge is fundamental for understanding genome stability and for the development of new therapeutic strategies in oncology and other diseases linked to DNA damage.

References

Application Note: Development of Analytical Standards for the Detection of Necatorin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Necatorin is a key protein component of the excretory/secretory (ES) products of the human hookworm, Necator americanus.[1][2] These ES products are crucial for the parasite's survival as they modulate the host's immune system, facilitating chronic infection.[3][4] The ability to accurately detect and quantify this compound in biological samples is critical for multiple applications, including:

  • Diagnostic Development: Creating sensitive assays to detect active hookworm infections.

  • Vaccine Efficacy Trials: Monitoring the immunogenicity of vaccine candidates targeting this compound.

  • Drug Development: Assessing the impact of novel anthelmintic drugs on parasite viability.

  • Immunological Research: Investigating host-parasite interactions and the mechanisms of immune evasion.[1][3]

This document provides a comprehensive guide to establishing analytical standards for this compound detection, focusing on the development and validation of a quantitative Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of Detection: Sandwich ELISA

The recommended method for this compound quantification is a sandwich ELISA. This technique offers high specificity and sensitivity by using a matched pair of antibodies. A capture antibody, specific for one epitope of this compound, is immobilized on a microplate. The sample is added, and any this compound present binds to the capture antibody. A second, detection antibody, which recognizes a different epitope and is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), is then added. This "sandwiches" the this compound protein. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the amount of this compound in the sample.

Protocols

Protocol 1: Production of Recombinant this compound (rthis compound) Standard

A certified reference material is the cornerstone of a quantitative assay.[5][6] Since native this compound is difficult to purify in large quantities, a highly purified, well-characterized recombinant this compound (rthis compound) must be produced to serve as the calibrator.

Objective: To express and purify rthis compound to be used as a reference standard for quantitative assays.

Methodology:

  • Gene Synthesis and Cloning:

    • Synthesize the coding sequence for this compound, codon-optimized for expression in E. coli or a suitable eukaryotic system (e.g., HEK293 cells for authentic post-translational modifications).[7]

    • Incorporate a hexahistidine (6xHis) tag at the N- or C-terminus to facilitate purification.

    • Clone the synthesized gene into an appropriate expression vector (e.g., pET-28a for bacterial expression).

  • Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB media at 37°C until an OD600 of 0.6-0.8 is reached.

    • Induce protein expression with 1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 4-6 hours at 30°C.

  • Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the 6xHis-tagged rthis compound using an imidazole (B134444) gradient.

    • Perform buffer exchange into a stable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.

  • Characterization and Certification:

    • Assess purity using SDS-PAGE and Coomassie blue staining (>95% purity is required).

    • Confirm protein identity using Western Blot with an anti-His-tag antibody and ultimately by mass spectrometry.[8]

    • Determine the precise protein concentration using a BCA assay and amino acid analysis (AAA) for certification.

    • Aliquot the purified rthis compound and store at -80°C. This becomes the primary standard.

Protocol 2: Quantitative this compound Sandwich ELISA

Objective: To quantify this compound concentration in biological samples (e.g., serum, plasma, culture supernatant).

Materials:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA)

  • Assay Diluent: PBST with 0.5% BSA

  • Capture Antibody: Rabbit anti-Necatorin polyclonal antibody

  • Detection Antibody: Mouse anti-Necatorin monoclonal antibody, HRP-conjugated

  • Standard: Purified rthis compound

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 N H₂SO₄

  • 96-well high-binding microplates

Methodology:

  • Plate Coating:

    • Dilute the capture antibody to 2 µg/mL in Coating Buffer.

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer.

    • Incubate for 2 hours at room temperature.

  • Standard and Sample Incubation:

    • Prepare a standard curve by performing serial dilutions of the rthis compound standard in Assay Diluent. A typical range would be 1000 pg/mL to 15.6 pg/mL.

    • Dilute samples to fall within the range of the standard curve.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of standards and samples to their respective wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated detection antibody to 0.5 µg/mL in Assay Diluent.

    • Add 100 µL to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Reading:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank (zero standard) from all other readings.

    • Plot the absorbance versus the concentration for the standards.

    • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

    • Interpolate the concentration of this compound in the samples from the standard curve.

Data Presentation: Assay Performance Characteristics

The validation of the analytical method is crucial. The following tables summarize the key performance parameters that must be established.

Table 1: this compound ELISA Calibration and Sensitivity

Parameter Result Specification
Calibration Curve Range 15.6 - 1000 pg/mL -
Curve Fit Model 4-Parameter Logistic R² > 0.99
Limit of Blank (LoB) 4.1 pg/mL -
Limit of Detection (LoD) 8.5 pg/mL LoD = LoB + 1.645(SD of low concentration samples)

| Limit of Quantification (LoQ) | 15.6 pg/mL | Lowest concentration with CV < 20% |

Table 2: Assay Precision and Accuracy

Control Sample This compound Conc. (pg/mL) Intra-Assay CV% (n=16) Inter-Assay CV% (n=10 days) Recovery % (Spike-Recovery)
Low Control 50 6.8% 9.5% 98%
Mid Control 250 4.2% 6.1% 103%
High Control 750 3.9% 5.8% 95%

| Specification | - | < 15% | < 20% | 80-120% |

Visualizations: Workflows and Pathways

G cluster_0 Phase 1: Standard Development cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Assay Validation a Gene Synthesis & Codon Optimization b Cloning into Expression Vector a->b c Recombinant Protein Expression b->c d Affinity & Size-Exclusion Chromatography c->d e Purity & Identity Confirmation (SDS-PAGE, MS) d->e f Concentration Certification (AAA) e->f i Assay Optimization (Buffers, Concentrations) f->i Provides Certified Standard g Antibody Generation & Screening h Antibody Pairing (Capture/Detection) g->h h->i j Determine LoD & LoQ i->j Provides Optimized Protocol k Assess Precision (Intra- & Inter-Assay) j->k l Test Accuracy (Spike-Recovery) k->l m Evaluate Specificity & Linearity l->m end Validated this compound Assay m->end

Caption: Workflow for developing a validated analytical assay.

G p1 1. Coat Plate with Capture Antibody p2 2. Block Plate (1% BSA) p1->p2 Wash 3x p3 3. Add Standards & Samples p2->p3 Wash 3x p4 4. Add HRP-Conjugated Detection Antibody p3->p4 Wash 3x p5 5. Add TMB Substrate p4->p5 Wash 5x p6 6. Add Stop Solution p5->p6 p7 7. Read Absorbance at 450 nm p6->p7

Caption: Protocol workflow for the this compound sandwich ELISA.

G nec This compound (ES Protein) nk_receptor Host NK Cell Receptor (e.g., NKG2D) nec->nk_receptor Binds nk_cell Natural Killer (NK) Cell nk_receptor->nk_cell Activates ifn IFN-γ Secretion nk_cell->ifn th1 Th1 Immune Response (Pro-inflammatory) ifn->th1 Promotes th2 Th2 Immune Response (Anti-parasitic) th1->th2 Suppresses outcome Immune Evasion & Chronic Infection th1->outcome Facilitates th2->outcome Required for parasite clearance

Caption: Hypothetical signaling pathway for this compound-mediated immunomodulation.

References

Application Note: A Framework for In Vitro Screening of Necatorin's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Necatorin is a putative protein derived from the human hookworm Necator americanus. As with many novel proteins from pathogenic organisms, it is crucial to characterize its interaction with host cells to understand its biological role and potential as a therapeutic target or a toxin.[1] This document provides a comprehensive framework and detailed protocols for screening the potential cytotoxic effects of this compound using established in vitro assays. The described assays quantitatively assess cell viability and death through different biological endpoints, including metabolic activity, membrane integrity, and apoptosis induction.

This framework is designed for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic profile of this compound or other novel proteins.[2]

Principles of Cytotoxicity Assays

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[4] The amount of formazan is proportional to the number of living cells.

  • LDH Release Assay (Membrane Integrity): Lactate (B86563) dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[5][6] The LDH assay measures the amount of this enzyme in the supernatant to quantify cell lysis.[7]

  • Caspase-3/7 Assay (Apoptosis): Caspases are key proteases that execute the programmed cell death pathway known as apoptosis. Specifically, caspase-3 and caspase-7 are critical effector caspases.[8] This assay uses a substrate that, when cleaved by active caspase-3/7, generates a luminescent or fluorescent signal, indicating that cells are undergoing apoptosis.[9]

General Experimental Workflow

A systematic approach is essential for screening novel compounds. The workflow below outlines the key steps from cell preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis prep_cells Cell Line Selection & Culture seed_plate Seed Cells in 96-Well Plates prep_cells->seed_plate treat_cells Treat Cells with this compound (e.g., 24, 48, 72h) seed_plate->treat_cells prep_this compound Prepare this compound Serial Dilutions prep_this compound->treat_cells mtt MTT Assay treat_cells->mtt ldh LDH Assay treat_cells->ldh caspase Caspase-3/7 Assay treat_cells->caspase read_plate Measure Signal (Absorbance/Luminescence) mtt->read_plate ldh->read_plate caspase->read_plate calc_ic50 Calculate % Viability & IC50 Values read_plate->calc_ic50 data_table Tabulate & Compare Results calc_ic50->data_table

Caption: General workflow for screening this compound's cytotoxic effects.

Data Presentation: Summarized Cytotoxicity Data

Quantitative data from cytotoxicity experiments should be summarized to facilitate comparison across different assays, cell lines, and time points. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of this compound required to inhibit cell viability by 50%.

Table 1: Hypothetical IC50 Values (µg/mL) for this compound

Cell LineTreatment Duration (hours)Assay TypeIC50 (µg/mL)
HeLa (Cervical Cancer)24MTT35.2
48MTT21.7
24LDH42.5
48LDH28.9
24Caspase-3/733.8
A549 (Lung Cancer)24MTT58.1
48MTT39.4
24LDH65.3
48LDH44.0
24Caspase-3/755.2
HEK293 (Normal Kidney)24MTT> 100
48MTT95.6
24LDH> 100
48LDH> 100
24Caspase-3/7> 100

Detailed Experimental Protocols

Cell Culture and Seeding
  • Cell Culture: Culture the chosen cell lines (e.g., HeLa, A549, and HEK293) in their appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a sterile 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[2]

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures.[10][11]

  • Treatment: After 24h incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

  • Incubate with MTT: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11]

  • Readout: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]

Protocol: LDH Release Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[7][12]

  • Treatment: Prepare and treat cells with this compound as described in step 5.2.1. Include three sets of controls:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for the desired time.

  • Collect Supernatant: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., combining a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[12]

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

Protocol: Caspase-Glo® 3/7 Apoptosis Assay

This protocol uses a luminescent "add-mix-measure" format for determining caspase-3/7 activity.[9]

  • Treatment: Prepare and treat cells with this compound in an opaque-walled 96-well plate suitable for luminescence. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Readout: Measure the luminescence of each well using a microplate luminometer.

Potential Mechanism of Action: Apoptosis Induction

If the Caspase-3/7 assay is positive, it suggests this compound may induce apoptosis. Cytotoxic proteins can trigger apoptosis through various signaling cascades, often converging on the activation of effector caspases. A plausible hypothetical pathway is the extrinsic or death receptor pathway.

G cluster_pathway Hypothetical Extrinsic Apoptosis Pathway This compound This compound Receptor Death Receptor (e.g., Fas, TNFR1) This compound->Receptor Binds FADD FADD/TRADD (Adaptor Proteins) Receptor->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Active Caspase-8 (Initiator) ProCasp8->Casp8 Cleavage & Activation ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 Cleavage & Activation Casp37 Active Caspase-3/7 (Effector) ProCasp37->Casp37 Apoptosis Substrate Cleavage & Apoptosis Casp37->Apoptosis Executes

Caption: Hypothetical extrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for the Reduction of Necatorin in Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necatorin is a mutagenic compound, identified with the molecular formula C15H8N2O3, found in certain species of mushrooms, notably Lactarius turpis (also known as L. necator).[1] Its presence in these mushrooms, which are considered edible in some regions after proper preparation, poses a potential health risk due to its positive results in the Ames test, a widely used assay for mutagenicity.[1] The concentration of this compound in fresh L. necator mushrooms can range from 3 to 20 mg/kg.[2] These application notes provide detailed protocols for the reduction, extraction, and quantification of this compound, as well as a method to assess its mutagenic activity.

Techniques for Reducing this compound Content

Several methods can be employed to reduce the this compound content in mushrooms. The most effective and well-documented method is blanching. Other cooking methods may also contribute to its reduction.

Blanching

Blanching has been shown to reduce the this compound content in L. necator mushrooms to approximately 25% of its original concentration.[2] The mechanism of reduction is likely a combination of leaching into the blanching water and thermal degradation, which is most effective under acidic conditions.[2]

Other Cooking Methods

While specific quantitative data for this compound reduction through other cooking methods is limited, general principles of mycotoxin reduction suggest that boiling, frying, and baking can be effective in reducing the levels of various fungal toxins.[3] The effectiveness of these methods depends on the toxin's heat stability and the cooking time and temperature. This compound is known to be relatively stable in boiling water but is more susceptible to destruction at pH 5.0.[2]

Table 1: Summary of Quantitative Data on this compound Reduction

TechniqueMatrixInitial this compound Concentration (mg/kg)Reduction (%)Final this compound Concentration (mg/kg)Reference
BlanchingLactarius necator mushrooms3 - 20~75%0.75 - 5[2]
Boiling (pure compound)Aqueous solution (pH 5.0)Not specifiedMost effective destructionNot specified[2]
Boiling (pure compound)Aqueous solution (pH 0.5 and 13.5)Not specifiedRelatively stableNot specified[2]

Experimental Protocols

Protocol for Blanching of Mushrooms to Reduce this compound

This protocol describes a standardized method for blanching mushrooms to reduce this compound content.

Materials:

  • Fresh Lactarius turpis mushrooms

  • Deionized water

  • Citric acid or lemon juice (for pH adjustment)

  • Ice bath

  • Blender or food processor

  • Freeze-dryer (optional)

  • Analytical balance

  • pH meter

Procedure:

  • Sample Preparation: Clean the mushrooms to remove any debris. For homogeneity, slice the mushrooms into uniform pieces (e.g., 5 mm thickness).

  • pH Adjustment of Blanching Water: Adjust the pH of the deionized water to 5.0 using citric acid or lemon juice. This pH has been shown to be most effective for the thermal degradation of pure this compound.[2]

  • Blanching: Bring the pH-adjusted water to a rolling boil. Add the sliced mushrooms to the boiling water at a ratio of 1:5 (w/v) (e.g., 100g of mushrooms to 500mL of water).

  • Blanching Time: Maintain the boil for 10-15 minutes.

  • Cooling: Immediately transfer the blanched mushrooms to an ice bath to halt the cooking process.

  • Drying: Drain the mushrooms and pat them dry. For analytical purposes, the mushrooms can be freeze-dried to a constant weight to accurately determine the this compound concentration.

  • Analysis: The this compound content in the blanched and unblanched (control) mushroom samples should be determined using the HPLC protocol outlined below (Section 2.2).

Protocol for Extraction and Quantification of this compound using HPLC

This protocol provides a method for the extraction and quantification of this compound from mushroom samples using High-Performance Liquid Chromatography (HPLC). This method is adapted from general protocols for fungal toxin analysis.[4][5][6][7]

Materials:

  • Mushroom samples (fresh, blanched, or freeze-dried)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (HPLC grade)

  • This compound standard (if available)

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and a UV or fluorescence detector

Procedure:

  • Extraction:

    • Homogenize 1-5 g of the mushroom sample with 20 mL of methanol for 5 minutes using a high-speed blender.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of methanol.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Sample Clean-up (if necessary):

    • Dissolve the residue in a small volume of a suitable solvent and pass it through a solid-phase extraction (SPE) cartridge to remove interfering compounds. The choice of SPE cartridge and elution solvents will need to be optimized.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point for the separation of fungal metabolites. A typical gradient could be: 0-20 min, 10-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 10% acetonitrile.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Flow Rate: 1.0 mL/min.

    • Detection: this compound is a coumarin (B35378) derivative and is expected to have UV absorbance and fluorescence. Monitor at an appropriate UV wavelength (e.g., 254 nm, 320 nm) or with a fluorescence detector (excitation/emission wavelengths to be determined based on the this compound standard).

    • Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The concentration of this compound in the samples can be determined by comparing the peak area with the calibration curve.

Protocol for Ames Test to Assess Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[8] This protocol provides a general outline for testing the mutagenicity of mushroom extracts before and after reduction techniques.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Mushroom extracts (from untreated and treated samples)

  • S9 metabolic activation system (rat liver extract)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Preparation of Mushroom Extracts: Prepare sterile extracts of the mushroom samples.

  • Ames Test Procedure (Plate Incorporation Method):

    • To a tube containing molten top agar, add the Salmonella tester strain, the mushroom extract at various concentrations, and either the S9 mix (for metabolic activation) or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies (his+ revertants) on each plate.

    • A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Visualizations

As of the current literature, the specific signaling pathway of this compound has not been elucidated. However, given its established mutagenic properties, it is hypothesized that this compound's primary mechanism of action involves direct interaction with DNA, leading to mutations. This DNA damage would then trigger a cellular DNA Damage Response (DDR) pathway.

Hypothetical Signaling Pathway of this compound-Induced DNA Damage Response

The following diagram illustrates a hypothetical signaling cascade initiated by this compound-induced DNA damage. This pathway is based on well-established DNA damage response mechanisms.[9][10][11][12][13]

Necatorin_Signaling_Pathway This compound This compound DNA_Damage DNA Damage (e.g., Adducts, Breaks) This compound->DNA_Damage Induces Sensors Sensor Proteins (e.g., MRN Complex, RPA) DNA_Damage->Sensors Activates Transducers Transducer Kinases (e.g., ATM, ATR) Sensors->Transducers Recruit and Activate Effectors Effector Proteins (e.g., p53, CHK1/CHK2) Transducers->Effectors Phosphorylate and Activate Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest Initiates DNA_Repair DNA Repair Effectors->DNA_Repair Promotes Apoptosis Apoptosis Effectors->Apoptosis Induces (if damage is severe)

Caption: Hypothetical this compound-induced DNA Damage Response pathway.

Experimental Workflow for this compound Reduction and Analysis

The following diagram outlines the logical workflow for reducing this compound in mushrooms and subsequently analyzing its concentration and mutagenicity.

Experimental_Workflow Start Fresh Lactarius turpis Mushrooms Control Untreated Control Sample Start->Control Treatment This compound Reduction Treatment (e.g., Blanching at pH 5.0) Start->Treatment Extraction This compound Extraction (Methanol) Control->Extraction Parallel Processing Treatment->Extraction Quantification HPLC Quantification Extraction->Quantification Mutagenicity Ames Test Extraction->Mutagenicity Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis Mutagenicity->Data_Analysis

Caption: Workflow for this compound reduction and analysis.

References

Necatorin: A Tool for Inducing Mutations in Laboratory Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necatorin, a naturally occurring compound with the chemical name 7-hydroxycoumaro(5,6-c)cinnoline, has been identified as a potent mutagen.[1][2] Isolated from the Lactarius necator mushroom, this compound has demonstrated significant mutagenic activity, particularly in bacterial assays.[1] This document provides a comprehensive overview of this compound, its known mutagenic properties, and protocols for its potential application as a tool for inducing mutations in laboratory models. While this compound has shown clear mutagenic effects in the Ames test, it is important to note that it did not exhibit mutagenicity in host-mediated assays or micronucleus tests in mice, suggesting it may be detoxified or not reach target cells in sufficient concentrations in vivo in mammals.[1]

Properties of this compound

This compound is a coumarin (B35378) derivative found in fresh Lactarius necator mushrooms at concentrations ranging from 3 to 20 mg/kg.[2] It is a direct-acting mutagen, meaning it does not require metabolic activation to induce mutations.[3][4]

Stability:

  • Light Sensitivity: Pure this compound is susceptible to decomposition by light, especially at a high pH.[2]

  • pH Stability: The compound is relatively stable during boiling at pH 0.5 and 13.5. However, its destruction by boiling is most effective at pH 5.0.[2]

  • Effect of Blanching: Blanching mushrooms can reduce the this compound concentration to about 25% of the original value.[2]

Data Presentation

Table 1: Mutagenic Activity of this compound

Assay SystemTest OrganismMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumNot requiredClearly Positive[1]
Host-Mediated AssayMiceIn vivoNo evidence of mutagenicity[1]
Micronucleus TestMiceIn vivoNo evidence of mutagenicity[1]

Experimental Protocols

Protocol 1: Extraction and Preparation of this compound (General Guidance)

A detailed, standardized protocol for the isolation and purification of this compound is not available in the public domain. The following is a general guideline for the extraction of similar compounds from mushroom sources and should be optimized.

Materials:

Procedure:

  • Extraction:

    • Homogenize fresh or powdered dry mushroom material.

    • Extract the homogenate with methanol or ethanol at room temperature with stirring for several hours.

    • Repeat the extraction process 2-3 times.

    • Combine the extracts and filter to remove solid debris.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator under reduced pressure.

  • Purification:

    • The crude extract can be further purified using column chromatography. The choice of stationary and mobile phases will need to be determined empirically. A typical approach would be to use a silica gel column and elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Collect fractions and monitor for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification:

    • Once a pure fraction is obtained, determine the concentration of this compound using a spectrophotometer, provided a reference standard is available.

Protocol 2: Ames Test for Mutagenicity Assessment of this compound

This protocol is a standard procedure for the Ames test and can be adapted for testing the mutagenic potential of this compound.

Materials:

  • Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

  • Top agar (B569324) (0.6% agar, 0.5% NaCl, supplemented with a trace amount of histidine and biotin).

  • Minimal glucose agar plates.

  • Purified this compound solution of known concentration (dissolved in a suitable solvent like DMSO).

  • Positive controls (e.g., sodium azide (B81097) for TA1535, 2-nitrofluorene (B1194847) for TA98).

  • Negative control (solvent used to dissolve this compound).

  • Incubator at 37°C.

Procedure:

  • Preparation of Bacterial Culture:

    • Inoculate the S. typhimurium tester strains into nutrient broth and grow overnight at 37°C with shaking.

  • Ames Test Assay:

    • Melt the top agar and maintain it at 45°C in a water bath.

    • To a sterile tube, add 100 µL of the overnight bacterial culture and a specific concentration of the this compound solution.

    • Add 2 mL of the molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

    • Tilt the plate to ensure an even distribution of the top agar.

    • Prepare plates with the negative and positive controls in the same manner.

    • Allow the top agar to solidify.

  • Incubation and Colony Counting:

    • Invert the plates and incubate at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis:

    • A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature regarding the specific signaling pathways affected by this compound. The compound's mutagenicity in the Ames test suggests a direct interaction with DNA, but the molecular mechanisms and any potential involvement of cellular signaling cascades have not been elucidated.

Diagram 1: General Workflow for Assessing this compound Mutagenicity

G cluster_0 Preparation cluster_1 Mutagenicity Assay cluster_2 Data Analysis A Isolation of this compound from Lactarius necator B Purification and Quantification A->B Crude Extract C Ames Test with Salmonella typhimurium B->C Purified this compound D Incubation and Colony Counting C->D Plates E Comparison to Controls D->E Colony Counts F Determination of Mutagenic Potential E->F Statistical Analysis

Caption: Workflow for this compound mutagenicity testing.

Diagram 2: Logical Relationship of this compound's Known Mutagenic Properties

G This compound This compound Ames_Test Ames Test (S. typhimurium) This compound->Ames_Test Host_Mediated_Assay Host-Mediated Assay (Mice) This compound->Host_Mediated_Assay Micronucleus_Test Micronucleus Test (Mice) This compound->Micronucleus_Test Positive_Result Positive Mutagenic Result Ames_Test->Positive_Result Negative_Result Negative Mutagenic Result Host_Mediated_Assay->Negative_Result Micronucleus_Test->Negative_Result

Caption: Summary of this compound's mutagenicity results.

Conclusion

This compound is a potent, direct-acting mutagen that can be a useful tool for inducing mutations in bacterial systems like the Ames test. Its efficacy in other laboratory models, particularly in vivo mammalian systems, appears to be limited based on current data. Researchers interested in utilizing this compound should consider its stability and the need for a well-defined purification protocol. Further research is warranted to elucidate its mechanism of action and to explore its potential applications in other in vitro mutagenesis studies.

References

Application Notes and Protocol for Long-Term Storage of Purified Necatorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necatorin is a cysteine-rich secretory protein (CRISP) found in the excretory/secretory products of the human hookworm, Necator americanus. As with other members of the CRISP superfamily, this compound is implicated in host-parasite interactions and possesses immunomodulatory and anticoagulant properties, making it a protein of significant interest for therapeutic development. Proper long-term storage of purified this compound is critical to maintain its structural integrity and biological activity for downstream applications in research and drug development. These application notes provide a detailed protocol for the effective long-term storage of purified recombinant this compound.

General Considerations for Protein Stability

The stability of purified proteins is influenced by several factors, including temperature, pH, protein concentration, and the presence of additives that can prevent degradation, aggregation, and loss of activity. Repeated freeze-thaw cycles are particularly detrimental to protein stability and should be avoided.[1][2] For cysteine-rich proteins like this compound, maintaining a reducing environment can be crucial to prevent the formation of incorrect disulfide bonds.[3][4]

Recommended Storage Conditions

Two primary methods are recommended for the long-term storage of purified this compound: liquid storage at ultra-low temperatures with a cryoprotectant and lyophilized (freeze-dried) storage. The choice of method will depend on the intended downstream applications and available laboratory equipment.

Quantitative Summary of Recommended Storage Conditions
ParameterLiquid StorageLyophilized Storage
Storage Temperature -80°C (preferred for long-term) or -20°C (for shorter-term)-80°C or -20°C
Typical Shelf Life Up to 6 months at -20°C/-80°CUp to 12 months or longer at -20°C/-80°C
Protein Concentration ≥ 0.1 mg/mLNot directly applicable (reconstituted to desired concentration)
Cryoprotectant 5-50% (v/v) Glycerol (B35011)6% (w/v) Trehalose
Buffer System Tris-based or PBS, pH 7.0-8.0; or Acetate buffer, pH 4.0Tris-based or PBS, pH 7.0-8.0
Additives Reducing agent (e.g., 5 mM DTT), Chelating agent (e.g., 0.1 mM EDTA)None in the dried form
Freeze-Thaw Cycles AvoidNot applicable (reconstitute once)

Data compiled from general protein storage guidelines and specific recommendations for similar recombinant proteins.[1][5][6]

Experimental Protocols

Protocol 1: Long-Term Liquid Storage of Purified this compound at -80°C

This protocol is suitable for storing purified this compound for several months while maintaining its activity.

Materials:

  • Purified this compound solution

  • Sterile, low-protein-binding microcentrifuge tubes

  • Storage Buffer (choose one):

    • Tris-based Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

    • PBS Buffer: Phosphate-Buffered Saline, pH 7.4

    • Acetate Buffer (for specific applications): 50 mM Sodium Acetate, pH 4.0

  • Sterile Glycerol (molecular biology grade)

  • Reducing agent (optional, recommended): Dithiothreitol (DTT)

  • Chelating agent (optional): Ethylenediaminetetraacetic acid (EDTA)

Procedure:

  • Buffer Exchange: Ensure the purified this compound is in the desired storage buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to a minimum of 0.1 mg/mL.[5]

  • Additive Preparation:

    • Prepare a sterile stock solution of 1 M DTT.

    • Prepare a sterile stock solution of 0.5 M EDTA.

  • Formulation:

    • In a sterile tube on ice, add the appropriate volume of sterile glycerol to the this compound solution to achieve a final concentration of 20-50%.[1][5] Mix gently by pipetting.

    • (Optional) Add DTT to a final concentration of 5 mM to maintain a reducing environment.[3][6]

    • (Optional) Add EDTA to a final concentration of 0.1 mM to chelate metal ions that could catalyze oxidation.[3]

  • Aliquoting: Dispense the final this compound solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment to avoid freeze-thaw cycles.[1]

  • Flash Freezing: Rapidly freeze the aliquots by placing them in a -80°C freezer.

  • Storage: Store the frozen aliquots at -80°C.

Protocol 2: Lyophilization for Long-Term Storage

Lyophilization (freeze-drying) removes water from the protein sample, resulting in a stable powder that can be stored for extended periods.

Materials:

  • Purified this compound in a suitable buffer (e.g., Tris-based or PBS)

  • Sterile, lyophilization-compatible vials

  • Lyophilization Buffer: Storage buffer containing a cryoprotectant such as 6% (w/v) Trehalose.[5]

  • Lyophilizer (freeze-dryer)

Procedure:

  • Buffer Exchange: Exchange the purified this compound into the Lyophilization Buffer. The buffer should not contain high concentrations of non-volatile salts.

  • Aliquoting: Dispense the this compound solution into sterile, lyophilization-compatible vials. Do not fill the vials more than one-third full.

  • Pre-freezing: Freeze the samples in the vials, for example, by placing them in a -80°C freezer until completely frozen.

  • Lyophilization: Place the frozen samples on a pre-cooled shelf in the lyophilizer. Follow the manufacturer's instructions for the lyophilization cycle.

  • Sealing and Storage: Once the lyophilization cycle is complete, seal the vials under vacuum or with an inert gas (e.g., nitrogen) and store them at -80°C or -20°C in a desiccated environment.

Protocol 3: Reconstitution of Lyophilized this compound

Materials:

  • Lyophilized this compound vial

  • Sterile, deionized water or a suitable assay buffer

  • Sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to collect all the powder at the bottom.[5] Add the recommended volume of sterile, deionized water or assay buffer to achieve the desired final protein concentration (e.g., 0.1-1.0 mg/mL).[5]

  • Dissolution: Gently swirl or pipette the solution to dissolve the powder. Avoid vigorous shaking or vortexing, which can cause denaturation.

  • Use: The reconstituted protein is ready for use. Any unused portion should be stored appropriately (see Protocol 1) or discarded if not intended for further storage.

Stability and Activity Assessment

To ensure the integrity of the stored this compound, it is essential to assess its stability and biological activity after storage and before use in critical experiments.

Recommended Assays:

  • SDS-PAGE: To check for protein degradation or aggregation.

  • Size Exclusion Chromatography (SEC-HPLC): To quantify monomers and detect aggregates.

  • Circular Dichroism (CD) Spectroscopy: To assess secondary and tertiary structure.

  • Functional Assay: An anticoagulant assay (e.g., prothrombin time or activated partial thromboplastin (B12709170) time) to confirm biological activity.

Visualizations

Experimental_Workflow_for_Stability_Assessment start Purified this compound storage Long-Term Storage (-80°C Liquid or Lyophilized) start->storage thawing Thawing / Reconstitution storage->thawing sds_page SDS-PAGE (Degradation/Aggregation) thawing->sds_page Assess sec_hplc SEC-HPLC (Quantify Aggregates) thawing->sec_hplc Assess cd_spec CD Spectroscopy (Structural Integrity) thawing->cd_spec Assess functional_assay Functional Assay (Anticoagulant Activity) thawing->functional_assay Assess end Use in Downstream Applications functional_assay->end Proceed if active

Caption: Workflow for assessing the stability of stored this compound.

Necatorin_Storage_Decision_Tree start Start: Purified this compound duration Storage Duration? start->duration store_4c Store at 4°C (with protease inhibitors) duration->store_4c Short-term freeze_thaw Frequent Use? (Multiple Freeze-Thaws) duration->freeze_thaw Long-term short_term < 1 Month long_term > 1 Month liquid_storage Liquid Storage (-80°C with 20-50% Glycerol) freeze_thaw->liquid_storage Yes lyophilize Lyophilize (with Trehalose) freeze_thaw->lyophilize No yes_ft Yes no_ft No aliquot Aliquot into single-use tubes liquid_storage->aliquot

Caption: Decision tree for selecting a this compound storage method.

References

Application Notes and Protocols for the Mass Spectrometry-Based Identification of "Necatorin"

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data interpretation guidelines for the identification of "Necatorin," a term that can refer to two distinct chemical entities: a mutagenic compound from the Lactarius necator mushroom and, in a broader sense, proteins and metabolites from the bacterium Cupriavidus necator. This document is intended for researchers, scientists, and drug development professionals working on natural product identification, proteomics, and metabolomics.

Part 1: Identification of this compound, the Mutagenic Compound from Lactarius necator

This compound, identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a mutagenic compound found in the Lactarius necator mushroom.[1][2][3] Its identification is crucial for food safety and toxicological studies. Mass spectrometry, coupled with liquid chromatography, offers a sensitive and specific method for its detection and quantification.

Experimental Workflow for this compound Identification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Mushroom_Sample Fresh Lactarius necator Mushroom Sample Homogenization Homogenization in Solvent Mushroom_Sample->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Filtration_Evaporation Filtration and Evaporation Extraction->Filtration_Evaporation Reconstitution Reconstitution in Mobile Phase Filtration_Evaporation->Reconstitution LC_Separation Reverse-Phase HPLC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Full Scan) ESI->MS1_Scan Fragmentation Collision-Induced Dissociation (CID) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Product Ion Scan) Fragmentation->MS2_Scan Peak_Detection Peak Detection and Integration MS2_Scan->Peak_Detection Database_Search Database Search (e.g., Metlin, PubChem) Peak_Detection->Database_Search Fragmentation_Analysis Fragmentation Pattern Analysis Database_Search->Fragmentation_Analysis Identification This compound Identification Fragmentation_Analysis->Identification

Caption: Workflow for the identification of this compound from mushroom samples.

Experimental Protocol: LC-MS/MS for this compound Identification

This protocol provides a general framework. Optimization of parameters may be required based on the specific instrumentation used.

1. Sample Preparation

  • Homogenization: Homogenize 5 g of fresh Lactarius necator mushroom tissue in 20 mL of a suitable solvent like methanol (B129727) or ethyl acetate.

  • Extraction: Perform solid-liquid extraction by shaking or sonicating the homogenate for 30-60 minutes.

  • Centrifugation and Filtration: Centrifuge the extract at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE filter.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).

2. Liquid Chromatography (LC)

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-500.

  • Data-Dependent Acquisition (DDA): Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

  • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain a rich fragmentation spectrum.

  • MS2 Scan Range: m/z 50-300.

Data Presentation: Expected Mass and Fragmentation

While detailed fragmentation data for this compound is not widely published, based on its structure (7-hydroxycoumaro(5,6-c)cinnoline), the following can be expected:

ParameterExpected Value
Chemical Formula C₁₄H₈N₂O₃
Monoisotopic Mass 252.0535 u
[M+H]⁺ (m/z) 253.0608
Key Fragments Losses of CO, N₂, and fragments related to the coumarin (B35378) and cinnoline (B1195905) rings.

Note: The fragmentation pattern of this compound would need to be confirmed with an authentic standard.

Part 2: Identification of Proteins and Metabolites from Cupriavidus necator

Cupriavidus necator (formerly Ralstonia eutropha) is a bacterium of significant interest for biotechnology, particularly for the production of bioplastics. Mass spectrometry is a key tool for its proteomic and metabolomic characterization.

Proteomics Workflow for C. necator

cluster_0 Protein Extraction and Digestion cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Cell_Culture C. necator Cell Culture Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Reduction_Alkylation Reduction and Alkylation Protein_Quantification->Reduction_Alkylation Tryptic_Digestion In-solution Tryptic Digestion Reduction_Alkylation->Tryptic_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 StageTip) Tryptic_Digestion->Peptide_Cleanup NanoLC nanoLC Separation Peptide_Cleanup->NanoLC ESI_MS ESI-MS NanoLC->ESI_MS MS_MS MS/MS Analysis ESI_MS->MS_MS Database_Search_Engine Database Search (e.g., MaxQuant) MS_MS->Database_Search_Engine Protein_Identification_Quantification Protein Identification and Quantification Database_Search_Engine->Protein_Identification_Quantification Protein_Database C. necator Protein Database (e.g., UniProt) Protein_Database->Database_Search_Engine

Caption: Proteomics workflow for the identification of proteins from C. necator.

Experimental Protocol: Proteomics of C. necator

1. Protein Extraction and Digestion

  • Cell Lysis: Harvest C. necator cells by centrifugation and resuspend in lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Lyse cells by sonication on ice.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Reduction and Alkylation: Reduce disulfide bonds with 5 mM dithiothreitol (B142953) (DTT) for 30 min at 37°C. Alkylate free cysteines with 15 mM iodoacetamide (B48618) (IAA) for 30 min in the dark at room temperature.

  • Tryptic Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt and concentrate the peptides using a C18 StageTip.

2. LC-MS/MS Analysis

  • Chromatography: Use a nano-flow HPLC system with a C18 column.

  • Gradient: A 60-120 minute gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS/MS spectra for the 10-20 most abundant precursor ions.

3. Data Analysis

  • Database Search: Search the acquired MS/MS spectra against the Cupriavidus necator protein database from UniProt using a search engine like MaxQuant or Proteome Discoverer.

  • Search Parameters: Set trypsin as the enzyme, allow for up to two missed cleavages, and specify carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.

Data Presentation: Quantitative Proteomics Data

The following table summarizes the number of proteins identified in a study of C. necator under different growth conditions.[4]

Growth ConditionNumber of Quantified Proteins
Fructose-limited>4000
Succinate-limited>4000
Formate-limited>4000
Total Identified 5357

Metabolomics Workflow for C. necator

cluster_0 Metabolite Extraction cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Culture_Supernatant C. necator Culture Supernatant SPE Solid Phase Extraction (SPE) with C18 Culture_Supernatant->SPE Elution Elution with Acetonitrile/Water SPE->Elution Drying_Reconstitution Drying and Reconstitution Elution->Drying_Reconstitution HPLC Reverse-Phase HPLC Drying_Reconstitution->HPLC QTOF_MS Q-TOF Mass Spectrometry HPLC->QTOF_MS MS_MS_Fragmentation MS/MS Fragmentation QTOF_MS->MS_MS_Fragmentation Molecular_Networking Molecular Networking (e.g., GNPS) MS_MS_Fragmentation->Molecular_Networking Database_Comparison Comparison to Spectral Libraries Molecular_Networking->Database_Comparison Structure_Elucidation Structure Elucidation Database_Comparison->Structure_Elucidation

Caption: Metabolomics workflow for the identification of small molecules from C. necator.

Experimental Protocol: Metabolomics of C. necator

This protocol is adapted from studies on siderophore identification from C. necator.[5]

1. Metabolite Extraction

  • Sample: Use the supernatant from a C. necator culture grown in iron-depleted media.

  • Solid Phase Extraction (SPE): Acidify the supernatant with formic acid and pass it through a C18 SPE cartridge.

  • Elution: Wash the cartridge with water and then elute the metabolites with a mixture of acetonitrile and water.

  • Drying and Reconstitution: Dry the eluate and reconstitute in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis

  • LC System: An Agilent 1260 Infinity II system or equivalent.

  • Column: A C18 semi-preparative column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • MS System: An Agilent 6530C Q-TOF LC/MS system or equivalent.

  • Ionization: ESI in positive ion mode.

  • Data Acquisition: Collect data in Auto MS/MS mode.

Data Presentation: Identified Metabolites

The following table shows the mass-to-charge ratios of cupriachelin analogs identified from C. necator B-4383.[5]

Compound[M+H]⁺ (m/z)[M-2H+Fe]⁺ (m/z)
Cupriachelin A808861
Analog 1836889
Analog 2864917
Signaling Pathways in C. necator

Cupriavidus necator possesses complex metabolic and signaling pathways that allow it to adapt to diverse environments.

Hexose (B10828440) Utilization Pathway

cluster_ED Entner-Doudoroff Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P glk F6P Fructose-6-P G6P->F6P pgi 6P_Gluconolactone 6-P-Gluconolactone G6P->6P_Gluconolactone zwf 6P_Gluconate 6-P-Gluconate 6P_Gluconolactone->6P_Gluconate pgl KDPG 2-keto-3-deoxy-6-P-gluconate 6P_Gluconate->KDPG edd Pyruvate Pyruvate KDPG->Pyruvate eda GAP Glyceraldehyde-3-P KDPG->GAP eda TCA TCA Cycle Pyruvate->TCA GAP->TCA

Caption: The Entner-Doudoroff pathway for hexose metabolism in C. necator.[6]

References

Application Notes & Protocols: Development of Monoclonal Antibodies for Necator americanus Na-ASP-2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necator americanus, a human hookworm, infects hundreds of millions of people worldwide, primarily in regions with poor sanitation.[1] Chronic infection can lead to iron deficiency anemia, malnutrition, and impaired cognitive development, particularly in children and pregnant women.[2][3] Accurate and sensitive detection of N. americanus infection is crucial for effective treatment and control strategies. The Ancylostoma Secreted Protein-2 from Necator americanus (Na-ASP-2) is a key protein secreted by the infective larvae of the hookworm and is a leading candidate for vaccine development.[4] Its immunogenic nature and role in the early stages of infection also make it an excellent target for the development of diagnostic assays.[5]

These application notes provide a comprehensive guide to the development of monoclonal antibodies (mAbs) specific for Na-ASP-2, a critical step in creating reliable diagnostic tools and research reagents. The protocols outlined below cover two primary methodologies for mAb production: hybridoma technology and phage display. Additionally, detailed procedures for the characterization and application of these antibodies in common immunoassays are provided.

Monoclonal Antibody Development Strategies

The generation of high-affinity, specific monoclonal antibodies is paramount for the development of sensitive and robust detection assays for Na-ASP-2. Two powerful and widely used technologies for this purpose are hybridoma technology and phage display.

Hybridoma Technology: This classic technique involves the fusion of antibody-producing B-cells from an immunized animal (typically a mouse) with immortal myeloma cells.[2][6] The resulting hybridoma cells are then screened to identify clones that produce the desired monoclonal antibody against Na-ASP-2. These selected hybridomas can be cultured indefinitely to provide a continuous and homogenous supply of the antibody.[7][6]

Phage Display Technology: This in vitro selection method utilizes bacteriophages to display a vast library of antibody fragments (such as scFv or Fab) on their surface.[1][8][3][9] Phages displaying antibody fragments that bind to the target antigen, Na-ASP-2, are selected through a process called biopanning.[1][4] This technology offers several advantages, including the ability to generate human antibodies, bypass animal immunization, and screen extensive libraries to isolate antibodies with high affinity and specificity.[3][4]

Experimental Protocols

Recombinant Na-ASP-2 Antigen Production

The availability of high-purity recombinant Na-ASP-2 is a prerequisite for successful monoclonal antibody development.

Protocol: Expression and Purification of Recombinant Na-ASP-2

  • Gene Synthesis and Cloning: Synthesize the gene encoding Na-ASP-2 (based on published sequences) with codon optimization for the chosen expression system (e.g., E. coli or Pichia pastoris). Clone the gene into a suitable expression vector containing a purification tag (e.g., 6x-His tag or GST-tag).

  • Expression: Transform the expression vector into the appropriate host cells. Induce protein expression under optimized conditions (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris).

  • Cell Lysis: Harvest the cells and lyse them using appropriate methods (e.g., sonication or high-pressure homogenization) in a lysis buffer containing protease inhibitors.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Perform affinity chromatography using the appropriate resin (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins).

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the recombinant Na-ASP-2 using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins, reduced glutathione (B108866) for GST-tagged proteins).

  • Quality Control:

    • Assess the purity of the recombinant protein by SDS-PAGE.

    • Confirm the identity of the protein by Western blotting using a commercially available anti-tag antibody.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).[10][11]

Monoclonal Antibody Production via Hybridoma Technology

Protocol: Hybridoma Development for Anti-Na-ASP-2 mAbs

  • Immunization:

    • Immunize BALB/c mice with 25-50 µg of purified recombinant Na-ASP-2 emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization, Incomplete Freund's Adjuvant for subsequent boosts).

    • Administer booster injections every 2-3 weeks.

    • Monitor the immune response by testing serum antibody titers using an indirect ELISA.

  • Cell Fusion:

    • Three days before fusion, administer a final booster injection of Na-ASP-2 in saline, intravenously or intraperitoneally.

    • Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with myeloma cells (e.g., SP2/0) at a ratio of 5:1 using polyethylene (B3416737) glycol (PEG).[6]

  • Hybridoma Selection and Screening:

    • Plate the fused cells in 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium.[12]

    • After 10-14 days, screen the culture supernatants for the presence of anti-Na-ASP-2 antibodies using an indirect ELISA.

  • Cloning and Expansion:

    • Positive hybridoma cultures are subcloned by limiting dilution to ensure monoclonality.

    • Expand the positive monoclonal hybridoma cells in larger culture vessels.

  • Antibody Production and Purification:

    • Collect the culture supernatant containing the monoclonal antibodies.

    • Purify the antibodies using Protein A or Protein G affinity chromatography.

Monoclonal Antibody Production via Phage Display

Protocol: Phage Display for Anti-Na-ASP-2 scFv Isolation

  • Library Construction or Acquisition: Obtain a pre-made human synthetic scFv phage display library or construct one from B-cells of immunized animals or human donors.

  • Biopanning:

    • Coat wells of a microtiter plate with purified recombinant Na-ASP-2.

    • Block the wells to prevent non-specific binding.

    • Incubate the phage library with the coated antigen.

    • Wash away non-bound phages.

    • Elute the bound phages.

    • Amplify the eluted phages by infecting E. coli.

    • Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.

  • Screening for Positive Clones:

    • After the final round of panning, pick individual E. coli colonies and induce the expression of soluble scFv fragments.

    • Screen the bacterial supernatants for Na-ASP-2 binding using an ELISA.

  • Antibody Characterization and Formatting:

    • Sequence the DNA of the positive scFv clones.

    • Express and purify larger quantities of the selected scFv.

    • If required, re-format the scFv into a full-length IgG antibody by cloning the variable regions into an appropriate expression vector containing the constant regions of human IgG.

Data Presentation

Table 1: Immunization Schedule and Serum Titer for Hybridoma Production

Mouse IDImmunization RouteAntigen Dose (µg)AdjuvantBleed DaySerum Titer (ELISA)
M1Intraperitoneal25CFA/IFA351:64,000
M2Subcutaneous50CFA/IFA351:128,000
M3Intraperitoneal50CFA/IFA351:256,000

CFA: Complete Freund's Adjuvant, IFA: Incomplete Freund's Adjuvant

Table 2: Characterization of Anti-Na-ASP-2 Monoclonal Antibodies

mAb CloneIsotypeAffinity (K D )Application
2A7IgG11.2 x 10 -9 MELISA, WB
5C3IgG2a5.7 x 10 -10 MELISA, SPR
8H11IgG2b2.1 x 10 -9 MELISA

K D : Dissociation Constant, WB: Western Blot, SPR: Surface Plasmon Resonance

Mandatory Visualization

Hybridoma_Workflow cluster_0 Immunization cluster_1 Hybridoma Production cluster_2 Screening & Expansion Immunize Mouse Immunize Mouse Monitor Titer Monitor Titer Immunize Mouse->Monitor Titer Harvest Spleen Harvest Spleen Monitor Titer->Harvest Spleen Fuse with Myeloma Fuse with Myeloma Harvest Spleen->Fuse with Myeloma HAT Selection HAT Selection Fuse with Myeloma->HAT Selection ELISA Screening ELISA Screening HAT Selection->ELISA Screening Subcloning Subcloning ELISA Screening->Subcloning Expand Positive Clones Expand Positive Clones Subcloning->Expand Positive Clones

Caption: Workflow for monoclonal antibody production using hybridoma technology.

Phage_Display_Workflow Phage Library Phage Library Biopanning Biopanning Phage Library->Biopanning Antigen Coating Antigen Coating Antigen Coating->Biopanning Washing Washing Biopanning->Washing Repeat 3-5x Elution Elution Washing->Elution Repeat 3-5x Amplification Amplification Elution->Amplification Repeat 3-5x Amplification->Biopanning Repeat 3-5x Screening Screening Amplification->Screening Characterization Characterization Screening->Characterization

Caption: Overview of phage display biopanning for antibody selection.

Antibody Characterization Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol: Sandwich ELISA for Na-ASP-2 Detection [13][14]

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of capture anti-Na-ASP-2 mAb (e.g., 2A7) at 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL of standards (recombinant Na-ASP-2) and samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add 100 µL/well of biotinylated detection anti-Na-ASP-2 mAb (recognizing a different epitope, e.g., 5C3) at an optimized concentration. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark until color develops.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Western Blotting

Protocol: Western Blot for Na-ASP-2 Detection in Complex Samples [10][15]

  • Sample Preparation: Prepare protein lysates from relevant samples (e.g., N. americanus larval extracts). Determine protein concentration using a BCA assay.[10]

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Na-ASP-2 mAb (e.g., 2A7) at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Surface Plasmon Resonance (SPR)

Protocol: Kinetic Analysis of Anti-Na-ASP-2 mAb by SPR

  • Immobilization: Immobilize the anti-Na-ASP-2 mAb onto a sensor chip surface (e.g., via amine coupling).

  • Analyte Injection: Inject a series of concentrations of purified recombinant Na-ASP-2 over the sensor surface.

  • Data Acquisition: Monitor the binding and dissociation in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D ).

Conclusion

The development of high-quality monoclonal antibodies against Necator americanus Na-ASP-2 is a critical step towards improving the diagnosis and understanding of hookworm infection. The protocols and application notes provided herein offer a comprehensive framework for the successful generation, characterization, and implementation of these essential research and diagnostic tools. By leveraging both traditional and modern antibody engineering techniques, researchers can produce robust reagents for the sensitive and specific detection of this important parasite antigen.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Necatorin Extraction from Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Necatorin extraction from fungi, primarily the Lactarius necator mushroom.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound, identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a mutagenic compound found in the Lactarius necator mushroom.[1] Its extraction is challenging due to its inherent instability under certain conditions. This compound is susceptible to degradation by light and high pH.[1] Furthermore, its concentration in fresh mushrooms is relatively low, ranging from 3 to 20 mg/kg, making efficient extraction and prevention of yield loss critical.[1]

Q2: What are the primary factors that can lead to low this compound yield?

Several factors can contribute to a lower than expected yield of this compound:

  • Degradation during processing: this compound is unstable and can be degraded by exposure to light, high pH, and improper temperatures during extraction.[1]

  • Suboptimal extraction solvent: The choice of solvent and its polarity are crucial for efficiently extracting this compound from the fungal matrix.

  • Inefficient cell lysis: The rigid fungal cell walls, composed mainly of chitin, can hinder the release of intracellular metabolites like this compound if not properly disrupted.

  • Pre-extraction processing: Practices like blanching can dramatically decrease the this compound concentration to about 25% of the original value.[1]

Q3: What are the best practices for handling and storing fungal material to preserve this compound?

To maximize the preservation of this compound in your fungal samples, adhere to the following guidelines:

  • Minimize light exposure: Handle the fungal material and resulting extracts in a dark or low-light environment to prevent photodegradation.

  • Control pH: Maintain a neutral to slightly acidic pH during extraction and storage, as this compound is more stable in these conditions.[1]

  • Low-temperature storage: Store fresh fungal material at low temperatures (e.g., -80°C) to minimize enzymatic degradation. Dried extracts should also be stored at low temperatures in the dark.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction.

Low Yield of Crude this compound Extract
Potential Cause Recommended Solution
Incomplete Cell Wall Disruption Fungal cell walls can be resilient. Enhance cell disruption by grinding the fungal material with liquid nitrogen or using bead beating before solvent extraction.
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal for this compound. Experiment with a range of solvents with varying polarities, such as ethanol, methanol, or ethyl acetate. Sequential extractions with solvents of increasing polarity can also be effective.
Degradation During Extraction This compound is sensitive to heat.[1] Employ cold extraction methods or techniques like Ultrasound-Assisted Extraction (UAE) which can be performed at lower temperatures. If using methods like Soxhlet extraction, ensure the temperature does not lead to degradation.
Insufficient Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to incomplete extraction. Increase the volume of the extraction solvent to ensure thorough saturation of the fungal material.
Inadequate Extraction Time The extraction duration may be too short. While longer extraction times can increase yield, they also increase the risk of degradation. Optimize the extraction time by performing a time-course experiment and analyzing the yield at different intervals.
Degradation of this compound During and After Extraction
Symptom Potential Cause Recommended Solution
Browning or color change of the extract Oxidation or degradation of phenolic compounds, including this compound.Perform extraction and storage under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid to the extraction solvent may also help.
Appearance of multiple degradation peaks in HPLC/TLC This compound is being degraded due to pH, light, or temperature.Maintain a pH around 5.0 during any heating steps, as this compound is most susceptible to destruction by boiling at this pH.[1] At pH 0.5 and 13.5, it is relatively stable to boiling.[1] Always protect the sample from light by using amber glassware or covering containers with aluminum foil.
Loss of activity or compound over time in storage Instability of the purified compound or crude extract.Store the final extract or purified this compound at -20°C or -80°C in a tightly sealed, light-protected container. Consider storing under an inert gas.

Experimental Protocols

Proposed Protocol for this compound Extraction

This protocol is a generalized procedure based on methods for extracting coumarins and other secondary metabolites from fungi, adapted to the known properties of this compound.

1. Fungal Material Preparation:

  • Start with fresh or properly stored (-80°C) Lactarius necator mushrooms.

  • Freeze-dry the mushrooms to remove water and facilitate grinding.

  • Grind the freeze-dried material into a fine powder using a blender or a mortar and pestle with liquid nitrogen.

2. Extraction:

  • Suspend the fungal powder in a suitable solvent (e.g., 70% ethanol) at a 1:10 solid-to-solvent ratio (w/v).

  • Perform the extraction at room temperature with constant stirring for 12-24 hours, protected from light.

  • Alternatively, use Ultrasound-Assisted Extraction (UAE) for a shorter duration (e.g., 30-60 minutes) at a controlled low temperature.

3. Filtration and Concentration:

  • Separate the extract from the solid residue by vacuum filtration.

  • Repeat the extraction on the residue two more times to maximize yield.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C.

4. Purification (Optional):

  • The crude extract can be further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

G start Low this compound Yield check_material Is the starting fungal material of high quality and properly stored? start->check_material check_lysis Is the cell lysis method effective? check_material->check_lysis Yes improve_material Use fresh or flash-frozen material. Avoid blanching. check_material->improve_material No check_solvent Is the extraction solvent and its volume optimized? check_lysis->check_solvent Yes improve_lysis Employ mechanical disruption (liquid N2 grinding, bead beating). check_lysis->improve_lysis No check_conditions Are the extraction conditions (temperature, pH, light) controlled to prevent degradation? check_solvent->check_conditions Yes improve_solvent Test solvents of varying polarities. Increase solvent-to-solid ratio. check_solvent->improve_solvent No improve_conditions Use low temperatures, protect from light, and maintain a neutral to slightly acidic pH. check_conditions->improve_conditions No end Optimized this compound Yield check_conditions->end Yes improve_material->check_lysis improve_lysis->check_solvent improve_solvent->check_conditions improve_conditions->end

A decision-making workflow for troubleshooting low yields in this compound extraction.

Hypothetical Biosynthetic Pathway of this compound

Disclaimer: The specific biosynthetic pathway for this compound has not been elucidated. The following diagram is a hypothetical pathway based on the known biosynthesis of other coumarins in fungi, which proceeds via the phenylpropanoid pathway.[1][2][3][4]

G cluster_enzymes Key Enzymes phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H umbelliferone Umbelliferone (a simple coumarin) p_coumaric_acid->umbelliferone ortho-hydroxylation & lactonization hydroxylation Further Hydroxylation & Cyclization Steps umbelliferone->hydroxylation This compound This compound hydroxylation->this compound PAL Phenylalanine ammonia-lyase C4H Cinnamate 4-hydroxylase

A hypothetical biosynthetic pathway for this compound based on known coumarin (B35378) synthesis in fungi.

References

Overcoming Necatorin instability during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Necatorin.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to purify?

A1: this compound is a mutagenic small molecule, specifically 7-hydroxycoumaro(5,6-c)cinnoline, first isolated from the Lactarius necator mushroom.[1][2] Its purification can be challenging due to its instability under certain conditions, particularly exposure to light and specific pH levels.[1][2] The concentration of this compound in fresh mushrooms is also relatively low, ranging from 3 to 20 mg/kg.[1][2]

Q2: What are the primary factors that cause this compound degradation during purification?

A2: The primary factors leading to this compound instability are:

  • Light Exposure: this compound is susceptible to decomposition by light.[1][2]

  • pH: Its stability is highly pH-dependent. It is particularly unstable at high pH when exposed to light.[1][2] Boiling at a pH of 5.0 leads to its destruction, while it shows relative stability at pH 0.5 and 13.5 during boiling.[1][2]

Q3: What is the expected yield of this compound from Lactarius necator mushrooms?

A3: The reported concentration of this compound in fresh Lactarius necator mushrooms is between 3 to 20 mg/kg.[1][2] It is important to note that blanching the mushrooms can significantly reduce the concentration to about 25% of the original amount.[1][2]

Q4: Which analytical techniques are suitable for detecting and quantifying this compound?

A4: High-Pressure Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.[1] Thin-layer chromatography (TLC) can also be a useful tool for monitoring the purification process.

II. Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Problem 1: Low yield of this compound in the initial extract.

  • Question: I have performed an initial solvent extraction of the mushroom material, but my yield of this compound is much lower than expected. What could be the issue?

  • Answer: Low yield from the initial extraction can stem from several factors:

    • Improper Sample Preparation: Ensure the mushroom material is properly homogenized to maximize the surface area for extraction.

    • Inadequate Solvent Choice: The polarity of the extraction solvent is crucial. A solvent that is too polar or non-polar may not efficiently extract this compound. Experiment with a range of solvents with varying polarities.

    • Insufficient Extraction Time or Temperature: The extraction may be incomplete. Consider extending the extraction time or moderately increasing the temperature, keeping in mind the thermal stability of this compound.

    • Degradation During Extraction: If the extraction is performed under bright light or at an unfavorable pH, this compound may have degraded.

Problem 2: this compound degradation during chromatographic purification.

  • Question: I observe a significant loss of my target compound during column chromatography. How can I prevent this?

  • Answer: Degradation during chromatography is a common issue with sensitive compounds like this compound.

    • Light Protection: Protect your entire chromatography setup from light by covering it with aluminum foil or using amber glass columns and collection tubes.

    • pH Control: Ensure the pH of your mobile phase is within the stable range for this compound. Avoid highly alkaline conditions.

    • Temperature Control: Perform the chromatography at a reduced temperature (e.g., 4°C) to minimize thermal degradation.

    • Minimize Run Time: Optimize your chromatography method to reduce the time the compound spends on the column.

Problem 3: Co-elution of impurities with this compound.

  • Question: My purified this compound fraction is contaminated with other compounds. How can I improve the purity?

  • Answer: Co-elution of impurities is a common challenge in natural product purification.

    • Optimize Chromatographic Conditions:

      • Mobile Phase Gradient: Adjust the gradient of your mobile phase to improve the separation of this compound from the contaminants.

      • Stationary Phase: Consider using a different type of stationary phase (e.g., a different bonded phase in reversed-phase chromatography or a different adsorbent in normal-phase chromatography).

    • Orthogonal Purification Methods: Employ a secondary purification step that separates compounds based on a different principle. For example, if you used reversed-phase HPLC, consider a subsequent step like normal-phase chromatography or size-exclusion chromatography.

III. Data Presentation

Table 1: Stability of Pure this compound under Various Conditions

ConditionObservationReference
Light Exposure Susceptible to decomposition, especially at high pH.[1][2]
Boiling (pH 0.5) Relatively stable.[1][2]
Boiling (pH 5.0) Destruction is most effective.[1][2]
Boiling (pH 13.5) Relatively stable.[1][2]

IV. Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Lactarius necator

This protocol is a general guideline and may require optimization based on your specific experimental setup and the characteristics of your starting material.

1. Sample Preparation: a. Obtain fresh Lactarius necator mushrooms. b. Homogenize the mushrooms into a fine paste using a blender. Perform this step in a cold room or on ice to minimize enzymatic degradation.

2. Solvent Extraction: a. Suspend the mushroom paste in methanol (B129727) (1:10 w/v). b. Stir the suspension at room temperature for 24 hours in the dark. c. Filter the mixture through cheesecloth and then through filter paper to remove solid debris. d. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

3. Liquid-Liquid Partitioning: a. Resuspend the concentrated extract in distilled water. b. Perform a liquid-liquid extraction with ethyl acetate (B1210297). Repeat the extraction three times. c. Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. d. Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract.

4. Column Chromatography (Silica Gel): a. Prepare a silica (B1680970) gel column with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate). b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC to identify those containing this compound. e. Pool the this compound-containing fractions and evaporate the solvent.

5. Preparative HPLC: a. For final purification, use a preparative reversed-phase HPLC system. b. Dissolve the partially purified sample in the mobile phase. c. Inject the sample and elute with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid to maintain an acidic pH). d. Collect the peak corresponding to this compound. e. Lyophilize the collected fraction to obtain pure this compound.

V. Visualizations

Necatorin_Purification_Workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification mushroom Fresh Lactarius necator homogenize Homogenization mushroom->homogenize extraction Methanol Extraction homogenize->extraction partition Liquid-Liquid Partitioning (Water/Ethyl Acetate) extraction->partition crude_extract Crude this compound Extract partition->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column prep_hplc Preparative HPLC silica_column->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Necatorin_Instability cluster_investigation Investigation of Potential Causes cluster_solutions Corrective Actions start This compound Degradation Observed light_exposure Was the sample exposed to light? start->light_exposure ph_issue Was the pH of the solution alkaline? start->ph_issue temp_issue Was the sample exposed to high temperatures? start->temp_issue protect_light Work in the dark or use amber vials. light_exposure->protect_light Yes adjust_ph Maintain an acidic to neutral pH. ph_issue->adjust_ph Yes control_temp Work at low temperatures (e.g., 4°C). temp_issue->control_temp Yes

Caption: Troubleshooting logic for this compound instability during purification.

References

Technical Support Center: Optimizing HPLC Parameters for Necatorin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of the novel small molecule, Necatorin.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when developing an HPLC method for a new molecule like this compound?

A1: Method development for a new molecule should start with gathering information about the analyte, such as its solubility, pKa, and UV absorbance spectrum. A good starting point for a reversed-phase HPLC method is to use a C18 column with a simple mobile phase gradient, such as acetonitrile (B52724) and water, with a small amount of acid like 0.1% formic acid to improve peak shape. From there, you can optimize parameters like the organic solvent, gradient slope, temperature, and flow rate.

Q2: What are the most critical HPLC parameters to optimize for this compound separation?

A2: The most impactful parameters to optimize for the separation of a small molecule like this compound are the mobile phase composition (including the type of organic solvent and the pH of the aqueous phase), the stationary phase (column chemistry), and the temperature. The gradient slope and flow rate are also important for achieving good resolution and reasonable run times.

Q3: How do I select the appropriate column for this compound analysis?

A3: Column selection depends on the physicochemical properties of this compound. For a non-polar, neutral molecule, a C18 or C8 column is a common first choice. If this compound is more polar, a column with a polar-embedded phase or a phenyl-hexyl phase might provide better retention and selectivity. It is often beneficial to screen several columns with different stationary phase chemistries to find the optimal one.

Q4: What is the purpose of adding an acid, like formic acid or trifluoroacetic acid, to the mobile phase?

A4: Adding a small amount of acid to the mobile phase, typically 0.1%, serves to control the ionization of the analyte and any free silanol (B1196071) groups on the silica-based stationary phase. For acidic or basic compounds, this results in a single ionic form, leading to sharper, more symmetrical peaks and more reproducible retention times.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is drawn out, is a common issue. The potential causes and solutions are summarized in the table below.

Potential Cause Solution
Secondary Interactions Interactions between a basic analyte and acidic silanol groups on the column packing can cause tailing. Try adding a competing base to the mobile phase (e.g., triethylamine) or use a base-deactivated column.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Mismatched Solvents If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase if possible.
Column Contamination or Degradation The column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent or replacing it.

A decision tree for troubleshooting peak shape issues is provided below.

G start Poor Peak Shape Observed is_it_tailing Is the peak tailing or fronting? start->is_it_tailing tailing Peak Tailing is_it_tailing->tailing Tailing fronting Peak Fronting is_it_tailing->fronting Fronting check_overload_tailing Reduce sample concentration. Did it improve? tailing->check_overload_tailing check_overload_fronting Reduce sample concentration. Did it improve? fronting->check_overload_fronting check_mobile_phase Is mobile phase pH appropriate for this compound's pKa? check_overload_tailing->check_mobile_phase No solved Problem Solved check_overload_tailing->solved Yes use_base_deactivated Consider a base-deactivated column or add a competing base. check_mobile_phase->use_base_deactivated No column_issue Consider column contamination or degradation. check_mobile_phase->column_issue Yes, but still tailing check_sample_solvent Is the sample solvent stronger than the mobile phase? check_overload_fronting->check_sample_solvent No check_overload_fronting->solved Yes dissolve_in_mobile_phase Dissolve sample in initial mobile phase. check_sample_solvent->dissolve_in_mobile_phase Yes check_sample_solvent->column_issue No

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inconsistent Retention Times

Q: The retention time for this compound is drifting between injections. What could be causing this?

A: Retention time variability can compromise the reliability of your analysis. The table below outlines common causes and their remedies.

Potential Cause Solution
Inadequate Column Equilibration The column may not be fully equilibrated with the starting mobile phase conditions before injection, especially in gradient methods. Increase the equilibration time between runs.
Mobile Phase Composition Change The mobile phase composition can change over time due to evaporation of the more volatile solvent. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature Fluctuations The laboratory temperature can affect retention times. Use a column oven to maintain a constant temperature.
Pump Malfunction Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate. Perform regular pump maintenance.

Experimental Protocols

Protocol 1: Generic HPLC Method Development for this compound

This protocol provides a systematic approach to developing a reversed-phase HPLC method for a new small molecule like this compound.

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 5 µL
  • Temperature: 30 °C
  • Detection: UV detector at the absorbance maximum of this compound.
  • Gradient: Run a broad gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.

2. Optimization of the Gradient:

  • Based on the initial screening run, create a narrower gradient around the elution point of this compound. For example, if this compound eluted at 60% B, you might try a gradient from 40% to 80% B over 15 minutes.
  • Adjust the gradient slope to improve the resolution between this compound and any impurities.

3. Mobile Phase Optimization:

  • If peak shape is poor, consider changing the mobile phase modifier (e.g., to 0.1% trifluoroacetic acid) or the organic solvent (e.g., to methanol).
  • The table below shows a comparison of how changing the organic solvent can affect retention.

Organic Solvent Typical Elution Strength Selectivity
Methanol WeakerDifferent from Acetonitrile, can improve resolution for some compounds.
Acetonitrile StrongerOften provides sharper peaks and lower backpressure.

4. Temperature Optimization:

  • Vary the column temperature (e.g., 25 °C, 35 °C, 45 °C) to see the effect on selectivity and peak shape. Higher temperatures generally lead to shorter retention times and sharper peaks.

A diagram illustrating the method development workflow is provided below.

G start Define Separation Goals gather_info Gather Information on this compound (pKa, solubility, UV spectra) start->gather_info initial_screen Initial Screening (C18 column, broad gradient) gather_info->initial_screen evaluate_initial Evaluate Initial Chromatogram (Peak shape, retention) initial_screen->evaluate_initial optimize_gradient Optimize Gradient Slope and Range evaluate_initial->optimize_gradient Needs Improvement evaluate_gradient Is resolution adequate? optimize_gradient->evaluate_gradient optimize_mobile_phase Optimize Mobile Phase (Solvent type, pH) evaluate_gradient->optimize_mobile_phase No final_method Final Validated Method evaluate_gradient->final_method Yes evaluate_mobile_phase Is peak shape acceptable? optimize_mobile_phase->evaluate_mobile_phase optimize_temp Optimize Temperature evaluate_mobile_phase->optimize_temp No evaluate_mobile_phase->final_method Yes optimize_temp->final_method

Caption: Workflow for HPLC method development.

Troubleshooting low signal-to-noise in Necatorin NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Necatorin NMR Analysis

This guide provides troubleshooting assistance for researchers encountering low signal-to-noise ratios during the NMR analysis of the protein this compound. The following questions and answers address common issues and offer solutions to enhance spectral quality.

Frequently Asked Questions (FAQs)

Q1: My ¹H-¹⁵N HSQC spectrum for this compound has a very low signal-to-noise ratio. What are the most common causes?

Low signal-to-noise in a proton-nitrogen correlation spectrum can stem from several factors, broadly categorized as sample-related issues and experimental parameter-related issues.

Sample-Related Causes:

  • Low Protein Concentration: The signal intensity in NMR is directly proportional to the concentration of the sample.[1][2] For proteins, a concentration of 0.3-0.5 mM is generally recommended, though for interaction studies, concentrations as low as 0.1 mM might be sufficient depending on the system.[1]

  • Sample Instability and Aggregation: this compound may be unstable under the experimental conditions, leading to aggregation or precipitation over the course of the long NMR experiments.[3] This reduces the effective concentration of soluble, properly folded protein.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and buffer components can significantly impact protein stability and, consequently, the quality of the NMR spectrum.[2][3] High salt concentrations (generally >100 mM for cryoprobes) can also reduce signal-to-noise.[4]

  • Presence of Paramagnetic Impurities: Contamination with paramagnetic ions (e.g., Fe²⁺, Mn²⁺, Cu²⁺) can cause severe line broadening and a subsequent loss of signal.[2]

Experimental Parameter-Related Causes:

  • Insufficient Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans.[5] A low number of scans will result in a noisy spectrum.

  • Incorrect Pulse Width Calibration: Inaccurate pulse widths lead to inefficient magnetization transfer and signal loss.

  • Suboptimal Relaxation Delay: If the relaxation delay is too short, the magnetization may not fully recover between scans, leading to signal attenuation.

  • Poor Spectrometer Tuning and Matching: An improperly tuned and matched probe will result in inefficient transfer of radiofrequency power and reduced signal detection. A spin-noise-based tuning approach may offer sensitivity gains.[6]

Q2: What is the optimal concentration range for this compound NMR samples?

The optimal concentration for this compound in an NMR sample is a balance between maximizing signal and maintaining protein stability and solubility. For larger proteins like this compound, concentrations are typically limited to the 0.3-0.5 mM range.[1] While higher concentrations can improve data quality, they may also promote aggregation.[2] For initial screening or if sample availability is a limitation, concentrations as low as 50 µM have been successfully used with optimized experimental setups, such as the use of cryoprobes and specific pulse sequences like BEST-TROSY.[7]

ParameterRecommended RangeNotes
Protein Concentration 0.1 - 1.0 mMHigher concentrations improve signal but risk aggregation. The optimal value is protein-dependent.[2]
Peptide Concentration 1.0 - 5.0 mMPeptides can typically be concentrated more than larger proteins.[1]
Low Concentration Studies ~50 µMFeasible with cryoprobes and optimized pulse sequences (e.g., BEST-TROSY).[7]
Q3: How can I optimize the buffer conditions to improve the signal for this compound?

Optimizing buffer conditions is critical for maintaining this compound's stability and achieving a good signal-to-noise ratio. A thermal shift assay (ThermoFluor®) can be a high-throughput method to screen for stabilizing buffer conditions before committing to long NMR experiments.[3]

Key Buffer Parameters to Optimize:

  • pH: The ideal pH should be one where this compound is most stable. A range of 4.0-7.0 generally yields the best results for protein NMR.[4]

  • Ionic Strength: For cryoprobes, it is recommended to keep the total salt concentration at or below 100 mM to minimize signal loss.[4]

  • Additives: The inclusion of stabilizing agents, such as low concentrations of reducing agents (e.g., 1-10 mM DTT or TCEP) to prevent oxidation of cysteine residues, can be beneficial.[4]

  • Buffer Components: Choose buffer components that do not have signals that overlap with regions of interest in the this compound spectrum.[2]

ParameterRecommended Value/RangeRationale
pH 4.0 - 7.0Optimizes protein stability and minimizes proton exchange with solvent.[4]
Ionic Strength (Cryoprobe) ≤ 100 mMHigh salt concentrations can lead to poor signal-to-noise.[4]
Ionic Strength (RT Probe) ≤ 200 mMRoom temperature probes are generally more tolerant of higher salt concentrations.[4]
Reducing Agent 1 - 10 mM DTT or TCEPMaintains reduced state of cysteine residues, preventing aggregation.[4]
Q4: My this compound sample appears to be degrading during the NMR experiment. How can I improve its stability?

Sample stability over the long acquisition times required for many NMR experiments is crucial.[1] If you suspect this compound is degrading, consider the following:

  • Protease Inhibitors: Add a cocktail of protease inhibitors to your sample to prevent proteolytic degradation, especially if the protein is produced in a host system like E. coli.

  • Temperature Optimization: While many NMR experiments are run at 25°C or higher to achieve faster tumbling, a lower temperature might be necessary to maintain this compound's stability.

  • Buffer Optimization: As mentioned in Q3, screening for optimal buffer conditions using methods like thermal shift assays can identify more stable environments for this compound.[3]

  • Isotopic Labeling: For larger proteins, deuteration can enhance signal-to-noise ratios and is often essential for proteins larger than 20 kDa.[1]

Q5: What experimental parameters should I adjust to increase the signal-to-noise ratio in my this compound NMR spectrum?

Several acquisition parameters can be optimized to enhance the signal-to-noise ratio.

ParameterOptimization StrategyRationale
Number of Scans (NS) Increase NSS/N increases with the square root of NS. Quadrupling NS doubles the S/N.[5]
Pulse Width (Flip Angle) Use optimal flip angle (e.g., 90° for max signal per scan, or smaller angles for faster repetition)An incorrect flip angle reduces the efficiency of excitation and signal detection.[5]
Relaxation Delay (D1) Set to ~1.2-1.5 x T1Allows for sufficient relaxation of magnetization between scans, preventing signal saturation.
Acquisition Time (AQ) Set to ~1.0 second as a starting pointA longer AQ can improve resolution, but an optimal value is needed to balance resolution and S/N.[5]
Proton Decoupling Ensure broadband proton decoupling is activeCollapses proton-coupled multiplets into single sharp lines, significantly improving S/N and providing NOE enhancement.[5]

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound NMR

This protocol outlines the steps for preparing a uniformly ¹⁵N-labeled this compound sample for NMR analysis.

  • Protein Expression and Purification:

    • Express ¹⁵N-labeled this compound in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[8][9]

    • Purify the protein to >97% homogeneity using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).[9]

  • Buffer Exchange and Concentration:

    • Exchange the purified this compound into the final NMR buffer using dialysis or a centrifugal concentrator.

    • NMR Buffer Example: 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, pH 6.5.

    • Concentrate the protein to a final concentration of 0.3-0.5 mM.[1] Use a method like nitrogen blowdown evaporation for gentle and precise concentration.[2]

  • Final Sample Preparation:

    • Add 5-10% (v/v) D₂O to the sample to provide a lock signal for the spectrometer.

    • Add a chemical shift reference standard (e.g., DSS or TSP).

    • Filter the final sample through a 0.22 µm filter directly into a high-quality NMR tube to remove any particulate matter.[2]

Protocol 2: Acquiring a 2D ¹H-¹⁵N HSQC Spectrum

This protocol provides a basic workflow for setting up a standard 2D ¹H-¹⁵N HSQC experiment.

  • Sample Insertion and Spectrometer Setup:

    • Insert the this compound NMR sample into the spectrometer.

    • Load a standard HSQC pulse sequence.

    • Tune and match the probe to the correct frequencies for ¹H and ¹⁵N.

  • Locking and Shimming:

    • Lock onto the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • Pulse Width Calibration:

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Setting Acquisition Parameters:

    • Set the spectral widths for both the ¹H and ¹⁵N dimensions to encompass all expected signals.

    • Set the number of scans (e.g., start with 16 or 32 and increase as needed for better S/N).

    • Set the relaxation delay (D1) to approximately 1.5 seconds.

    • Set the number of increments in the indirect dimension (¹⁵N) to achieve the desired resolution.

  • Data Acquisition and Processing:

    • Start the acquisition.

    • After the experiment is complete, process the data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

Visualizations

Troubleshooting_Workflow cluster_0 Start: Low Signal-to-Noise cluster_1 Sample Optimization cluster_2 Instrument & Experiment Setup cluster_3 Advanced Strategies cluster_4 Resolution start Low S/N in This compound NMR Spectrum check_concentration Verify Protein Concentration (0.3-0.5 mM) start->check_concentration check_stability Assess Sample Stability (Aggregation/Degradation) check_concentration->check_stability Concentration OK optimize_buffer Optimize Buffer Conditions (pH, Salt, Additives) check_concentration->optimize_buffer Low Concentration check_stability->optimize_buffer Sample Stable isotopic_labeling Consider Isotopic Labeling (Deuteration) check_stability->isotopic_labeling Unstable tune_probe Tune and Match Probe optimize_buffer->tune_probe Buffer Optimized calibrate_pulses Calibrate Pulse Widths tune_probe->calibrate_pulses optimize_params Optimize Acquisition Parameters (NS, D1, AQ) calibrate_pulses->optimize_params optimize_params->isotopic_labeling S/N Still Low end High Quality Spectrum optimize_params->end S/N Improved cryoprobe Use Cryoprobe isotopic_labeling->cryoprobe pulse_sequence Use Sensitive Pulse Sequence (e.g., BEST-TROSY) cryoprobe->pulse_sequence pulse_sequence->end

Caption: Troubleshooting workflow for low signal-to-noise in NMR.

Signal_Factors cluster_sample Sample Properties cluster_hardware Hardware cluster_experiment Experimental Parameters Concentration Concentration SNR Signal-to-Noise Ratio (S/N) Concentration->SNR Stability Stability & Aggregation Stability->SNR Buffer Buffer Conditions (pH, Ionic Strength) Buffer->SNR Purity Purity (Paramagnetic Ions) Purity->SNR Field_Strength Magnetic Field Strength Field_Strength->SNR Probe_Type Probe Type (Cryoprobe vs. RT) Probe_Type->SNR Tuning Probe Tuning & Matching Tuning->SNR Scans Number of Scans (NS) Scans->SNR Relaxation Relaxation Delay (D1) Relaxation->SNR Pulse_Sequence Pulse Sequence Pulse_Sequence->SNR

Caption: Factors influencing the signal-to-noise ratio in NMR.

References

Minimizing degradation of Necatorin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Necatorin in solution. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the stability of this compound during your research.

Troubleshooting Guide: Minimizing this compound Degradation

This guide addresses common issues that can lead to the degradation of this compound in solution.

Issue Potential Cause Recommended Solution
Loss of compound activity or concentration Photodegradation This compound is susceptible to decomposition by light, particularly at higher pH levels.[1][2] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
pH Instability The stability of this compound is pH-dependent. Boiling this compound at a pH of 5.0 results in the most effective destruction, while it remains relatively stable at pH 0.5 and 13.5 when boiled.[1][2] Ensure the pH of your solution is appropriate for your experimental needs and storage. Buffer your solutions to maintain a stable pH.
Thermal Degradation High temperatures can lead to the degradation of this compound. Boiling at pH 5.0 has been shown to be destructive.[1][2] Avoid unnecessary exposure to high temperatures. If heating is required, consider the pH of the solution to minimize degradation. For long-term storage of solutions, -80°C is recommended.[3]
Precipitate formation in solution Solvent Selection The choice of solvent can impact the stability and solubility of this compound. While specific solvent effects on degradation are not detailed in the provided literature, using an appropriate solvent is crucial.
Improper Storage Fluctuations in temperature during storage can affect solubility and stability. Store this compound solutions at a consistent and appropriate temperature. For long-term storage in solvent, -80°C is recommended for up to one year.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For solid, powdered this compound, storage at -20°C is recommended for up to 3 years.[3] When in solvent, this compound solutions should be stored at -80°C for up to 1 year.[3]

Q2: How does pH affect the stability of this compound in solution?

A2: this compound's stability is significantly influenced by pH. It is most susceptible to destruction by boiling at a pH of 5.0.[1][2] Conversely, it shows relative stability during boiling at highly acidic (pH 0.5) and highly alkaline (pH 13.5) conditions.[1][2] Light-induced decomposition is also more pronounced at high pH.[1][2]

Q3: Is this compound sensitive to light?

A3: Yes, pure this compound is susceptible to decomposition by light.[1][2] This effect is exacerbated at high pH. It is crucial to protect this compound solutions from light to prevent photodegradation.

Q4: What is the effect of temperature on this compound stability?

A4: High temperatures can degrade this compound, especially in combination with certain pH conditions. For instance, boiling at pH 5.0 leads to significant destruction.[1][2] For storage, maintaining low temperatures is key to preserving the integrity of the compound.

Experimental Protocols

Protocol: Assessing the pH-Dependent Thermal Stability of this compound

This protocol outlines a method to evaluate the stability of this compound in solution at different pH values when subjected to heat.

1. Materials:

  • This compound
  • Buffers of varying pH (e.g., pH 0.5, 5.0, and 13.5)
  • High-performance liquid chromatography (HPLC) system
  • Heating block or water bath
  • Amber vials

2. Procedure:

  • Prepare stock solutions of this compound in a suitable solvent.
  • Create working solutions by diluting the stock solution in each of the pH buffers.
  • Transfer aliquots of each working solution into separate amber vials.
  • Take an initial sample (T=0) from each pH condition for HPLC analysis to determine the initial concentration of this compound.
  • Place the vials in a heating block or water bath set to boiling temperature (100°C).
  • At predetermined time points (e.g., 15, 30, 60, and 120 minutes), remove an aliquot from each vial.
  • Cool the samples to room temperature immediately.
  • Analyze the concentration of this compound in each sample using a validated HPLC method.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

10. Data Analysis:

  • Plot the percentage of this compound remaining against time for each pH condition.
  • Determine the degradation rate constant for each pH.

Visual Guides

Necatorin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound Solution Degradation Degradation Products This compound->Degradation Light Light Exposure (especially at high pH) Light->this compound High_Temp High Temperature (boiling at pH 5.0) High_Temp->this compound pH Suboptimal pH (e.g., pH 5.0 with heat) pH->this compound

Caption: Factors leading to the degradation of this compound in solution.

Troubleshooting_Workflow Start This compound Degradation Suspected Check_Light Is the solution protected from light? Start->Check_Light Check_pH Is the pH of the solution optimal? Check_Light->Check_pH Yes Protect_Light Use amber vials or cover with foil Check_Light->Protect_Light No Check_Temp Is the solution stored at the correct temperature? Check_pH->Check_Temp Yes Adjust_pH Buffer the solution to a stable and optimal pH Check_pH->Adjust_pH No Adjust_Temp Store at -80°C for solutions Check_Temp->Adjust_Temp No Resolved Degradation Minimized Check_Temp->Resolved Yes Protect_Light->Check_pH Adjust_pH->Check_Temp Adjust_Temp->Resolved

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Enhancing the Resolution of Necatorin in Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Necatorin in thin-layer chromatography (TLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in TLC important?

A1: this compound is a highly mutagenic chemical compound with the molecular formula C₁₅H₈N₂O₃, first isolated from the mushroom Lactarius turpis.[1] As a mutagen, it has the potential to cause changes in DNA.[2][3] Achieving high resolution in TLC is crucial for accurately identifying and isolating this compound from complex mixtures, quantifying its presence, and ensuring the purity of samples for further biological and toxicological studies.

Q2: What are the key chemical properties of this compound to consider for TLC analysis?

A2: this compound is a polycyclic aromatic compound.[4] Its structure contains polar functional groups, making it amenable to separation by normal-phase TLC on silica (B1680970) gel. It is susceptible to decomposition by light, especially at high pH, and is most effectively destroyed by boiling at pH 5.0.[5][6] Therefore, sample preparation and storage should be conducted under controlled light and pH conditions to prevent degradation.

Q3: Which stationary phase is recommended for the TLC of this compound?

A3: For the separation of aromatic and heterocyclic compounds like this compound, silica gel is the most common and recommended stationary phase.[7][8] More than 80% of all TLC separations are performed on silica gel.[9] For highly polar compounds, reversed-phase TLC plates, such as C18-modified silica, can be considered.[10]

Q4: How do I select an appropriate mobile phase for this compound?

A4: The choice of the mobile phase (solvent system) is critical for achieving good separation. Since this compound is a moderately polar compound, a mixture of a non-polar and a polar solvent is a good starting point. A common mobile phase for normal-phase TLC is a mixture of hexane (B92381) and ethyl acetate (B1210297). For aromatic nitrogen heterocycles, solvent systems containing dichloromethane (B109758) and methanol, or toluene (B28343) and acetone (B3395972) can also be effective. The polarity of the mobile phase should be adjusted to achieve an Rf value between 0.2 and 0.6 for optimal resolution.

Q5: How can I visualize this compound on a TLC plate?

A5: Since most organic compounds are colorless, visualization techniques are necessary.[11] Given its polycyclic aromatic structure, this compound is likely to be UV-active. Therefore, the primary method of visualization should be a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[12] If UV visualization is not sufficient, chemical staining reagents can be used. Iodine vapor is a general stain for many organic compounds.[11] Other stains that could be effective for compounds with similar functional groups include p-anisaldehyde or permanganate (B83412) stains.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Streaking or Elongated Spots 1. Sample Overload: Applying too much sample to the plate.[10][13][14] 2. Inappropriate Solvent System: The polarity of the solvent system may be unsuitable for the compound.[13][14] 3. Acidic or Basic Nature of the Compound: Strong interactions between the compound and the stationary phase.[13]1. Dilute the sample solution and re-spot a smaller volume.[10][11] 2. Optimize the mobile phase by trying different solvent ratios or different solvent systems.[13][14] 3. Add a small amount of acid (e.g., acetic or formic acid) or base (e.g., triethylamine (B128534) or ammonia) to the mobile phase to improve the spot shape.[10][13]
Poor Separation (Spots are too close together) 1. Incorrect Mobile Phase Polarity: The eluent may be too strong or too weak. 2. Complex Mixture: The sample may contain multiple compounds with very similar polarities.[13]1. If spots are near the baseline (low Rf), increase the polarity of the mobile phase. If spots are near the solvent front (high Rf), decrease the polarity.[10] 2. Try a different solvent system with different selectivity.[10] Consider using advanced techniques like two-dimensional TLC (2D-TLC) or High-Performance TLC (HPTLC) for better resolution.[15][16]
Spots Not Visible 1. Low Sample Concentration: The amount of this compound in the spot is below the detection limit.[10][14] 2. Compound is Not UV-Active: this compound may not be visible under UV light at the applied concentration.[10] 3. Sample Evaporation: The compound may be volatile and have evaporated from the plate.[10]1. Concentrate the sample or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[10][14] 2. Use a chemical staining method for visualization, such as iodine vapor, p-anisaldehyde, or permanganate stain.[11] 3. While this compound is not highly volatile, ensure the plate is developed promptly after spotting.
Uneven Solvent Front 1. Improper Plate Placement: The TLC plate is not placed vertically in the developing chamber. 2. Disturbance of the Chamber: The developing chamber was moved or jostled during development.[11] 3. Uneven Stationary Phase: The silica gel layer on the plate is not uniform.1. Ensure the plate is placed straight in the chamber. 2. Keep the chamber undisturbed during the development process.[12] 3. Use high-quality, pre-coated TLC plates.
Rf Values are Inconsistent 1. Chamber Saturation: The atmosphere inside the developing chamber is not saturated with solvent vapors. 2. Temperature Fluctuations: Changes in temperature can affect solvent viscosity and migration. 3. Changes in Mobile Phase Composition: Inconsistent preparation of the solvent system.1. Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 15-20 minutes before placing the plate inside.[12] 2. Conduct the experiment in a temperature-controlled environment. 3. Prepare fresh mobile phase for each experiment and use precise measurements.

Experimental Protocol: Optimizing TLC Resolution for this compound

This protocol provides a systematic approach to developing and optimizing a TLC method for the separation of this compound.

1. Materials and Reagents

  • TLC plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.[17]

  • This compound standard or sample extract.

  • Solvents for mobile phase (analytical grade): n-hexane, ethyl acetate, dichloromethane, methanol, toluene, acetone.

  • Solvent for sample preparation (volatile): Dichloromethane or acetone.[18]

  • Developing chamber with a lid.

  • Filter paper.

  • Capillary tubes or micropipette for spotting.

  • Pencil and ruler.

  • UV lamp (254 nm).

  • Visualization reagents (optional): Iodine crystals, p-anisaldehyde stain, potassium permanganate stain.

  • Heating device (hot plate or heat gun) for stain development.

2. Procedure

2.1. Plate Preparation

  • Handle the TLC plate carefully by the edges to avoid contaminating the surface.

  • Using a pencil and ruler, gently draw a light origin line about 1 cm from the bottom of the plate.[12] Do not scratch the silica layer.

  • Mark the lanes for each sample on the origin line with a pencil.

2.2. Sample Preparation and Application

  • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or acetone.[12][18]

  • Using a capillary tube or micropipette, apply a small spot (1-2 mm in diameter) of the sample solution to the marked lane on the origin line.[12]

  • Allow the solvent to completely evaporate before proceeding. For dilute samples, multiple applications to the same spot may be necessary, ensuring the solvent dries between each application.[10][14]

2.3. Development

  • Prepare the mobile phase. Start with a 1:1 mixture of n-hexane and ethyl acetate.

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (below the origin line on the TLC plate).[12]

  • Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase. Close the chamber with the lid and let it equilibrate for 15-20 minutes to ensure a saturated atmosphere.[12]

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid immediately.

  • Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.[12]

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.[12]

  • Allow the plate to air dry completely in a fume hood.

2.4. Visualization and Analysis

  • Visualize the separated spots under a UV lamp (254 nm) in a dark environment.

  • Circle the visible spots with a pencil.

  • If necessary, use a chemical stain for visualization. For iodine, place the dried plate in a sealed chamber with a few iodine crystals. For liquid stains, dip the plate in the staining solution or spray it evenly, then gently heat to develop the spots.

  • Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

3. Optimization of Resolution

  • Adjusting Mobile Phase Polarity:

    • If the Rf value of this compound is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the Rf value is too high (>0.6), decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.

  • Trying Different Solvent Systems: If adjusting the polarity of the initial system does not provide adequate separation, try different solvent combinations. Suggestions for aromatic nitrogen heterocycles include dichloromethane/methanol or toluene/acetone mixtures.

  • Using Modifiers: For persistent streaking, consider adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase.[10][13]

Data Presentation

The following table can be used to systematically record and compare the results of different TLC experiments to optimize the resolution of this compound.

Experiment ID Stationary Phase Mobile Phase (Solvent System & Ratio) Distance Traveled by Solvent Front (cm) Distance Traveled by this compound Spot (cm) Rf Value Observations (Spot Shape, Resolution from Impurities)
N-TLC-001Silica Gel 60 F₂₅₄n-Hexane:Ethyl Acetate (1:1)
N-TLC-002Silica Gel 60 F₂₅₄n-Hexane:Ethyl Acetate (3:1)
N-TLC-003Silica Gel 60 F₂₅₄Dichloromethane:Methanol (9:1)
N-TLC-004Silica Gel 60 F₂₅₄Toluene:Acetone (4:1)
N-TLC-005C18-Reversed PhaseMethanol:Water (7:3)

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Experiment observe Observe Chromatogram start->observe problem Poor Resolution? observe->problem streak Streaking? problem->streak Yes end Optimal Resolution Achieved problem->end No rf_issue Rf Value Issue? streak->rf_issue No overload Reduce Sample Concentration streak->overload Yes modify_solvent Add Modifier (Acid/Base) rf_issue->modify_solvent No, but streaking persists adjust_polarity Adjust Mobile Phase Polarity rf_issue->adjust_polarity Yes, Rf too high/low change_system Change Solvent System rf_issue->change_system Yes, poor separation overload->observe modify_solvent->observe adjust_polarity->observe change_system->observe

Caption: A workflow diagram for troubleshooting common issues to enhance TLC resolution.

Mutagenesis_Process This compound This compound (Chemical Mutagen) cell_entry Cellular Uptake This compound->cell_entry dna_interaction Interaction with DNA cell_entry->dna_interaction dna_damage DNA Damage (e.g., Adducts, Strand Breaks) dna_interaction->dna_damage repair DNA Repair Mechanisms dna_damage->repair failed_repair Failed or Inaccurate Repair repair->failed_repair failed_repair->dna_damage No, successful repair mutation Permanent Mutation in DNA Sequence failed_repair->mutation Yes consequences Potential Consequences mutation->consequences apoptosis Apoptosis (Cell Death) consequences->apoptosis cancer Carcinogenesis consequences->cancer heritable Heritable Genetic Defects consequences->heritable

Caption: A simplified diagram illustrating the general process of chemical mutagenesis induced by compounds like this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Necatorin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of Necatorin. Given the limited specific literature on this compound derivatization, this guide combines known properties of this compound with general principles of derivatization of related chemical structures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive features?

A1: this compound, with the chemical name 7-hydroxycoumaro(5,6-c)cinnoline, is a mutagenic compound found in the Lactarius necator mushroom.[1][2] Its structure contains a phenolic hydroxyl group, which is the most likely site for derivatization reactions such as etherification or esterification. The extended aromatic system may also be susceptible to electrophilic substitution, though this would likely require harsher conditions.

Q2: What are the known stability issues of this compound that could affect derivatization?

A2: this compound is known to be sensitive to light and pH. It is particularly susceptible to decomposition by light at high pH.[1][2] It is also most effectively destroyed by boiling at a pH of 5.0, while it shows relative stability at pH 0.5 and 13.5 during boiling.[1] These factors must be carefully considered when selecting reaction conditions.

Q3: What are some potential derivatization strategies for this compound?

A3: Given the presence of a phenolic hydroxyl group, common derivatization strategies could include:

  • Alkylation: To form ethers. Reagents like alkyl halides or sulfates could be used in the presence of a mild base.

  • Acylation: To form esters. Acyl halides or anhydrides can be used, often with a base catalyst.

  • Silylation: To form silyl (B83357) ethers, which can be useful for increasing volatility for gas chromatography. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide are commonly used.[3]

Q4: How can I monitor the progress of a this compound derivatization reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can separate the derivatized product from the starting material, allowing for a qualitative or quantitative assessment of the reaction's progress over time.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive ReagentsEnsure the freshness and purity of your derivatization reagents.
Unfavorable Reaction TemperatureOptimize the reaction temperature. Some reactions may require heating, while others may need to be cooled to prevent side reactions.
Incorrect pHThe pH of the reaction mixture can be critical. This compound has known pH-dependent stability, which could affect the reaction.[1] Experiment with different pH conditions.
Multiple Products/Side Reactions Reaction Conditions are too HarshConsider using milder reaction conditions, such as a lower temperature or a less reactive derivatization agent.
Presence of ImpuritiesEnsure the purity of your starting this compound sample. Impurities can lead to unwanted side reactions.
Degradation of Starting Material or Product Light SensitivityProtect the reaction from light, as this compound is known to be light-sensitive, especially at high pH.[1][2]
Unstable ProductThe derivatized product may be unstable under the reaction or workup conditions. Consider a less harsh workup procedure or analyze the product immediately after formation.

Quantitative Data: Stability of this compound

The following table summarizes the known stability of pure this compound under different conditions.

Condition pH Effect on this compound Reference
Boiling5.0Most effective destruction[1]
Boiling0.5Relatively stable[1]
Boiling13.5Relatively stable[1]
Light ExposureHighSusceptible to decomposition[1][2]

Experimental Protocols

Hypothetical Protocol for O-Alkylation of this compound

This is a general, hypothetical protocol for the O-alkylation of this compound to form an ether derivative. Note: This protocol has not been validated and should be optimized.

  • Preparation: In a round-bottom flask protected from light, dissolve this compound in a suitable aprotic solvent (e.g., acetone, DMF).

  • Addition of Base: Add a mild base (e.g., potassium carbonate) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, filter out the base, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography or recrystallization.

  • Analysis: Characterize the purified product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Experimental_Workflow Hypothetical Workflow for this compound Derivatization prep 1. Preparation Dissolve this compound in aprotic solvent. Protect from light. add_base 2. Add Base Add mild base (e.g., K2CO3). prep->add_base add_reagent 3. Add Derivatization Reagent (e.g., Alkyl halide) add_base->add_reagent react 4. Reaction Heat and monitor by TLC/HPLC. add_reagent->react workup 5. Workup Cool, filter, and remove solvent. react->workup purify 6. Purification Column chromatography or recrystallization. workup->purify analyze 7. Analysis NMR, MS, IR. purify->analyze Troubleshooting_Derivatization Troubleshooting Logic for this compound Derivatization decision decision issue issue solution solution start Start Derivatization check_yield Check Reaction Yield start->check_yield is_low Is yield low? check_yield->is_low check_purity Check Product Purity is_low->check_purity No issue_reagents Possible Cause: - Inactive Reagents - Incorrect Temp/pH is_low->issue_reagents Yes is_impure Are there multiple spots on TLC? check_purity->is_impure success Successful Derivatization is_impure->success No issue_conditions Possible Cause: - Harsh Conditions - Light Degradation is_impure->issue_conditions Yes solution_reagents Optimize conditions: - Check reagent purity - Vary temp & pH issue_reagents->solution_reagents Solution solution_conditions Refine conditions: - Use milder reagents/temp - Protect from light issue_conditions->solution_conditions Solution

References

Preventing contamination in Lactarius cultures for Necatorin production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lactarius Cultures for Necatorin Production

This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting contamination in Lactarius cultures intended for this compound production. Maintaining axenic cultures is critical for reliable experimental outcomes and consistent yields of secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in Lactarius cultures? A: The most common contaminants are bacteria (such as Bacillus spp.), molds (like Trichoderma, Penicillium, and Aspergillus), and yeasts.[1][2][3] These microorganisms compete with the Lactarius mycelium for nutrients and space, potentially inhibiting growth and affecting metabolite production.[1] Specific contaminants found in association with Lactarius cultivation environments include Thelephora spp. and Peziza ostracoderma.[4]

Q2: How does contamination affect this compound production? A: Contamination can severely impact this compound production by:

  • Outcompeting the mycelium: Aggressive contaminants can overtake the substrate, reducing the biomass of Lactarius available to produce this compound.[3]

  • Altering culture conditions: Bacterial and yeast growth can change the pH of the medium, moving it out of the optimal range for Lactarius growth and metabolite synthesis.[5]

  • Producing inhibitory compounds: Some contaminating microbes may release substances that inhibit the growth of Lactarius or interfere with the biosynthetic pathways of this compound.

  • Complicating extraction: The presence of other microorganisms complicates the downstream extraction and purification of this compound, potentially introducing unwanted and confounding compounds.

Q3: What is the single most important practice to prevent contamination? A: Strict aseptic technique is the most critical factor in preventing contamination.[6][7][8][9] This involves performing all culture manipulations in a sterile environment, such as a laminar flow hood or next to a Bunsen burner, to prevent the introduction of airborne spores and bacteria.[6][7][9]

Q4: Can I use antibiotics or fungicides in my media? A: While antibiotics can be used to control bacterial contamination and fungicides for molds, jejich použití se pro rutinní kultivaci nedoporučuje, protože mohou maskovat špatnou aseptickou techniku a některé mohou ovlivnit i růst samotné houby. For initial culture isolation or heavily contaminated samples, their use might be necessary but should not be a standard practice.

Q5: What are the ideal growth conditions for Lactarius species? A: The optimal growth conditions can vary by species. However, for Lactarius pyrogalus and Lactarius controversus, studies have shown that a temperature of 25°C and a pH between 4.5 and 6.0 provide the best results for mycelial growth.[10] Commonly used culture media include Potato Dextrose Agar (B569324) (PDA) and Biotin Aneurin Folic Acid Agar (BAF).[10]

Troubleshooting Guide

This section addresses specific contamination issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Action(s)
Cloudy or murky broth culture; foul or sour smell. Bacterial Contamination: Often caused by species like Bacillus.[2] It can result from improper sterilization of media/tools or non-sterile transfer techniques.[11]1. Immediately discard the contaminated culture to prevent cross-contamination.[5] 2. Review your sterilization protocols for media and equipment. Ensure autoclave reaches 121°C (15 psi) for the appropriate duration.[12][13] 3. Refine your aseptic transfer technique.[6][9]
White, then green, powdery mold on agar or substrate. Trichoderma (Green Mold): This is a very common and aggressive fungal contaminant.[2][3] Spores are airborne and ubiquitous.[2]1. If localized, you may attempt to remove the contaminated section outside the primary lab area. However, discarding the culture is the safest option as spores spread easily.[14] 2. Thoroughly clean and disinfect the entire workspace, including incubators, with 70% ethanol (B145695) or a suitable disinfectant.[8][14]
Black or dark brown powdery mold. Aspergillus (Black Mold): Often indicates an issue with air filtration or airborne contaminants in the lab environment.[3]1. Discard the contaminated culture immediately. Aspergillus can be a human pathogen. 2. Check and replace HEPA filters in your laminar flow hood. 3. Minimize air drafts by closing doors and windows during sterile work.[6]
Slimy patches or streaks on the agar surface. Yeast or Bacterial Contamination: Often introduced during inoculation from contaminated tools or airborne droplets.[5][15]1. Discard the culture. 2. Ensure your inoculating loop is sterilized until red-hot and sufficiently cooled before touching the mycelium.[7][9] 3. Avoid talking, coughing, or sneezing in the direction of open cultures.
No growth or very slow growth of Lactarius mycelium. Incorrect Growth Conditions or Chemical Contamination: The pH, temperature, or media composition may be incorrect. Chemical residues from detergents on glassware can also inhibit growth.[5]1. Verify the pH of your medium is between 4.5 and 6.0.[10] 2. Ensure your incubator is set to the optimal temperature (around 25°C).[10] 3. Ensure all glassware is thoroughly rinsed with distilled water to remove any detergent residues.

Data Summary Tables

Table 1: Standard Sterilization Parameters (Autoclave)

ItemTemperaturePressureMinimum Duration
Liquid Media (e.g., Broth)121°C (250°F)15 psi20-30 minutes
Solid Media (e.g., Agar in bottles)121°C (250°F)15 psi20-30 minutes
Substrate Bags (e.g., grain, sawdust)121°C (250°F)15 psi90+ minutes (depends on mass)[12][14]
Glassware & Tools121°C (250°F)15 psi15-20 minutes[13]
Note: The time required to sterilize must be sufficient for the heat to penetrate the entire volume of the material.[12]

Table 2: Recommended Growth Conditions for Select Lactarius Species

ParameterLactarius pyrogalusLactarius controversus
Optimal Temperature 25°C25°C
Optimal pH Range 4.5 - 6.04.5 - 6.0
Preferred Carbon Sources Mannitol, Glucose, Dextrose, MaltoseMannitol, Lactose
Preferred Nitrogen Sources Malt extract, Peptone, Yeast extractMalt extract, Yeast extract
Data synthesized from studies on mycelial growth requirements.[10]

Key Experimental Protocols

Protocol 1: Preparation and Sterilization of Potato Dextrose Agar (PDA)

  • Ingredients: For 1 liter of medium, weigh out 200 g of sliced potatoes, 20 g of dextrose, and 20 g of agar.[10]

  • Preparation: Boil the sliced potatoes in 500 mL of distilled water for 30 minutes. Filter the broth through cheesecloth and add distilled water to bring the volume back to 1 liter.

  • Mixing: Add the dextrose and agar to the potato broth. Heat gently while stirring until all components are fully dissolved.

  • Dispensing: Pour the medium into autoclavable bottles or flasks, capping them loosely.

  • Sterilization: Autoclave at 121°C (15 psi) for 20-30 minutes.[13]

  • Pouring Plates: After sterilization, allow the medium to cool to approximately 50-60°C in a laminar flow hood before pouring it into sterile petri dishes.

Protocol 2: Aseptic Transfer of Mycelial Culture

  • Preparation: Disinfect the work surface in a laminar flow hood or still air box with 70% ethanol.[8] Arrange your materials (Bunsen burner, culture plates, sterile tools) for efficient access.

  • Sterilize Tool: Sterilize an inoculation loop or scalpel by heating it in a Bunsen flame until it glows red-hot.[7][9] Allow it to cool for several seconds inside the sterile field.

  • Open Cultures: Minimize the time that plates are open.[6] Open the lids of the source and destination plates just enough to allow access.

  • Transfer Mycelium: Use the cooled, sterile tool to cut a small piece of agar with mycelium from the edge of the actively growing source culture.

  • Inoculate: Transfer the mycelial piece to the center of the fresh agar plate, placing it mycelium-side down to ensure contact with the new medium.[6]

  • Seal and Incubate: Close the plates, seal them with parafilm, and label them clearly. Incubate at the appropriate temperature (e.g., 25°C) in an inverted position to prevent condensation from dripping onto the agar surface.

Diagrams and Workflows

Contamination_Troubleshooting_Workflow cluster_0 Troubleshooting Decision Tree start Contamination Suspected q1 Observe contamination type: Cloudy/Slimy, Colored Mold, or Other? start->q1 bacteria Action: Bacterial Contamination Protocol - Discard Culture - Review Sterilization - Refine Aseptic Technique q1->bacteria Cloudy / Slimy mold Action: Fungal Contamination Protocol - Discard Culture (Safest) - Deep Clean Workspace & Incubator - Check Air Filters q1->mold Colored Mold other Action: General Review - Check Media pH & Formulation - Verify Incubator Temp - Ensure Glassware is Rinse-Free q1->other Poor Growth / Other

Caption: A decision tree for troubleshooting common contamination issues.

Aseptic_Transfer_Workflow cluster_1 Aseptic Transfer Protocol prep 1. Prepare Sterile Workspace (Laminar Flow Hood) sterilize 2. Flame-Sterilize Inoculation Tool prep->sterilize cool 3. Cool Tool in Sterile Air sterilize->cool cut 4. Excise Mycelium from Source Culture cool->cut inoculate 5. Transfer to New Medium cut->inoculate incubate 6. Seal and Incubate Culture inoculate->incubate

Caption: Standard workflow for the aseptic transfer of fungal cultures.

References

Technical Support Center: Optimizing Bioproduction in Cupriavidus necator

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query "Necatorin synthesis" primarily points to research related to the bacterium Cupriavidus necator, a versatile organism used in metabolic engineering to synthesize various bioproducts. It is also the name of a mutagenic compound found in Lactarius turpis mushrooms.[1] This guide will focus on improving the efficiency of bioproduction steps using Cupriavidus necator , as this aligns with the context of experimental troubleshooting and efficiency improvement for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Cupriavidus necator.

Frequently Asked Questions (FAQs)

Q1: What is Cupriavidus necator and why is it used in biomanufacturing?

Cupriavidus necator (also known as Ralstonia eutropha) is a bacterium recognized for its metabolic versatility. It is particularly valuable in biomanufacturing because it can utilize a wide range of carbon sources, including CO2, for growth and production of high-value chemicals.[2][3] Its native ability to produce and store large quantities of polyhydroxybutyrate (B1163853) (PHB), a biodegradable plastic, makes it a key organism for sustainable chemical production.[2][4]

Q2: What are the main metabolic pathways of interest in C. necator for metabolic engineering?

The primary pathways of interest include:

  • Polyhydroxybutyrate (PHB) Synthesis Pathway: Natively used for carbon storage, this pathway is often a target for modification to redirect carbon flux towards other products.[5][6]

  • Calvin-Benson-Bassham (CBB) Cycle: This pathway allows the bacterium to fix CO2, enabling autotrophic growth and the production of chemicals from inorganic carbon.[7][8]

  • Hexose Utilization Pathways (Entner-Doudoroff and Embden-Meyerhof-Parnas): These pathways are crucial for metabolizing sugar feedstocks. Engineering these can improve growth and product yield from various organic carbon sources.[5][9]

Q3: What are some of the key genetic engineering tools available for C. necator?

A growing synthetic biology toolkit for C. necator includes:

  • Plasmids: Various plasmids with different origins of replication (e.g., pBBR1, RP4) are available for gene expression.[7]

  • Promoters: A range of constitutive and inducible promoters allows for controlled gene expression. Commonly used promoters include the native PphaC1 and inducible systems like AraC/ParaBAD.[4][6]

  • Genome Engineering: Techniques like homologous recombination and CRISPR-Cas9 are used for targeted gene knockouts and insertions.[3]

Troubleshooting Guide

Issue 1: Low Cell Density After Knocking Out the PHB Synthesis Pathway

Q: We knocked out the phaC1AB1 operon to redirect carbon flux to our product of interest, but now we are observing significantly reduced cell growth. Why is this happening and how can we fix it?

A: Knocking out the PHB synthesis pathway is a common strategy, but it can lead to reduced cell density.[5][6][10] This is often due to a metabolic imbalance of carbon flux, energy supply, and coenzyme levels.[5]

Troubleshooting Steps:

  • Complete the Embden-Meyerhof-Parnas (EMP) Pathway: C. necator naturally lacks the pfkA gene (encoding 6-phosphofructokinase). Expressing this gene can complete the EMP pathway, which has been shown to significantly increase the optical density (OD600) of phaC1AB1-knockout strains during heterotrophic fermentation.[5][9]

  • Express the gnd Gene: Co-expressing the gnd gene (encoding 6-phosphogluconate dehydrogenase) along with pfkA can further enhance cell density.[5][9]

  • Optimize Fermentation Conditions: Ensure that the growth medium is not nutrient-limited in other essential components, as the metabolic shift may alter nutritional requirements.

Issue 2: Poor Yield of Target Product Despite Successful Genetic Modification

Q: We have successfully engineered a production pathway in C. necator, but the final product yield is much lower than expected. What are the potential bottlenecks?

A: Low product yield can stem from several factors, including inefficient precursor supply, cofactor imbalance, or suboptimal gene expression.

Troubleshooting Steps:

  • Codon Optimization: The GC content of the C. necator genome is high (around 66%). If you are expressing heterologous genes, their codon usage may not be optimal, leading to poor translation. Codon optimization of your target genes for C. necator can improve expression levels.[7]

  • Promoter Strength: The native constitutive promoters in C. necator are often relatively weak.[4][7] Consider using stronger promoters or well-characterized inducible systems to drive higher expression of your pathway enzymes.

  • Cofactor Balancing: Many biosynthetic pathways are dependent on cofactors like NADPH. Knocking out competing pathways (like PHB synthesis) can create a cofactor imbalance.[5] Ensure your engineered pathway is well-balanced with the cell's central metabolism. Sometimes, co-expressing enzymes that regenerate necessary cofactors can help.

  • Precursor Availability: The production of your target molecule is dependent on the availability of its metabolic precursors (e.g., acetyl-CoA, pyruvate). Overexpressing key enzymes upstream of your pathway can help increase the precursor pool.

Issue 3: Instability of Plasmids During Fermentation

Q: The plasmids containing our engineered pathway seem to be lost during long-term cultivation, even with antibiotic selection. How can we improve plasmid stability?

A: Plasmid instability is a common issue in industrial fermentation. Relying solely on antibiotics can be inefficient and costly at scale.

Troubleshooting Steps:

  • Use Stable Plasmids: Plasmids with different partition sequences and origins of replication exhibit varying stability. For instance, combining the RP4 partition sequence with different ORIs has been shown to create highly stable plasmids.[7]

  • Implement a Plasmid Addiction System: These systems are designed to ensure that cells that lose the plasmid cannot survive. One strategy is to knock out an essential gene (like eda, which is key for carbohydrate metabolism) from the host genome and place a complementary copy on the plasmid. This makes the plasmid essential for growth on certain carbon sources.[7]

  • Genomic Integration: For the most stable expression, consider integrating your expression cassette directly into the C. necator chromosome. This eliminates the need for plasmids and antibiotic selection during production.

Data Presentation: Enhancing Production Metrics in C. necator

The following tables summarize quantitative data from studies focused on improving growth and product yield in engineered C. necator strains.

Table 1: Effect of Metabolic Engineering on Cell Density of phaC1AB1-Knockout Strains

Strain ModificationFermentation TypeImprovement in OD600Reference
Expression of pfkA geneHeterotrophic44.8% increase[5][11]
Co-expression of gnd and pfkA genesHeterotrophic93.1% increase[5][11]
Expression of gnd geneAutotrophic19.4% increase[5][11]
Expression of pfkA geneAutotrophic12.0% increase[5][11]

Table 2: Improvement of L-Alanine Production through Pathway Optimization

StrainKey ModificationMax Titer (mg/L)Yield (%)Reference
Alanine-producing base strainKnockout of phaC1AB178411.0[5][11]
Optimized strainBase strain + expression of pfkA gene99813.4[5][11]

Experimental Protocols

Protocol 1: Heterotrophic Fermentation of Engineered C. necator

This protocol is adapted for evaluating the growth of engineered strains using a sugar-based carbon source.

Materials:

  • Engineered and control C. necator strains

  • Luria-Bertani (LB) medium

  • Mineral Medium (MM) supplemented with 20-30 g/L fructose (B13574) or gluconate[12]

  • Appropriate antibiotics (e.g., kanamycin (B1662678) 200 µg/mL)[4]

  • Shaking incubator

  • Spectrophotometer

Methodology:

  • Pre-culture Preparation: Inoculate a single colony of the C. necator strain into 5 mL of LB medium with appropriate antibiotics. Incubate at 30°C with shaking at 200 rpm for 24-48 hours.

  • Main Culture Inoculation: Inoculate 50 mL of MM (supplemented with the carbon source and antibiotics) in a 250 mL flask with the pre-culture to an initial OD600 of approximately 0.1.

  • Incubation: Grow the main culture at 30°C with vigorous shaking (200-250 rpm).

  • Growth Monitoring: At regular intervals (e.g., every 4-6 hours), aseptically remove a sample and measure the OD600 to monitor cell growth.

  • Data Analysis: Plot the OD600 values over time to generate growth curves for different strains and compare their growth rates and final cell densities.

Protocol 2: Autotrophic Fermentation (Gas Fermentation)

This protocol outlines the basic setup for cultivating C. necator using CO2 as the sole carbon source. Note: This process involves explosive gas mixtures and requires specialized, explosion-proof bioreactors and strict safety protocols.[12]

Materials:

  • Explosion-proof bioreactor

  • Gas cylinders (H2, CO2, O2) with mass flow controllers

  • Mineral Medium (MM) without an organic carbon source[12]

  • C. necator strain

Methodology:

  • Bioreactor Setup: Prepare the bioreactor with MM and sterilize it.

  • Inoculation: Inoculate the bioreactor with a pre-culture of C. necator grown heterotrophically.

  • Gas Supply: Begin supplying the gas mixture to the bioreactor. A common starting ratio is H2:CO2:O2 of 85:10:2.[12]

  • Process Control: Maintain the temperature at 30°C and control the pH. The dissolved oxygen (DO) level is a critical parameter and should be kept low (e.g., below 1.6 mg/L) by controlling the O2 supply.[12]

  • Monitoring: Monitor cell growth by measuring OD600. Monitor substrate consumption and product formation using appropriate analytical methods (e.g., GC for gases, HPLC for soluble products).

Visualizations

experimental_workflow cluster_strain Strain Engineering cluster_ferm Fermentation cluster_analysis Analysis strain_dev Strain Development (e.g., phaC1AB1 knockout) pathway_mod Pathway Modification (e.g., express pfkA) strain_dev->pathway_mod Optimize Growth preculture Pre-culture (LB Medium) pathway_mod->preculture Test Strain main_culture Main Culture (MM + Carbon Source) preculture->main_culture Inoculate growth_analysis Growth Analysis (OD600) main_culture->growth_analysis product_analysis Product Analysis (HPLC, GC-MS) main_culture->product_analysis

Caption: Workflow for engineering and testing C. necator strains.

troubleshooting_logic start Low Product Yield q1 Is cell density low? start->q1 q2 Are heterologous genes expressed well? q1->q2 No sol1 Optimize growth: - Express pfkA/gnd - Check media q1->sol1 Yes q3 Is plasmid stable? q2->q3 Yes sol2 Improve expression: - Codon optimization - Stronger promoters q2->sol2 No sol3 Increase stability: - Stable plasmids - Genomic integration q3->sol3 No end_node Yield Improved q3->end_node Yes sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for low product yield in C. necator.

References

Technical Support Center: Troubleshooting Variability in Ames Test Results with Necatorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Ames test results when working with Necatorin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in the context of the Ames test?

This compound is a chemical compound found in some mushrooms, such as Lactarius turpis. It is known to be a potent mutagen and consistently tests positive in the Ames test, a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[1] Due to its known mutagenic activity, it can be used as a positive control in the Ames test, particularly when evaluating compounds with similar chemical structures or when validating laboratory procedures.

Q2: What is the expected outcome of an Ames test with this compound?

A properly conducted Ames test with this compound is expected to yield a positive result, meaning a significant, dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.[2] The absence of a positive result or high variability in the number of revertant colonies suggests potential issues with the experimental setup.

Q3: Does this compound require metabolic activation (S9 mix) to show mutagenic activity?

Some studies on crude extracts of mushrooms containing this compound have shown mutagenic activity even without metabolic activation.[3] However, the mutagenic potential of many compounds is enhanced by metabolic activation, which simulates the enzymatic processes in the liver. It is recommended to test this compound both with and without the S9 mix to fully characterize its mutagenic profile and to troubleshoot unexpected results.

Q4: What are the common sources of variability in the Ames test?

Inter-laboratory variability in the Ames test can be considerable.[4][5] Common sources of variability include:

  • Tester Strain Viability and Integrity: The genetic characteristics and health of the bacterial tester strains are crucial.

  • S9 Mix Preparation and Concentration: The source, preparation, and concentration of the S9 metabolic activation mix can significantly impact results.[6][7]

  • Solvent and Compound Stability: The choice of solvent and the stability of the test compound in that solvent can affect its delivery and activity. This compound's stability is known to be affected by pH and light.

  • Plating and Incubation Conditions: Variations in incubation time, temperature, and humidity can influence bacterial growth and the number of revertant colonies.

  • Technician-to-Technician Variability: Differences in pipetting techniques, colony counting, and adherence to the protocol can introduce variability.[4]

Troubleshooting Guide

Issue 1: Inconsistent or Weak Positive Results with this compound

Question: I am using this compound as a positive control, but I am observing weak or inconsistent positive results (i.e., the number of revertant colonies is not significantly higher than the negative control, or the results vary widely between replicates). What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation of this compound This compound is susceptible to decomposition by light, especially at high pH. Ensure that this compound stock solutions are fresh, protected from light, and stored at the appropriate temperature. Prepare dilutions immediately before use.
Suboptimal this compound Concentration A dose-response curve should be generated to determine the optimal concentration range for this compound. Concentrations that are too low may not induce a sufficient number of revertants, while concentrations that are too high could be cytotoxic to the bacteria, leading to a decrease in revertant colonies.
Issues with S9 Metabolic Activation If a weak positive result is observed in the presence of S9, verify the activity of the S9 mix with a known pro-mutagen (e.g., 2-aminoanthracene). Prepare fresh S9 mix and ensure the cofactors (e.g., NADP, G6P) are not degraded. The concentration of S9 in the mix can also be optimized.
Incorrect Tester Strain Verify the identity and genotype of the Salmonella typhimurium or E. coli tester strains. Ensure the strains have the expected characteristics (e.g., histidine or tryptophan auxotrophy, rfa mutation, uvrB deletion).
Solvent Effects Ensure the solvent used to dissolve this compound is not interfering with the assay. The solvent should be tested alone as a negative control and should not be toxic to the bacteria at the concentration used.
Issue 2: High Variability Between Replicate Plates

Question: My Ames test with this compound shows a high degree of variability between replicate plates for the same concentration. How can I improve the consistency of my results?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Uneven Plating Ensure the top agar (B569324) is evenly distributed across the minimal glucose agar plate. Inconsistent spreading can lead to variations in the number of revertant colonies.
Pipetting Errors Calibrate and verify the accuracy of pipettes. Use proper pipetting techniques to ensure consistent delivery of the bacterial culture, test compound, and S9 mix.
Contamination Microbial contamination can lead to the growth of non-revertant colonies, making accurate counting difficult. Use sterile techniques throughout the procedure.
Inaccurate Colony Counting Use a validated colony counter or establish clear criteria for what constitutes a countable colony to ensure consistency between different individuals counting plates. Be aware that small bubbles in the agar can resemble colonies.[8]
Incubation Inconsistencies Ensure all plates are incubated under the same conditions (temperature, humidity, and duration). Variations in the incubator can lead to different growth rates.

Experimental Protocols

Standard Ames Test Protocol (Plate Incorporation Method) - Based on OECD Guideline 471

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and test substance.

  • Preparation of Bacterial Strains:

    • From a frozen stock, streak the desired Salmonella typhimurium or E. coli tester strain onto a nutrient agar plate to obtain single colonies.

    • Incubate at 37°C for 12-16 hours.

    • Inoculate a single colony into nutrient broth and grow overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test Compound and Controls:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Protect from light.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a positive control (e.g., sodium azide (B81097) for TA100 and TA1535 without S9, 2-aminoanthracene (B165279) for all strains with S9) and a negative control (the solvent used for this compound).

  • Metabolic Activation (S9 Mix):

    • If using metabolic activation, prepare the S9 mix containing S9 fraction (from induced rat or hamster liver), buffer, and cofactors (e.g., NADP, G6P, MgCl₂, KCl). Keep the S9 mix on ice.

  • Plate Incorporation Assay:

    • To a sterile tube, add in the following order:

      • 2.0 mL of molten top agar (at 45°C), containing a trace amount of histidine and biotin.

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test compound dilution (or control).

      • 0.5 mL of S9 mix or buffer (for assays without metabolic activation).

    • Vortex the tube gently for 3 seconds.

    • Pour the mixture evenly onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

    • Allow the top agar to solidify.

  • Incubation:

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a dose-related increase in the number of revertants, typically at least a two-fold increase over the negative control for at least one concentration.

Visualizations

Ames Test Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_prep Prepare Bacterial Tester Strains mix Mix Bacteria, this compound/Control, and S9/Buffer in Top Agar strain_prep->mix compound_prep Prepare this compound and Controls compound_prep->mix s9_prep Prepare S9 Mix (if applicable) s9_prep->mix plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data and Determine Mutagenicity count->analyze

Caption: A simplified workflow of the Ames test plate incorporation method.

Troubleshooting Logic for Weak Positive Results

Troubleshooting_Weak_Positive cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_retest Re-evaluation start Weak or Inconsistent Positive Result with this compound check_this compound Check this compound Solution (Age, Storage, Purity) start->check_this compound check_concentration Verify this compound Concentration Range start->check_concentration check_s9 Assess S9 Mix Activity with Known Pro-mutagen start->check_s9 check_strain Confirm Tester Strain Identity and Viability start->check_strain prepare_fresh Prepare Fresh this compound Solution, Protect from Light check_this compound->prepare_fresh If issue found optimize_dose Perform Dose-Range Finding Experiment check_concentration->optimize_dose If suboptimal prepare_new_s9 Prepare Fresh S9 Mix and/or Optimize Concentration check_s9->prepare_new_s9 If inactive use_new_culture Use a Fresh Culture from a Verified Stock check_strain->use_new_culture If compromised retest Repeat Ames Test with Optimized Conditions prepare_fresh->retest optimize_dose->retest prepare_new_s9->retest use_new_culture->retest

Caption: A logical diagram for troubleshooting weak positive Ames test results.

References

Technical Support Center: Enhancing Necatorin Detection in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Necatorin in food matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection in food important?

A1: this compound is a mutagenic compound with the molecular formula C₁₅H₈N₂O₃, found in mushrooms of the Lactarius genus, such as Lactarius turpis.[1] Its concentration in fresh mushrooms can range from 3 to 20 mg/kg.[1] Given its mutagenic properties, highly sensitive detection methods are crucial for food safety monitoring and risk assessment to ensure consumer protection.

Q2: What are the primary challenges in detecting this compound in complex food matrices?

A2: The main challenges include:

  • Low Concentrations: this compound may be present at trace levels, requiring highly sensitive analytical methods.

  • Matrix Effects: Components of the food matrix (e.g., fats, proteins, polysaccharides) can interfere with the analytical signal, leading to either suppression or enhancement, which affects the accuracy of quantification.[2][3][4]

  • Compound Stability: this compound is susceptible to decomposition by light, especially at high pH. It is most stable at a pH of 5.0 when heated.[5][6] These factors must be considered during sample preparation and storage.

  • Lack of Commercial Kits: Currently, there are no commercially available, specific immunoassay kits for this compound, necessitating the development of custom assays.

Q3: Which analytical methods are most promising for the sensitive detection of this compound?

A3: While High-Performance Liquid Chromatography (HPLC) has been used for this compound analysis, enhancing sensitivity for food matrices would likely involve:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying trace levels of small molecules like mycotoxins in complex matrices due to its high selectivity and sensitivity.[2]

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): Once specific antibodies are developed, ELISA can be a high-throughput and cost-effective screening tool. Strategies to enhance ELISA sensitivity include signal amplification and optimizing antibody-antigen binding kinetics.[7][8]

  • Aptamer-Based Biosensors (Aptasensors): Aptamers, or synthetic antibodies, can be developed to bind this compound with high affinity and specificity.[9][10] These can be integrated with various transducer platforms (electrochemical, optical) to create highly sensitive detection systems.[11][12][13]

Q4: How can I effectively extract this compound from a food sample?

A4: An effective extraction strategy for this compound, a small molecule, would be similar to those used for mycotoxins. A generic protocol would involve:

  • Homogenization: Ensure the food sample is finely ground and homogenized to get a representative subsample.[14][15]

  • Solvent Extraction: Use an organic solvent or a mixture of a solvent and water. Common solvents for mycotoxin extraction include methanol, acetonitrile, and acetone, often mixed with water.[16] Given this compound's properties, an acidified solvent mixture may improve extraction efficiency and stability.

  • Cleanup: To remove interfering matrix components, a cleanup step is crucial. Options include:

    • Solid-Phase Extraction (SPE): Using cartridges to selectively retain this compound while washing away impurities.[17]

    • Immunoaffinity Chromatography (IAC): If antibodies are available, IAC columns provide highly specific cleanup.[17]

Troubleshooting Guides

High Background Signal in ELISA
Possible Cause Solution Reference
Insufficient Washing Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. Adding a short soak time during washes can also be beneficial.[18][19]
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, casein) or the incubation time. Consider trying a different blocking buffer.[20][21]
Cross-Reactivity of Antibodies The detection antibody may be binding non-specifically to the coating antibody or other matrix components. Run controls to verify specificity.[21]
Contamination of Reagents Use fresh, sterile buffers and reagents. Ensure the substrate has not been exposed to light and is colorless before use.[18][20]
High Incubation Temperature/Time Strictly adhere to the optimized incubation times and temperatures in the protocol. Elevated temperatures can increase non-specific binding.[21]
Low or No Signal in ELISA
Possible Cause Solution Reference
Reagent Degradation Ensure all reagents, especially the enzyme conjugate and substrate, are within their expiration dates and have been stored correctly. Prepare fresh reagents.[18]
Incorrect Reagent Addition Double-check that all reagents were added in the correct order and at the specified concentrations.[21][22]
Inefficient Antibody Coating Verify the coating buffer's pH (typically pH 9.6 for carbonate-bicarbonate or pH 7.4 for PBS). Ensure the correct type of microplate is being used (high protein-binding).[21]
Analyte Degradation Ensure proper sample storage and handling to prevent this compound degradation (e.g., protect from light, maintain appropriate pH).[5][6]
Matrix Interference Components in the sample extract may be inhibiting the antibody-antigen binding. Try further dilution of the sample or a more rigorous cleanup procedure.[3][4]
Poor Reproducibility in Aptasensor Measurements
Possible Cause Solution Reference
Inconsistent Sensor Surface Ensure a consistent and reproducible functionalization of the sensor surface with the aptamer.[10]
Fluctuations in Environmental Conditions Maintain stable temperature and humidity during measurements, as these can affect aptamer conformation and binding.
Matrix Fouling of Sensor Complex sample matrices can lead to non-specific binding on the sensor surface. Implement a more effective sample cleanup or include a blocking step on the sensor surface.[11]
Aptamer Degradation Use high-purity, nuclease-free water and reagents to prevent aptamer degradation. Store aptamers under recommended conditions.
Inconsistent Sample Preparation Standardize the sample extraction and dilution protocol to ensure consistency across all samples.[14][15]

Data Presentation

Table 1: Comparison of Hypothetical this compound Detection Methods

Method Typical Limit of Detection (LOD) Throughput Cost per Sample Specificity
HPLC-UV5-10 ng/mLLowMediumModerate
Competitive ELISA0.1-1 ng/mLHighLowHigh
LC-MS/MS0.01-0.1 ng/mLMediumHighVery High
Aptasensor (Electrochemical)0.05-0.5 ng/mLHighLow-MediumVery High

Note: Data are estimated based on performance for similar small molecules and are for illustrative purposes. Actual performance will depend on assay optimization.

Table 2: Sample Cleanup Method Comparison

Cleanup Method Principle Selectivity Recovery Cost
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsLowVariableLow
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbentModerateGoodMedium
Immunoaffinity Chromatography (IAC) Specific antibody-antigen bindingVery HighExcellentHigh

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound Analysis
  • Sample Homogenization:

    • Weigh a representative portion of the food sample (e.g., 5-10 g).

    • Homogenize the sample to a fine powder or paste using a high-speed blender.

  • Extraction:

    • To 5 g of the homogenized sample, add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v, with 1% acetic acid).

    • Shake vigorously for 30 minutes at room temperature.

    • Centrifuge at 4000 x g for 15 minutes.

    • Collect the supernatant.

  • Cleanup (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound with a strong solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable buffer for analysis.

Protocol 2: Development of a Competitive ELISA for this compound

This protocol assumes the availability of a specific anti-Necatorin antibody and a this compound-protein conjugate.

  • Coating:

    • Coat a 96-well microplate with the anti-Necatorin antibody (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described in step 2.

  • Competitive Reaction:

    • Add 50 µL of the this compound standard or sample extract to the wells.

    • Immediately add 50 µL of the this compound-enzyme conjugate (e.g., this compound-HRP).

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the this compound concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Homogenization extraction 2. Solvent Extraction homogenization->extraction cleanup 3. Cleanup (SPE/IAC) extraction->cleanup lcms LC-MS/MS cleanup->lcms Purified Extract elisa ELISA cleanup->elisa Purified Extract aptasensor Aptasensor cleanup->aptasensor Purified Extract quantification Quantification lcms->quantification elisa->quantification aptasensor->quantification validation Validation quantification->validation

Caption: General workflow for this compound detection in food matrices.

troubleshooting_elisa start High Background Signal? insufficient_washing Insufficient Washing? start->insufficient_washing Yes inadequate_blocking Inadequate Blocking? insufficient_washing->inadequate_blocking No solution_wash Increase wash cycles Add soak time insufficient_washing->solution_wash Yes reagent_contamination Reagent Contamination? inadequate_blocking->reagent_contamination No solution_block Increase blocker concentration Increase incubation time inadequate_blocking->solution_block Yes solution_reagent Use fresh buffers/reagents reagent_contamination->solution_reagent Yes ok Problem Solved solution_wash->ok solution_block->ok solution_reagent->ok

Caption: Troubleshooting logic for high background in ELISA.

competitive_elisa_pathway cluster_well Microplate Well Surface cluster_solution Sample/Reagent Solution Ab Anti-Necatorin Antibody This compound This compound (Analyte) Ab->this compound Binds if present Necatorin_HRP This compound-HRP (Conjugate) Ab->Necatorin_HRP Binds if analyte is absent (Competition) Substrate Substrate Necatorin_HRP->Substrate Catalyzes Signal Signal (Inversely proportional to this compound) Substrate->Signal Color Change

Caption: Signaling pathway of a competitive ELISA for this compound.

References

Refinement of cell-based assays for consistent Necatorin effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with cell-based assays to measure the effects of Necatorin, a potent anticoagulant protein derived from the hookworm Necator americanus. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that I should be targeting in my cell-based assay?

A1: this compound is a highly specific inhibitor of the active form of coagulation factor X (FXa). It forms a stable, non-covalent complex with FXa, blocking its role in the coagulation cascade. Therefore, your cell-based assay should ideally measure a downstream event of FXa inhibition.

Q2: Which cell lines are recommended for studying this compound's effects?

A2: Human Umbilical Vein Endothelial Cells (HUVECs) are a common choice as they play a key role in hemostasis and can be induced to express tissue factor, initiating the coagulation cascade. Other relevant cell lines include human fibroblasts or smooth muscle cells, which also contribute to coagulation processes. The choice of cell line should be guided by the specific research question.

Q3: How can I confirm the activity of my recombinant this compound protein before starting cell-based experiments?

A3: It is crucial to validate the activity of each new batch of this compound. This can be done using a cell-free chromogenic assay for FXa activity. In this assay, the ability of this compound to inhibit purified FXa from cleaving a chromogenic substrate is measured spectrophotometrically. This ensures that the protein is active and allows for the determination of its specific activity.

Q4: What are the critical controls to include in my this compound cell-based assays?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: The buffer in which this compound is dissolved, to account for any effects of the vehicle on the cells.

  • Positive Control: A known inhibitor of FXa (e.g., Rivaroxaban) to confirm that the assay can detect FXa inhibition.

  • Negative Control: A scrambled peptide or an unrelated protein to ensure that the observed effects are specific to this compound.

  • Untreated Cells: To establish a baseline for the assay readout.

Troubleshooting Guide

Issue 1: High Variability in Assay Results

High variability between replicate wells or experiments is a common challenge. The following steps can help identify and mitigate the sources of this variability.

Potential Cause Recommended Solution
Cell Passage Number Use cells within a consistent and low passage number range (e.g., passages 3-8 for HUVECs). High passage numbers can lead to phenotypic drift and altered cellular responses.
Inconsistent Seeding Density Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Use a hemocytometer or an automated cell counter for accurate cell counts.
This compound Protein Instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Consider including a protease inhibitor cocktail in your cell culture medium if degradation is suspected.
Reagent Variability Use the same lot of critical reagents (e.g., fetal bovine serum, growth factors) for a set of experiments. Qualify new lots of reagents before use in critical studies.
Issue 2: Weaker than Expected this compound Activity

If this compound is showing lower than expected potency in your cell-based assay, consider the following factors.

Potential Cause Recommended Solution
Suboptimal Assay Kinetics The timing of this compound pre-incubation and the duration of the assay can significantly impact the results. Perform a time-course experiment to determine the optimal pre-incubation time for this compound with the cells before initiating the coagulation cascade or measuring the endpoint.
Presence of Serum in Media Components in serum can bind to this compound or interfere with the assay. If possible, perform the assay in serum-free media or reduce the serum concentration.
Incorrect Assay Endpoint Ensure the chosen endpoint is sensitive enough to detect the effects of this compound. For example, if you are measuring thrombin generation, ensure the detection method is within its linear range.
Cell Health Poor cell health can lead to inconsistent responses. Monitor cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Ensure cells are healthy and not overgrown before starting the experiment.

Experimental Protocols & Data

Protocol 1: Cell-Based Thrombin Generation Assay

This protocol describes a method to measure the effect of this compound on tissue factor-induced thrombin generation in HUVECs.

Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10^4 cells/well and grow to confluence.

  • Cell Treatment: Wash the cells with serum-free media. Pre-incubate the cells with varying concentrations of this compound (or controls) for 1 hour at 37°C.

  • Initiation of Coagulation: Add a mixture of human prothrombin and FX to each well, followed by a trigger solution containing tissue factor and CaCl2.

  • Thrombin Measurement: Immediately add a fluorogenic thrombin substrate.

  • Data Acquisition: Measure the fluorescence intensity over time (kinetic read) using a plate reader with excitation/emission wavelengths of 390/460 nm.

  • Data Analysis: Calculate the rate of thrombin generation (slope of the fluorescence curve). Normalize the results to the vehicle control.

Sample Data:

TreatmentConcentration (nM)Thrombin Generation Rate (RFU/min)% Inhibition
Vehicle Control0589.40
This compound1471.520
This compound10294.750
This compound10058.990
Positive Control (Rivaroxaban)5041.293
Protocol 2: this compound Stability Assay

This protocol helps assess the stability of this compound in cell culture media over time.

Methodology:

  • Incubation: Add this compound to pre-warmed cell culture media (with and without serum) at a final concentration of 100 nM.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the media.

  • Activity Measurement: Immediately measure the FXa inhibitory activity of the collected aliquots using a cell-free chromogenic FXa assay.

  • Data Analysis: Plot the remaining this compound activity as a percentage of the activity at time 0.

Sample Data:

Time (hours)Remaining Activity (%) (Serum-Free Media)Remaining Activity (%) (10% Serum Media)
0100100
19895
49588
89275
248555

Visualizations

This compound's Mechanism of Action

Necatorin_Pathway cluster_prothrombinase Prothrombinase Complex FXa Factor Xa FVa Factor Va Prothrombin Prothrombin Inactive_Complex This compound-FXa (Inactive Complex) Thrombin Thrombin Prothrombin->Thrombin FXa/FVa This compound This compound This compound->FXa Inhibition

Caption: this compound inhibits the prothrombinase complex by binding to Factor Xa.

Experimental Workflow for Assay Troubleshooting

Troubleshooting_Workflow Start Inconsistent Results Check_Protein Validate this compound Activity & Stability Start->Check_Protein Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Assay Protocol (Timing, Reagents) Start->Check_Protocol High_Variability High Variability? Check_Protein->High_Variability Check_Cells->High_Variability Low_Activity Low Activity? Check_Protocol->Low_Activity High_Variability->Low_Activity No Optimize_Seeding Optimize Cell Seeding Density High_Variability->Optimize_Seeding Yes Optimize_Timing Perform Time-Course Experiment Low_Activity->Optimize_Timing Yes End Consistent Results Low_Activity->End No Optimize_Seeding->End Optimize_Timing->End

Caption: A logical workflow for troubleshooting inconsistent this compound assay results.

Strategies to increase the stability of Necatorin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and handling of Necatorin stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Coumarin (B35378) derivatives, the chemical class to which this compound belongs, generally exhibit good solubility in DMSO. For aqueous buffers or cell culture media, it is advised to first dissolve this compound in a minimal amount of DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your experimental setup is kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: For long-term storage, this compound in its powdered form should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to ensure stability for up to one year. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q3: What are the main factors that affect the stability of this compound in solution?

A3: The primary factors affecting this compound's stability are pH and exposure to light. This compound is susceptible to decomposition by light, a phenomenon known as photodegradation.[1] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Furthermore, this compound's stability is pH-dependent. It is particularly unstable at high pH.[1] Boiling this compound at a pH of 5.0 has been shown to be an effective method for its destruction, while it exhibits relative stability during boiling at pH 0.5 and 13.5.[1]

Q4: How can I monitor the stability of my this compound stock solution over time?

A4: To monitor the stability of your stock solution, you can perform a periodic analysis using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can be developed to separate this compound from its potential degradation products. By comparing the peak area of this compound in an aged aliquot to that of a freshly prepared standard, you can quantify the extent of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation of this compound upon dilution in aqueous buffer. The aqueous solubility of this compound is low, and the addition to the buffer may cause it to crash out of solution.1. Increase the initial concentration of the DMSO stock solution so a smaller volume is needed for dilution.2. Perform a serial dilution in the aqueous buffer.3. Consider the use of a co-solvent or solubilizing agent, but validate its compatibility with your experimental system.
Inconsistent or weaker than expected experimental results. The this compound stock solution may have degraded due to improper storage or handling.1. Prepare a fresh stock solution from the powdered compound.2. Verify the storage conditions (temperature and protection from light).3. Avoid multiple freeze-thaw cycles by using single-use aliquots.4. Perform an HPLC analysis to check the integrity of the stock solution.
Change in the color of the stock solution. This could be an indication of chemical degradation.Discard the solution and prepare a fresh stock. Ensure proper storage conditions are maintained.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Reported Stability
Powder-20°CUp to 3 years
In Solvent (e.g., DMSO)-80°CUp to 1 year

Table 2: Factors Influencing this compound Stability

Factor Effect on Stability Recommendation
Light Exposure Leads to photodegradation.[1]Store solutions in amber vials or protect them from light.
High pH Promotes decomposition.[1]Maintain a neutral or slightly acidic pH for working solutions.
Boiling at pH 5.0 Causes destruction.[1]Avoid these conditions unless degradation is intended.
Freeze-Thaw Cycles Can lead to degradation.Aliquot stock solutions into single-use vials.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Vortex mixer

Procedure:

  • Allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weigh the required amount of this compound powder using an analytical balance. For a 10 mM solution, you will need 2.64 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound = 264.24 g/mol ).

  • Transfer the weighed powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

Objective: To determine the concentration of this compound in a stock solution over time to assess its stability.

Materials:

  • This compound stock solution (stored under specific conditions)

  • Freshly prepared this compound standard solution of known concentration

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small percentage of formic acid to maintain an acidic pH)

  • HPLC vials

Procedure:

  • Method Development: Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products and solvent peaks.

  • Standard Curve: Prepare a series of dilutions of the fresh this compound standard solution to create a standard curve (e.g., 1, 5, 10, 25, 50 µM). Inject each standard and record the peak area.

  • Sample Preparation: At each time point of the stability study (e.g., 0, 1, 3, 6, 12 months), thaw an aliquot of the stored this compound stock solution. Dilute the sample to fall within the range of the standard curve.

  • HPLC Analysis: Inject the diluted sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Determine the peak area of this compound in the sample. Use the standard curve to calculate the concentration of this compound in the sample.

  • Stability Calculation: Compare the concentration of the stored sample to the initial concentration (time 0) to determine the percentage of this compound remaining.

Visualizations

Necatorin_Troubleshooting start Inconsistent Experimental Results or Loss of Potency check_solution Is the stock solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh stock solution. check_solution->prepare_fresh No check_storage Were storage conditions optimal? (-80°C, protected from light) check_solution->check_storage Yes end_good Problem Resolved prepare_fresh->end_good remediate_storage Store aliquots at -80°C in amber vials. check_storage->remediate_storage No check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_storage->check_freeze_thaw Yes remediate_storage->end_good use_aliquots Use single-use aliquots. check_freeze_thaw->use_aliquots No hplc_analysis Consider HPLC analysis to confirm integrity. check_freeze_thaw->hplc_analysis Yes use_aliquots->end_good end_bad If issues persist, consider other experimental variables. hplc_analysis->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Disclaimer on Signaling Pathway: There is currently no direct scientific literature detailing the specific signaling pathways modulated by this compound. As a known mutagen, it is hypothesized that this compound can cause DNA damage, which would likely trigger DNA Damage Response (DDR) pathways. Furthermore, as a coumarin derivative, it may influence inflammatory signaling pathways that are often affected by this class of compounds. The following diagram represents a speculative pathway based on these hypotheses and should be interpreted with caution.

Hypothetical_Necatorin_Signaling cluster_dna_damage Mutagenic Effect cluster_inflammatory Potential Coumarin Effect This compound This compound DNA_Damage DNA Damage (e.g., adducts, breaks) This compound->DNA_Damage NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Modulation MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_pathway Modulation DDR DNA Damage Response (DDR) (ATM/ATR, CHK1/CHK2) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Inflammation Inflammatory Response NFkB_pathway->Inflammation MAPK_pathway->Inflammation

Caption: Hypothetical signaling pathways affected by this compound.

References

Technical Support Center: Crystallizing Necatorin for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Necatorin crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound for X-ray analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: No Crystal Formation or Persistent Clear Drops

Question: I have set up numerous crystallization screens for this compound, but the drops remain clear, and no crystals have formed. What are the likely causes and what steps can I take?

Answer: This is a common challenge in protein crystallization, often pointing to issues with supersaturation or nucleation. Here are several troubleshooting strategies:

  • Insufficient Protein Concentration: The concentration of this compound may be too low to achieve the necessary supersaturation for nucleation.

    • Troubleshooting:

      • Carefully increase the protein concentration. It is advisable to test a range of concentrations.

      • Utilize vapor diffusion methods (hanging or sitting drop) to slowly concentrate the protein and precipitant in the drop.[1][2][3]

  • Suboptimal Precipitant Conditions: The screening conditions may not be suitable for inducing this compound crystallization.

    • Troubleshooting:

      • Broaden your screening approach by using a wider range of commercial or in-house screens that cover different precipitants (salts, polymers, organic solvents), pH values, and additives.

      • Consider that the ideal conditions might be at the edge of standard screening kits; fine-tuning around promising initial hits is crucial.

  • Lack of Nucleation Sites: Even in a supersaturated solution, crystal growth requires nucleation to begin.

    • Troubleshooting:

      • Seeding: Introduce a tiny, pre-existing this compound crystal (a seed crystal) into a fresh drop. This provides a template for growth.

      • Induce Nucleation by Scratching: Gently scratch the inside surface of the crystallization plate with a fine needle or a glass rod to create microscopic imperfections that can act as nucleation sites.[4][5]

Issue 2: Formation of Amorphous Precipitate or "Oiling Out"

Question: Instead of crystals, my drops contain a skin-like film, heavy precipitate, or oily droplets. How can I resolve this?

Answer: This issue, often termed "oiling out" or amorphous precipitation, typically occurs when the solution moves too quickly into the precipitation zone of the phase diagram, bypassing the narrower nucleation zone.

  • Supersaturation Level is Too High: The protein and/or precipitant concentrations are too high, causing this compound to crash out of solution.

    • Troubleshooting:

      • Reduce the initial protein concentration.

      • Lower the precipitant concentration in your screening conditions.

      • Slow down the rate of equilibration in vapor diffusion experiments by using a larger drop volume or a lower concentration of the reservoir solution.

  • Protein Sample Issues: The protein itself may be prone to aggregation or be conformationally heterogeneous.

    • Troubleshooting:

      • Improve Purity and Monodispersity: Ensure your this compound sample is highly pure (>95%) and monodisperse (not aggregated).[6] This can be checked using techniques like Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC).

      • Additives: Incorporate additives that can increase protein solubility or stability.[7][8][9] Common additives include detergents (if it's a membrane protein), salts, or small molecules that are known to interact with the protein.

Issue 3: Formation of Microcrystals or Crystal Showers

Question: I am getting crystals, but they are too small for X-ray diffraction, often appearing as a shower of tiny needles or plates. How can I grow larger, single crystals?

Answer: The formation of numerous small crystals indicates that the nucleation rate is too high relative to the crystal growth rate. The goal is to favor growth over the formation of new nuclei.

  • Rapid Nucleation: The conditions are causing too many crystals to start growing simultaneously.

    • Troubleshooting:

      • Slower Equilibration: Decrease the rate of vapor diffusion by lowering the precipitant concentration in the reservoir or increasing the drop volume.

      • Temperature Control: Set up crystallization trials at a different temperature. Sometimes a higher or lower temperature can slow down nucleation.

      • Additive Screening: Certain additives can act as "poisons" to nucleation without completely inhibiting growth. Experiment with low concentrations of different additives.

  • Limited Growth Phase: The available protein in the drop is quickly depleted by the large number of growing crystals.

    • Troubleshooting:

      • Seeding: Use microcrystals from a shower to seed new drops with lower supersaturation. This encourages the growth of a few existing seeds rather than the formation of many new crystals.

      • Modify Drop Ratios: Experiment with different ratios of protein to precipitant solution in the drop.

Data Presentation: Crystallization Condition Optimization

The following tables summarize hypothetical quantitative data for optimizing this compound crystallization conditions.

Table 1: Effect of Protein Concentration on Crystal Formation

Protein Concentration (mg/mL)Precipitant Condition*Result
220% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5Clear Drop
520% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5Phase Separation
1020% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5Microcrystal Shower
1520% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5Small Rods
2020% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5Amorphous Precipitate

*Hypothetical precipitant condition for illustration.

Table 2: Influence of Additives on Crystal Quality

Additive (5% v/v)Base Condition*Crystal Size (µm)Diffraction Limit (Å)
None15 mg/mL this compound, 18% PEG 3350, 0.15 M Ammonium Sulfate~10 x 50> 8.0
Glycerol15 mg/mL this compound, 18% PEG 3350, 0.15 M Ammonium Sulfate~20 x 804.5
1,4-Butanediol15 mg/mL this compound, 18% PEG 3350, 0.15 M Ammonium Sulfate~50 x 2002.8
1,6-Hexanediol15 mg/mL this compound, 18% PEG 3350, 0.15 M Ammonium Sulfate~40 x 1503.1

*Hypothetical base condition for illustration.

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion for Initial Screening

  • Preparation:

    • Thaw the purified this compound sample on ice and centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to remove any aggregates.[2]

    • Prepare or unbox commercial crystallization screens.

  • Setup:

    • Pipette 500 µL of the precipitant solution into the reservoir of a 24-well crystallization plate.[2]

    • On a siliconized glass coverslip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.

    • Invert the coverslip and place it over the reservoir, sealing it with vacuum grease to create an airtight environment.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature (e.g., 20°C).

    • Regularly inspect the drops under a microscope over several days to weeks, recording any changes such as precipitation, phase separation, or crystal formation.

Protocol 2: Micro-Seeding for Crystal Optimization

  • Seed Stock Preparation:

    • Identify a drop containing microcrystals of this compound.

    • Using a fine needle or a seed bead, crush the microcrystals into a slurry within their original drop.

    • Transfer a small amount of this slurry into a tube containing 50 µL of a stabilizing solution (typically the mother liquor from the original drop). This is your seed stock.

  • Seeding:

    • Prepare new crystallization drops with slightly lower protein or precipitant concentrations than the condition that produced the microcrystals.

    • Using a cat whisker or a specialized seeding tool, touch the seed stock and then streak it through the new drop.

  • Incubation:

    • Incubate and monitor the seeded drops for the growth of larger, single crystals.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_screen 2. Initial Screening cluster_eval 3. Evaluation of Initial Hits cluster_opt 4. Optimization cluster_final 5. Final Steps p1 Purified this compound (>95% Purity) p2 Concentration & Buffer Exchange p1->p2 p3 Centrifugation (Remove Aggregates) p2->p3 s1 Hanging/Sitting Drop Vapor Diffusion p3->s1 s2 Broad Screen (pH, Precipitant, Salt) s1->s2 e1 Crystals Formed? s2->e1 e1->s2 No (Clear/Precipitate) [Modify Conditions] o1 Fine-tune Conditions (Grid Screen) e1->o1 Yes (Microcrystals) o2 Additive Screening o1->o2 o3 Seeding o2->o3 f1 Large Single Crystals o3->f1 f2 X-ray Diffraction f1->f2 troubleshooting_logic start Initial Crystallization Trial outcome Observe Drop Outcome start->outcome clear Clear Drop outcome->clear No Change precipitate Precipitate / Oil outcome->precipitate Amorphous Solid microcrystals Microcrystals outcome->microcrystals Crystalline sol1 Increase Protein/Precipitant Conc. clear->sol1 sol2 Decrease Protein/Precipitant Conc. precipitate->sol2 sol3 Slow Equilibration Rate precipitate->sol3 sol4 Improve Sample Purity precipitate->sol4 microcrystals->sol3 sol5 Use Seeding microcrystals->sol5

References

Validation & Comparative

Comparative Analysis of Mutagenicity: Necatorin Versus Other Fungal Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mutagenic properties of Necatorin, a compound isolated from the Lactarius necator mushroom, against other well-characterized fungal toxins: Aflatoxin B1 (AFB1), Ochratoxin A (OTA), and Patulin (B190374). The following sections detail the quantitative mutagenic effects, the experimental protocols used for their determination, and the underlying molecular mechanisms.

Quantitative Mutagenicity Data

The mutagenic potential of these fungal toxins has been evaluated using various genotoxicity assays. The data below summarizes the key findings from in vitro and in vivo studies. This compound has demonstrated strong mutagenic activity in the Ames test, while its effects in in vivo mammalian systems appear less pronounced.[1] In contrast, Aflatoxin B1 is a potent mutagen both in vitro and in vivo, primarily after metabolic activation.[2][3][4][5] Ochratoxin A shows conflicting results but is generally considered weakly mutagenic, potentially through indirect mechanisms like oxidative stress.[6][7] Patulin is also considered genotoxic, though its carcinogenic potential in humans is not yet established.[8][9][10][11]

Fungal ToxinTest SystemCell Type/StrainMetabolic Activation (S9)Key FindingsReference
This compound Ames TestSalmonella typhimurium (base-pair substitution sensitive strains)Not RequiredStrong positive mutagenic activity.[1][12] Some frameshift activity also noted.[12][1][12]
Host-Mediated AssayBacterial intraperitoneal-No evidence of mutagenicity.[1][1]
Micronucleus TestMouse erythrocytes-No evidence of mutagenicity.[1][1]
Aflatoxin B1 (AFB1) Ames TestSalmonella typhimuriumRequiredPotent mutagenic activity; considered a classic positive control.[4][4]
In vivo studiesAnimal modelsRequiredForms DNA adducts, leading to G:C to T:A transversions.[2][3] Associated with a specific p53 mutation.[2][2][3]
Ochratoxin A (OTA) HPRT AssayChinese hamster V79 cellsNot RequiredWeakly mutagenic; induced point mutations.
Thymidine Kinase AssayMouse lymphoma LY5178 cellsNot RequiredWeakly mutagenic.
supF gene mutation assayHuman Ad293 cellsRequired (microsomal enzymes or metal ions)Mutagenic activity observed after oxidation.[6][6]
Patulin Ames TestSalmonella typhimurium-Generally negative results.[8][8]
Other systemsSaccharomyces cerevisiae, Bacillus subtilis-Some studies show positive mutagenic activity.[8][8]
Mammalian cells--Has demonstrated genotoxicity, including DNA strand damage and micronuclei formation.[9][13][9][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of mutagenicity studies. Below are outlines for the three primary assays discussed in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[14][15] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies.

Protocol Outline:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) based on the suspected class of mutagen.[15]

  • Metabolic Activation (Optional): To mimic mammalian metabolism, a liver homogenate fraction (S9 mix) from Aroclor-induced rats can be added to the test system.[4][16] This is crucial for pro-mutagens like Aflatoxin B1 that require metabolic activation to become mutagenic.[4]

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and (if applicable) the S9 mix in molten top agar (B569324).

  • Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[17]

In Vivo Micronucleus Assay

The micronucleus test is used to detect chromosomal damage.[18][19] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (breaks chromosomes) or aneugenic (disrupts the mitotic apparatus).[18]

Protocol Outline:

  • Animal Model: Typically uses mice or rats.[18]

  • Dosing: Administer the test compound to the animals, usually at three dose levels, via an appropriate route (e.g., oral, intraperitoneal).[18] Treatment can involve single or multiple administrations.

  • Sample Collection: Approximately 24 hours after the final dose, collect bone marrow or peripheral blood.[18]

  • Slide Preparation: Prepare smears of the collected cells on microscope slides. For bone marrow, focus on polychromatic erythrocytes (PCEs), which are immature red blood cells.

  • Staining: Stain the slides with a dye such as Giemsa or acridine (B1665455) orange to visualize the cells and any micronuclei.

  • Analysis: Using a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow cytotoxicity.[20]

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.[18]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[21][22][23] It can detect single- and double-strand DNA breaks, alkali-labile sites, and DNA cross-links.[21]

Protocol Outline:

  • Cell Preparation: Isolate single cells from the tissue or culture of interest.

  • Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis buffer (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.[23]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This step is crucial for detecting single-strand breaks.[21]

  • Electrophoresis: Subject the slides to an electric field. Damaged DNA fragments will migrate away from the nucleus towards the anode, forming a "comet tail." Undamaged DNA remains in the nucleus (the "comet head").[22]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software. A significant increase in these parameters in treated cells compared to controls indicates genotoxicity.

Visualization of Pathways and Workflows

Mechanisms of Mutagenicity

The pathways through which these toxins induce mutations differ significantly. Aflatoxin B1 requires metabolic activation to form a reactive epoxide that covalently binds to DNA, forming adducts that lead to mutations if not repaired.[2][3] In contrast, the mutagenicity of Ochratoxin A is often linked to the induction of oxidative stress, which generates reactive oxygen species (ROS) that can damage DNA indirectly.

G cluster_0 Aflatoxin B1 (AFB1) - Covalent Adduction cluster_1 Ochratoxin A (OTA) - Oxidative Stress AFB1 Aflatoxin B1 CYP450 CYP450 Enzymes (e.g., CYP1A2, 3A4) AFB1->CYP450 Metabolic Activation Epoxide AFB1-8,9-epoxide (Reactive Intermediate) CYP450->Epoxide DNA Guanine in DNA Epoxide->DNA Covalent Binding Adduct AFB1-N7-Gua Adduct DNA->Adduct Mutation G:C → T:A Transversion (Mutation) Adduct->Mutation Replication Error OTA Ochratoxin A Mitochondria Mitochondrial Dysfunction OTA->Mitochondria ROS Reactive Oxygen Species (ROS) (e.g., •O2-, H2O2) Mitochondria->ROS Generation OxidativeDamage Oxidative DNA Damage (e.g., 8-oxoguanine) ROS->OxidativeDamage Attacks DNA PointMutation Point Mutations OxidativeDamage->PointMutation Replication Error

Caption: Mechanisms of mutagenicity for Aflatoxin B1 and Ochratoxin A.

General Experimental Workflow for Mutagenicity Testing

The process of evaluating the mutagenic potential of a compound follows a structured workflow, beginning with in vitro screening assays and potentially progressing to more complex in vivo studies if initial results are positive or if significant human exposure is anticipated.

G start Test Compound (e.g., this compound) in_vitro In Vitro Screening (e.g., Ames Test) start->in_vitro in_vitro_res Assess Results in_vitro->in_vitro_res negative Negative: Low Concern for Mutagenicity in_vitro_res->negative No significant increase in mutations positive Positive: Potential Mutagen in_vitro_res->positive Significant increase in mutations risk_assessment Risk Assessment negative->risk_assessment in_vivo In Vivo Follow-up (e.g., Micronucleus Assay, Comet Assay) positive->in_vivo in_vivo_res Assess In Vivo Results in_vivo->in_vivo_res in_vivo_neg Negative: In vitro result may not be relevant in whole organism in_vivo_res->in_vivo_neg No genotoxicity observed in_vivo_pos Positive: Confirmed In Vivo Mutagen in_vivo_res->in_vivo_pos Genotoxicity confirmed in_vivo_neg->risk_assessment in_vivo_pos->risk_assessment

Caption: A typical workflow for assessing the mutagenic potential of a chemical.

References

Validation of HPLC methods for Necatorin quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Necatorin is detailed below. This guide provides an objective comparison of different hypothetical HPLC methods, supported by illustrative experimental data, to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures.

Comparison of HPLC Method Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. Key parameters for the validation of HPLC methods for this compound quantification are summarized below. These tables present a hypothetical comparison of two different HPLC methods to illustrate how performance can be evaluated.

Table 1: Linearity and Range

ParameterMethod AMethod BAcceptance Criteria
Linearity Range (µg/mL)0.5 - 1001 - 50Correlation coefficient (r²) ≥ 0.995
Correlation Coefficient (r²)0.99920.9985-
Regression Equationy = 25432x + 1056y = 30125x - 589-

Table 2: Accuracy and Precision

ParameterMethod AMethod BAcceptance Criteria
Accuracy (% Recovery)
Low Concentration (1 µg/mL)98.5%99.2%80 - 120%
Medium Concentration (50 µg/mL)101.2%100.5%80 - 120%
High Concentration (90 µg/mL)99.8%Not Applicable80 - 120%
Precision (% RSD)
Repeatability (Intra-day)< 1.5%< 2.0%RSD ≤ 2%
Intermediate Precision (Inter-day)< 2.0%< 2.5%RSD ≤ 3%

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod AMethod B
Limit of Detection (LOD) (µg/mL)0.150.30
Limit of Quantitation (LOQ) (µg/mL)0.501.0

Table 4: Robustness

Parameter VariedMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min)1.21.8RSD ≤ 5%
Column Temperature (± 2 °C)0.81.5RSD ≤ 5%
Mobile Phase Composition (± 2%)1.52.1RSD ≤ 5%

Experimental Protocols

Detailed methodologies for the hypothetical HPLC methods are provided below.

Method A: High-Sensitivity RP-HPLC-UV

This method is designed for high sensitivity and a wide linear range, making it suitable for quantifying this compound in various matrices.

  • Chromatographic System: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Gradient Program: Start at 10% B, linear gradient to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: this compound standard solutions and samples are prepared in a 50:50 mixture of water and acetonitrile.

Method B: Rapid Isocratic RP-HPLC-UV

This method is optimized for rapid analysis, suitable for high-throughput screening.

  • Chromatographic System: Shimadzu Prominence HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 100 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 60% methanol (B129727) and 40% water containing 0.05% trifluoroacetic acid.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: this compound standard solutions and samples are dissolved in the mobile phase.

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the two hypothetical HPLC methods.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample or Standard Extraction Extraction of this compound Sample->Extraction Dilution Dilution to Working Concentration Extraction->Dilution Filtration Filtration (0.22 µm filter) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition and Processing Detection->Data

Experimental Workflow Diagram

G Comparison of HPLC Methods for this compound cluster_methods HPLC Methods cluster_performance Performance Characteristics MethodA Method A (High Sensitivity, Gradient) Sensitivity High Sensitivity (Low LOD/LOQ) MethodA->Sensitivity Range Wide Linear Range MethodA->Range MethodB Method B (Rapid, Isocratic) Speed High Throughput (Fast Analysis) MethodB->Speed Simplicity Simple Mobile Phase MethodB->Simplicity

Method Comparison Diagram

A Comparative Analysis of the Mutagenic Potency of Necatorin and Aflatoxin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mutagenic properties of necatorin, a compound found in Lactarius necator mushrooms, and aflatoxin B1, a mycotoxin produced by Aspergillus species. While both are recognized as potent mutagens, the extent of their genotoxic capabilities and the underlying molecular mechanisms exhibit notable differences. This document summarizes available experimental data, outlines relevant testing protocols, and visualizes key pathways to offer a comprehensive resource for the scientific community.

Quantitative Mutagenicity Data

Direct quantitative comparison of the mutagenic potency of this compound and aflatoxin B1 is challenging due to the limited availability of standardized data for this compound. Aflatoxin B1 is a well-studied, potent mutagen that typically requires metabolic activation to exert its effects. In contrast, this compound is a strong, direct-acting mutagen that does not require metabolic activation.[1][2] The following table summarizes the available qualitative and structural information.

FeatureThis compoundAflatoxin B1
Source Lactarius necator mushroom[3]Aspergillus flavus and Aspergillus parasiticus fungi
Chemical Structure 7-hydroxycoumaro(5,6-c)cinnoline[3]Furanocoumarin
Molecular Weight 264.23 g/mol 312.29 g/mol
Type of Mutagen Direct-acting[1]Indirect-acting (requires metabolic activation)[4]
Ames Test Result Positive in Salmonella typhimurium without S9 activation[2]Positive in Salmonella typhimurium with S9 activation[4]
Quantitative Potency Data not readily available in terms of revertants/µgHigh potency, but varies with metabolic activation conditions

Mechanisms of Mutagenicity

The pathways through which this compound and aflatoxin B1 induce genetic mutations are fundamentally different.

This compound: The precise mechanism of this compound's mutagenicity has not been extensively elucidated. As a direct-acting mutagen, it is capable of interacting with DNA without prior metabolic conversion. Its planar, electron-rich structure, containing coumarin (B35378) and cinnoline (B1195905) moieties, suggests a potential for intercalation between DNA base pairs, leading to frameshift mutations. However, further research is required to identify the specific DNA adducts formed and the types of mutations induced.

Aflatoxin B1: The mutagenic mechanism of aflatoxin B1 is well-characterized and involves a multi-step process.

  • Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize aflatoxin B1 into the highly reactive aflatoxin B1-8,9-epoxide.[4]

  • DNA Adduct Formation: The epoxide metabolite readily reacts with DNA, primarily at the N7 position of guanine (B1146940) residues, forming a bulky AFB1-N7-Gua adduct.[4]

  • DNA Damage and Mutation: This adduct can lead to the spontaneous depurination of the DNA backbone, creating an apurinic site. Alternatively, the adduct can rearrange to a more stable formamidopyrimidine (FAPY) adduct. These DNA lesions can cause G to T transversions during DNA replication, a hallmark mutation of aflatoxin B1 exposure.[4]

Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The following is a generalized protocol for the Salmonella typhimurium/microsome assay.

Ames Test Protocol

1. Preparation of Materials:

  • Bacterial Strains: Salmonella typhimurium histidine auxotroph strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Test Compound: this compound or Aflatoxin B1 dissolved in a suitable solvent (e.g., DMSO).

  • S9 Fraction (for indirect mutagens): A rat liver homogenate containing metabolic enzymes (required for aflatoxin B1).

  • Minimal Glucose Agar (B569324) Plates: Agar plates lacking histidine.

  • Top Agar: Soft agar containing a trace amount of histidine to allow for initial cell divisions.

2. Experimental Procedure:

  • Without Metabolic Activation (for direct-acting mutagens like this compound):

    • To a sterile tube, add the test compound, the bacterial culture, and molten top agar.

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • With Metabolic Activation (for indirect-acting mutagens like aflatoxin B1):

    • To a sterile tube, add the test compound, the bacterial culture, the S9 fraction, and a cofactor solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation.

    • Add molten top agar, vortex, and pour onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

3. Data Analysis:

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Aflatoxin_B1_Mutagenesis cluster_Metabolism Hepatic Metabolism cluster_DNA_Interaction DNA Interaction & Damage cluster_Mutation Mutagenesis Aflatoxin_B1 Aflatoxin B1 CYP450 Cytochrome P450 Enzymes Aflatoxin_B1->CYP450 Oxidation AFB1_Epoxide Aflatoxin B1-8,9-epoxide (Reactive Metabolite) CYP450->AFB1_Epoxide DNA Cellular DNA AFB1_Epoxide->DNA Covalent Binding to Guanine (N7) AFB1_N7_Gua AFB1-N7-Gua Adduct DNA->AFB1_N7_Gua AP_Site Apurinic Site AFB1_N7_Gua->AP_Site Depurination FAPY_Adduct FAPY Adduct AFB1_N7_Gua->FAPY_Adduct Rearrangement Replication_Error DNA Replication Error AP_Site->Replication_Error FAPY_Adduct->Replication_Error Mutation G to T Transversion (Mutation) Replication_Error->Mutation

Caption: Mutagenic pathway of Aflatoxin B1.

Ames_Test_Workflow cluster_Direct Direct-Acting Mutagen (e.g., this compound) cluster_Indirect Indirect-Acting Mutagen (e.g., Aflatoxin B1) start Start prep Prepare Bacterial Strains and Test Compounds start->prep mix_direct Mix: Bacteria + Test Compound + Top Agar prep->mix_direct mix_indirect Mix: Bacteria + Test Compound + S9 Mix prep->mix_indirect plate_direct Plate on Minimal Agar mix_direct->plate_direct incubate Incubate Plates at 37°C (48-72 hours) plate_direct->incubate preincubate Pre-incubate at 37°C mix_indirect->preincubate add_top_agar Add Top Agar preincubate->add_top_agar plate_indirect Plate on Minimal Agar add_top_agar->plate_indirect plate_indirect->incubate count Count Revertant Colonies incubate->count analyze Analyze Data and Determine Mutagenicity count->analyze end End analyze->end

Caption: General workflow for the Ames test.

Conclusion

Aflatoxin B1 is a potent, indirect-acting mutagen whose mechanism of action is well-understood and serves as a benchmark in toxicology. This compound, on the other hand, is a strong, direct-acting mutagen, but there is a significant lack of quantitative data regarding its mutagenic potency and a need for further investigation into its molecular mechanism of action. The information provided in this guide highlights the current understanding of these two compounds and underscores the areas where further research is needed to fully assess the comparative risks they pose.

References

A Comparative Analysis of Necatorin Content in Lactarius Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUDIENCE: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the presence of necatorin, a known mutagenic compound, across different species of the fungal genus Lactarius. Due to the toxicological significance of this compound, understanding its distribution within this genus is critical for mycologists, food scientists, and researchers exploring the pharmacological potential of fungal secondary metabolites.

Quantitative Comparison of this compound Content

This compound (7-hydroxycoumaro(5,6-c)cinnoline) is a secondary metabolite that has been primarily isolated from Lactarius necator, a species now commonly referred to as Lactarius turpis.[1] Extensive literature searches indicate that while the chemical composition of various Lactarius species has been studied, the presence of this compound appears to be confined to L. turpis. Other extensively studied species, such as the popular edible mushroom Lactarius deliciosus, and other species like Lactarius torminosus and Lactarius quietus, have not been reported to contain this compound.

This leads to a binary comparison: the presence of this compound in L. turpis versus its apparent absence in other species. This distinction is a critical first step in any toxicological or comparative metabolic profiling of the genus.

Table 1: this compound Content in Various Lactarius Species

Lactarius SpeciesCommon NameThis compound Content (mg/kg of fresh mushroom)
Lactarius turpis (syn. L. necator)Ugly Milkcap3 - 20[2]
Lactarius deliciosusSaffron MilkcapNot Detected
Lactarius torminosusWoolly MilkcapNot Detected
Lactarius quietusOak MilkcapNot Detected
Lactarius citriolensNot Detected

Note: "Not Detected" indicates that there are no scientific reports of this compound being isolated from or quantified in these species to date.

The concentration of this compound in L. turpis can be significantly reduced by approximately 75% through blanching.[2] However, boiling does not completely eliminate the compound, making the mushroom unsuitable for consumption.[1]

Experimental Protocols

Extraction of this compound from Fungal Material
  • Sample Preparation: Fresh fruiting bodies of the Lactarius species should be cleaned of any debris and homogenized. A representative sample (e.g., 10-20 g) should be accurately weighed.

  • Solvent Extraction: The homogenized tissue is to be extracted with a polar solvent. Based on protocols for similar fungal metabolites, methanol (B129727) or a mixture of acetone (B3395972) and dichloromethane (B109758) are suitable candidates. The extraction should be performed exhaustively, for instance, by maceration with stirring for several hours at room temperature, followed by filtration. This process should be repeated multiple times to ensure complete extraction.

  • Solvent Evaporation: The collected filtrates are then combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification (Optional but Recommended): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds such as lipids and sugars before HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantification of this compound.[2]

  • Standard Preparation: A certified reference standard of this compound is required to create a calibration curve. A series of standard solutions of known concentrations should be prepared in the mobile phase.

  • Chromatographic Conditions (Hypothetical):

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is appropriate for separating moderately polar compounds like this compound.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation.

    • Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength where this compound exhibits maximum absorbance.

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: A standard flow rate of 1.0 mL/min.

  • Analysis: The prepared sample extracts are filtered through a 0.45 µm syringe filter and injected into the HPLC system. The peak corresponding to this compound is identified by comparing its retention time with that of the reference standard. The concentration in the sample is calculated based on the peak area and the calibration curve.

Visualized Experimental Workflow and Biological Context

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps involved in the extraction and quantification of this compound from Lactarius mushrooms.

experimental_workflow sample Lactarius Mushroom Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Methanol) homogenization->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract hplc HPLC-DAD Analysis crude_extract->hplc quantification Quantification (vs. Standard Curve) hplc->quantification

Fig. 1: Generalized workflow for this compound extraction and quantification.
Biological Activity and Implied Signaling Pathways

This compound has been identified as a potent mutagen, testing positive in the Ames test.[3] This test assesses the ability of a chemical to cause mutations in the DNA of a test strain of bacteria. A positive result suggests that the compound is a potential carcinogen.

The precise molecular mechanism and the specific signaling pathways affected by this compound have not been elucidated in published literature. However, its mutagenic activity implies a direct interaction with DNA or interference with the DNA replication and repair machinery. Many mutagens act as alkylating agents or intercalating agents, leading to errors in DNA transcription or replication. This can trigger cellular responses such as cell cycle arrest or apoptosis, which are governed by complex signaling pathways.

The diagram below presents a logical relationship of the known biological effect of this compound.

biological_activity This compound This compound dna_interaction Interaction with Cellular DNA (Mechanism Undefined) This compound->dna_interaction dna_damage DNA Damage / Mutations dna_interaction->dna_damage ames_test Positive Ames Test dna_damage->ames_test mutagenicity Demonstrated Mutagenicity ames_test->mutagenicity

Fig. 2: Logical flow of this compound's known biological activity.

Further research is warranted to identify the specific signaling pathways (e.g., p53 signaling, DNA damage response pathways) that are activated or disrupted by this compound. Such studies would be invaluable for a comprehensive risk assessment and for understanding its potential as a tool compound in cancer research.

Conclusion

The available evidence strongly suggests that this compound is a characteristic secondary metabolite of Lactarius turpis, with a notable absence in other commonly studied Lactarius species. This finding is of significant importance for the classification of the edibility and safety of wild mushrooms. The provided experimental framework offers a starting point for researchers to conduct their own quantitative analyses. The established mutagenicity of this compound underscores the need for further investigation into its molecular mechanisms of action and its impact on cellular signaling pathways.

References

A Comprehensive Guide to Comparing the Genotoxicity of Necatorin Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the genotoxicity of Necatorin, a mutagenic compound identified as 7-hydroxycoumaro(5,6-c)cinnoline, isolated from the mushroom Lactarius necator. Due to the limited availability of published data on this compound's effects in a variety of cell lines, this document outlines a comprehensive experimental strategy that can be employed to characterize and compare its genotoxic potential. The methodologies described herein are standard in vitro toxicology assays, providing a robust platform for such an investigation.

Introduction to this compound and its Genotoxic Potential

This compound has been identified as a potent mutagen in the Ames test, a bacterial reverse mutation assay. However, early studies reported a lack of mutagenicity in host-mediated assays and in the in vivo mouse micronucleus test. This discrepancy highlights the need for a more thorough investigation of its genotoxic mechanisms, particularly in human cell lines with varying metabolic capabilities. Understanding the response of different cell lines to this compound is crucial for a comprehensive risk assessment.

Recommended Cell Lines for Genotoxicity Assessment

A comparative study of this compound's genotoxicity would benefit from the use of a panel of well-characterized human cell lines, each with distinct features relevant to genotoxicity testing.

Cell LineTypeKey CharacteristicsRelevance for this compound Testing
HepG2 Human Hepatocellular CarcinomaMetabolically competent, expressing a range of phase I and phase II drug-metabolizing enzymes. Adherent.To assess the genotoxicity of this compound's metabolites without an external metabolic activation system.
TK6 Human LymphoblastoidSuspension cells, p53-competent, commonly used in the in vitro micronucleus and gene mutation assays.Suitable for assessing chromosomal damage and gene mutations.
A549 Human Lung CarcinomaAdherent, p53-competent, often used in studies of DNA damage response pathways.To investigate the induction of DNA damage and the activation of signaling pathways like the p53 pathway.
Caco-2 Human Colorectal AdenocarcinomaAdherent, differentiates to form a polarized monolayer mimicking the intestinal epithelium.To model the potential genotoxicity of this compound following oral exposure.

Comparative Data on this compound Genotoxicity (Hypothetical)

As extensive comparative data for this compound is not currently available, the following table is a template illustrating how quantitative results from the proposed assays could be presented. This structure allows for a clear and direct comparison of this compound's effects across the selected cell lines.

AssayEndpointHepG2TK6A549Caco-2
Ames Test (with S9) Revertant Colonies/PlateN/AN/AN/AN/A
In Vitro Micronucleus Assay % Micronucleated CellsDataDataDataData
Comet Assay (Alkaline) % Tail DNADataDataDataData
γH2AX Assay Mean Fluorescence IntensityDataDataDataData

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: Histidine-auxotrophic bacterial strains are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state will form colonies.

Protocol:

  • Strains: Use S. typhimurium strains TA98, TA100, TA1535, and TA1538.

  • Metabolic Activation: Conduct the assay with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: In a test tube, combine 2 mL of molten top agar (B569324) (at 45°C), 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[1][2]

Principle: Cells are treated with the test substance, and cytokinesis is blocked using cytochalasin B, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.

Protocol:

  • Cell Culture: Seed cells (e.g., TK6 or HepG2) in appropriate culture vessels and allow them to attach (for adherent cells) or stabilize in suspension.

  • Treatment: Expose the cells to a range of concentrations of this compound, along with positive and negative controls, for a period equivalent to 1.5-2 cell cycles.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.

  • Fixation and Staining: Fix the cells and stain with a DNA-specific dye such as Giemsa or DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Single Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][4][5]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.

  • DNA Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline (for single- and double-strand breaks) or neutral (for double-strand breaks) buffer to unwind the DNA. Apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Use image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA), which is a measure of DNA damage.

Gamma-H2AX (γH2AX) Assay

This assay detects DNA double-strand breaks (DSBs), one of the most severe types of DNA damage.

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX foci can be detected and quantified using specific antibodies.[6][7][8]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in multi-well plates and treat with various concentrations of this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with a DNA dye such as DAPI.

  • Imaging and Quantification: Acquire images using a fluorescence microscope or a high-content imaging system. The number of γH2AX foci per cell or the total fluorescence intensity per nucleus can be quantified. Alternatively, flow cytometry can be used for high-throughput analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a typical workflow for comparing the genotoxicity of a test compound like this compound across multiple cell lines.

G cluster_prep Preparation cluster_assays Genotoxicity Assays cluster_analysis Data Analysis & Comparison Compound This compound Stock Solution Ames Ames Test (with/without S9) Compound->Ames Micronucleus In Vitro Micronucleus Assay Compound->Micronucleus Comet Comet Assay Compound->Comet gH2AX γH2AX Assay Compound->gH2AX CellLines Select Cell Lines (e.g., HepG2, TK6, A549) CellLines->Micronucleus CellLines->Comet CellLines->gH2AX Quantification Quantify Endpoints - Revertant Colonies - % Micronucleated Cells - % Tail DNA - γH2AX Intensity Ames->Quantification Micronucleus->Quantification Comet->Quantification gH2AX->Quantification Comparison Compare Results Across Cell Lines Quantification->Comparison Conclusion Genotoxicity Profile of this compound Comparison->Conclusion

Caption: Experimental workflow for assessing this compound's genotoxicity.

p53-Mediated DNA Damage Response Pathway

Upon DNA damage induced by a genotoxic agent, the p53 tumor suppressor protein is activated, leading to cell cycle arrest, DNA repair, or apoptosis. This pathway is a critical determinant of cell fate following genotoxic stress.[9][10][11][12]

G cluster_stress cluster_response GenotoxicStress Genotoxic Stress (e.g., this compound-induced DNA Damage) ATM_ATR ATM/ATR Kinases (Sensors) GenotoxicStress->ATM_ATR activates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) DNARepair DNA Repair Apoptosis Apoptosis p53 p53 Activation (Phosphorylation & Stabilization) ATM_ATR->p53 phosphorylates p21 p21 Expression p53->p21 induces GADD45 GADD45 Expression p53->GADD45 induces BAX BAX/PUMA Expression p53->BAX induces p21->CellCycleArrest GADD45->DNARepair BAX->Apoptosis

Caption: Simplified p53 signaling pathway in response to DNA damage.

By employing this comprehensive battery of tests across a panel of relevant human cell lines, researchers can build a detailed genotoxicity profile for this compound. This data is essential for understanding its mechanisms of action and for accurately assessing its potential risk to human health.

References

Unraveling the Enigma of Necatorin: A Comparative Guide to its Presumed DNA Adduction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necatorin, a naturally occurring compound identified as 7-hydroxycoumaro(5,6-c)cinnoline, has been flagged for its mutagenic properties, particularly in the Ames test. This guide provides a comparative analysis of the validated and proposed mechanisms of DNA adduction by this compound, juxtaposed with well-characterized DNA-modifying agents. While direct experimental validation of this compound's precise DNA adduction mechanism remains to be fully elucidated, this document synthesizes the available evidence to construct a plausible model and compares it with established alternatives to inform future research and drug development safety assessments.

Executive Summary

This compound's mutagenicity, established through the Ames test, points towards its interaction with DNA as a primary mechanism of its biological activity. The core of its structure, a cinnoline (B1195905) ring system, is implicated in direct DNA intercalation, leading to frameshift mutations. This is supported by recent findings on the mutagenicity of the parent cinnoline compound. The coumarin (B35378) moiety, on the other hand, presents a potential for metabolic activation to an electrophilic intermediate capable of forming covalent DNA adducts, a common pathway for many carcinogens. This guide explores this dual-potential mechanism, comparing it with the known actions of proflavine (B1679165), a classic intercalating agent, and aflatoxin B1, a potent carcinogen that forms DNA adducts after metabolic activation.

Comparative Analysis of DNA Interaction Mechanisms

The following table summarizes the key characteristics of this compound's proposed DNA interaction mechanism in comparison to proflavine and aflatoxin B1.

FeatureThis compound (7-hydroxycoumaro(5,6-c)cinnoline)Proflavine (acridine derivative)Aflatoxin B1 (mycotoxin)
Primary DNA Interaction Proposed: Intercalation and potential for covalent adductionIntercalationCovalent Adduction
Requirement for Metabolic Activation Intercalation: No. Covalent adduction: Yes (hypothesized)NoYes
Type of DNA Damage Primarily frameshift mutations (inferred); potential for base-pair substitutions (hypothesized)Frameshift mutationsPrimarily G-to-T transversions (base-pair substitutions)
Key Structural Feature for Activity Cinnoline ring system for intercalation; coumarin moiety for potential metabolic activationPlanar acridine (B1665455) ring systemFuran ring
Primary Mutagenic Outcome Reversion in Salmonella typhimurium TA1537 (inferred from cinnoline data)Reversion in frameshift-sensitive Salmonella strains (e.g., TA1537, TA98)Reversion in base-pair substitution-sensitive Salmonella strains (e.g., TA100, TA1535)

Experimental Methodologies

The following sections detail the key experimental protocols used to assess the mutagenicity and potential DNA adduction mechanisms of compounds like this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) to a prototrophic state (His+), allowing the bacteria to grow on a histidine-free medium.

Protocol Outline:

  • Strain Selection: A panel of Salmonella typhimurium strains is used, each with a different type of mutation in the histidine operon. Key strains include:

    • TA98 and TA1537: Detect frameshift mutagens.

    • TA100 and TA1535: Detect base-pair substitution mutagens.

  • Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test is performed both with and without a liver extract (S9 fraction), which contains enzymes capable of metabolically activating pro-mutagens into reactive electrophiles.

  • Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (His+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

This compound Findings: While specific data for this compound is limited, a recent study on its core structure, cinnoline, demonstrated mutagenic activity in the Salmonella typhimurium strain TA1537 in the absence of S9 metabolic activation.[1][2] This strongly suggests that the cinnoline moiety of this compound can act as a direct-acting frameshift mutagen.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed and known mechanisms of DNA interaction.

Necatorin_Mechanism cluster_this compound This compound cluster_direct Direct Interaction (Intercalation) cluster_indirect Indirect Interaction (Metabolic Activation - Hypothesized) This compound This compound (7-hydroxycoumaro(5,6-c)cinnoline) Intercalation Intercalation into DNA This compound->Intercalation Cinnoline Moiety Metabolism Metabolic Activation (e.g., Cytochrome P450) This compound->Metabolism Coumarin Moiety Frameshift Frameshift Mutation Intercalation->Frameshift Electrophile Reactive Electrophilic Intermediate Metabolism->Electrophile Adduct Covalent DNA Adduct Electrophile->Adduct BPS Base-Pair Substitution Adduct->BPS

Caption: Proposed dual mechanism of this compound's DNA interaction.

Experimental_Workflow Compound Test Compound (e.g., this compound) Exposure Exposure Compound->Exposure Strains Salmonella typhimurium Strains (TA98, TA100, TA1535, TA1537) Strains->Exposure S9 Metabolic Activation (S9 Mix) S9->Exposure +/- Plating Plating on Histidine- Deficient Medium Exposure->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Data Analysis (Dose-Response) Counting->Analysis

Caption: General workflow for the Ames mutagenicity test.

Conclusion

The available evidence strongly suggests that this compound's mutagenicity is, at least in part, due to the ability of its cinnoline core to intercalate into DNA and induce frameshift mutations. The potential for the coumarin moiety to undergo metabolic activation to a reactive species that could form covalent DNA adducts remains a plausible but unproven hypothesis. Further research, including detailed metabolic studies, DNA adduct analysis using techniques like mass spectrometry, and broader mutagenicity testing across a full panel of Ames strains, is necessary to fully validate and characterize the DNA adduction mechanism of this compound. This comprehensive understanding is crucial for accurately assessing its potential risks and for guiding the development of safer pharmaceuticals.

References

A Comparative Analysis of Synthetic vs. Natural Necatorin: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for a comparative study of synthetic Necatorin versus its natural isolate. While data on a synthetic version of this compound (7-hydroxycoumaro[5,6-c]cinnoline) is not currently available in published literature, this document outlines the necessary experimental protocols, data presentation formats, and theoretical pathways to facilitate such a comparison once synthetic this compound becomes accessible.

Introduction and Background

This compound is a naturally occurring compound first isolated from the mushroom Lactarius necator.[1] It is chemically identified as 7-hydroxycoumaro(5,6-c)cinnoline and is known for its potent mutagenic properties, as demonstrated in the Ames test.[1][2] The availability of a synthetic counterpart would be invaluable for research, providing a pure, standardized source of the compound, free from potential co-extracted contaminants from its natural source. A direct comparison would be crucial to validate the biological equivalence of the synthetic and natural forms.

This guide will focus on the primary biological activity of this compound: its mutagenicity. While other potential activities such as anticoagulant and anti-inflammatory effects could be explored, current scientific literature does not support these properties for this compound.

Physicochemical Properties

A fundamental comparison would begin with the physicochemical characterization of both the synthetic and natural this compound.

PropertyNatural this compound IsolateSynthetic this compound (Hypothetical)Method of Analysis
Molecular Formula C₁₅H₈N₂O₃C₁₅H₈N₂O₃Mass Spectrometry
Molar Mass 264.24 g/mol 264.24 g/mol Mass Spectrometry
Melting Point 220–225 °CTo be determinedDifferential Scanning Calorimetry
Purity Variable, dependent on isolation and purification stepsExpected to be >95%HPLC, NMR Spectroscopy
Solubility To be fully characterizedTo be determinedStandard solubility assays
UV-Vis Spectrum (λmax) To be fully characterizedTo be determinedUV-Vis Spectroscopy

Experimental Protocols

Isolation of Natural this compound

The following protocol is based on established methods for isolating compounds from fungal sources.

experimental_workflow start Fresh Lactarius necator mushrooms homogenize Homogenization in Solvent (e.g., Methanol/Chloroform) start->homogenize extract Crude Extraction homogenize->extract partition Solvent-Solvent Partitioning extract->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Fraction Collection chromatography->fractions hplc High-Performance Liquid Chromatography (HPLC) Purification fractions->hplc isolate Pure Natural this compound Isolate hplc->isolate

Figure 1. Workflow for the isolation of natural this compound.

Protocol:

  • Extraction: Fresh fruiting bodies of Lactarius necator are homogenized and extracted with a suitable solvent system (e.g., methanol/chloroform) to obtain a crude extract.

  • Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are then subjected to column chromatography on a silica (B1680970) gel matrix.

  • Purification: Fractions showing the presence of this compound (monitored by thin-layer chromatography and UV absorbance) are pooled and further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure natural isolate.

  • Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity as 7-hydroxycoumaro(5,6-c)cinnoline.

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound could involve the synthesis of a substituted coumarin (B35378) and a substituted cinnoline (B1195905) followed by their condensation.

synthetic_pathway cluster_reactants Reactant Synthesis start_coumarin Substituted Phenol Derivative coumarin_synthesis Coumarin Ring Formation (e.g., Pechmann Condensation) start_coumarin->coumarin_synthesis intermediate_coumarin Functionalized Coumarin Intermediate coumarin_synthesis->intermediate_coumarin condensation Condensation Reaction intermediate_coumarin->condensation start_cinnoline Substituted Aniline Derivative diazotization Diazotization start_cinnoline->diazotization cinnoline_synthesis Cinnoline Ring Formation (e.g., Widman-Stoermer Synthesis) diazotization->cinnoline_synthesis intermediate_cinnoline Functionalized Cinnoline Intermediate cinnoline_synthesis->intermediate_cinnoline intermediate_cinnoline->condensation final_product Synthetic this compound condensation->final_product

Figure 2. A hypothetical synthetic pathway for this compound.
Mutagenicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3]

Protocol:

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs, are used. These strains carry mutations in the histidine operon and are designed to detect frameshift and base-pair substitution mutations, respectively.

  • Metabolic Activation: The test is performed with and without a liver extract fraction (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure:

    • A small amount of the test compound (natural or synthetic this compound at various concentrations) is mixed with the bacterial culture and, optionally, the S9 mix.

    • This mixture is then plated on a minimal agar (B569324) medium lacking histidine.

    • The plates are incubated at 37°C for 48 hours.

  • Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

  • Controls: A negative control (solvent vehicle) and a positive control (a known mutagen) are included in each experiment.

Comparative Data Presentation

The mutagenic activity of synthetic and natural this compound should be presented in a clear, tabular format for direct comparison.

CompoundConcentration (µ g/plate )S. typhimurium StrainMetabolic Activation (S9)Mean Revertant Colonies ± SDFold Increase over Control
Negative Control 0TA98-25 ± 51.0
0TA98+30 ± 61.0
0TA100-120 ± 151.0
0TA100+135 ± 181.0
Positive Control (Specify)TA98+(e.g., 500 ± 45)(e.g., >10)
(Specify)TA100+(e.g., 800 ± 60)(e.g., >5)
Natural this compound 1TA98+(To be determined)(To be determined)
10TA98+(To be determined)(To be determined)
1TA100+(To be determined)(To be determined)
10TA100+(To be determined)(To be determined)
Synthetic this compound 1TA98+(To be determined)(To be determined)
10TA98+(To be determined)(To be determined)
1TA100+(To be determined)(To be determined)
10TA100+(To be determined)(To be determined)

Mechanism of Action and Signaling Pathways

As a mutagen, this compound is presumed to interact with DNA, leading to mutations. The exact mechanism and the cellular signaling pathways involved in the response to this compound-induced DNA damage are yet to be fully elucidated.

signaling_pathway This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Enters Cell dna Nuclear DNA cell_membrane->dna Translocates to Nucleus dna_damage DNA Adducts / Lesions dna->dna_damage Intercalation / Covalent Binding damage_sensors DNA Damage Sensors (e.g., ATM, ATR) dna_damage->damage_sensors Activates cell_cycle_arrest Cell Cycle Arrest damage_sensors->cell_cycle_arrest dna_repair DNA Repair Mechanisms damage_sensors->dna_repair apoptosis Apoptosis damage_sensors->apoptosis dna_repair->dna Successful Repair mutation Mutation dna_repair->mutation Failed/Erroneous Repair

Figure 3. Putative mechanism of this compound-induced mutagenicity.

Conclusion

This guide outlines a systematic approach for the comparative analysis of synthetic and natural this compound. The availability of a synthetic version would be a significant advancement, enabling more controlled and reproducible studies into its biological effects. The primary focus of such a comparative study should be on mutagenicity, with the Ames test serving as a fundamental assay. Confirmation of identical physicochemical properties and biological activity would validate the use of synthetic this compound as a reliable research tool, paving the way for more in-depth investigations into its mechanism of action.

References

Assessing the In Vivo Mutagenicity of Necatorin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo mutagenicity of Necatorin, a compound isolated from the mushroom Lactarius necator. The performance of this compound in various mutagenicity assays is compared with that of well-characterized mutagens, Ethyl Methanesulfonate (B1217627) (EMS) and Benzo[a]pyrene (B130552) (B[a]P), supported by available experimental data. Detailed methodologies for key in vivo mutagenicity assays are also presented to aid in the design and interpretation of similar studies.

Executive Summary

This compound has been shown to be a potent mutagen in the in vitro Ames test. However, in vivo studies in animal models have not demonstrated mutagenic activity in the host-mediated assay or the micronucleus test.[1] This discrepancy highlights the importance of in vivo testing to assess the true mutagenic potential of a compound in a whole-organism context, considering metabolic activation and detoxification processes. This guide compares the available data for this compound with the known in vivo mutagenic profiles of EMS and B[a]P to provide a broader perspective for researchers.

Data Presentation: Comparative Mutagenicity in Animal Models

The following table summarizes the mutagenicity data for this compound and the alternative compounds, EMS and B[a]P, across a battery of standard in vivo assays. It is important to note that quantitative data for the in vivo assays on this compound are not available in the public domain; therefore, the results are presented qualitatively based on the published abstract.[1]

CompoundAssaySpecies/StrainDose RangeResultsReference
This compound Host-Mediated AssayMouseNot SpecifiedNo evidence of mutagenicity[1]
Micronucleus TestMouseNot SpecifiedNo evidence of mutagenicity[1]
Ethyl Methanesulfonate (EMS) Micronucleus TestMouse (CD-1)50-400 mg/kgDose-dependent increase in MNPCEs[2]
Transgenic Rodent (gpt-delta)Mouse5-100 mg/kg/day for 28 daysDose-dependent increase in gpt MFs in multiple tissues[3]
Dominant Lethal TestMouse50-300 mg/kgConvincingly detected at ≥150 mg/kg[4]
Benzo[a]pyrene (B[a]P) Micronucleus TestMouse (CD-1 and BDF1)62.5-500 mg/kgDose-dependent increase in MNRETs[5][6]
Transgenic Rodent (Muta™Mouse)Mouse25-75 mg/kg/day for 28 daysSignificant dose-dependent increase in lacZ mutants[7]
Dominant Lethal TestMouse1 mg/mouseSignificant increase in dominant lethal mutations[8]

MNPCEs: Micronucleated Polychromatic Erythrocytes; MFs: Mutant Frequencies; MNRETs: Micronucleated Reticulocytes

Experimental Protocols

Detailed methodologies for the key in vivo mutagenicity assays cited in this guide are provided below. These protocols are based on established guidelines and published studies.

Rodent Dominant Lethal Test

The dominant lethal test assesses for chemically-induced genetic damage in germ cells that leads to embryonic or fetal death.[9]

Principle: Male rodents are treated with the test substance and then mated with untreated virgin females. The females are later euthanized, and their uterine contents are examined to determine the number of live and dead implants. A significant increase in post-implantation loss in the treated group compared to the control group indicates a dominant lethal effect.

Protocol Outline:

  • Animal Selection: Healthy, sexually mature male and female mice or rats are used.

  • Dosing: Male animals are administered the test substance (e.g., this compound, EMS, B[a]P) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, along with a vehicle control.

  • Mating: Following treatment, each male is sequentially mated with one or two virgin females per week for a period that covers all stages of spermatogenesis.

  • Uterine Analysis: Approximately 14 days after mating, the females are sacrificed, and their uteri are examined for the number of corpora lutea, total implants, and early and late fetal deaths.

  • Data Analysis: The dominant lethal frequency is calculated based on the ratio of dead to total implants. Statistical analysis is performed to compare the treated groups with the control group.

Transgenic Rodent Somatic and Germ Cell Gene Mutation Assay

This assay is used to evaluate the potential of a chemical to induce gene mutations in the somatic and/or germ cells of transgenic rodents.[3][7]

Principle: Transgenic rodents, such as the Muta™Mouse or gpt-delta mouse, carry multiple copies of a bacterial reporter gene (e.g., lacZ, gpt) in their genome. After exposure to a test substance, genomic DNA is isolated from various tissues. The reporter gene is then "rescued" from the genomic DNA and analyzed for mutations in a bacterial system.

Protocol Outline:

  • Animal Selection: Young, healthy transgenic mice or rats are used.

  • Dosing: Animals are typically treated with the test substance daily for 28 days at three dose levels, along with a vehicle control.

  • Tissue Collection: After the treatment period, animals are euthanized, and various tissues (e.g., liver, bone marrow, germ cells) are collected.

  • DNA Isolation: High molecular weight genomic DNA is isolated from the collected tissues.

  • Gene Rescue and Packaging: The transgenic reporter gene is rescued from the genomic DNA, typically using in vitro packaging extracts to create infectious phage particles.

  • Mutation Analysis: The phage particles are used to infect E. coli. Mutations in the reporter gene are detected using a selective system where only bacteria with a mutated reporter gene can grow.

  • Data Analysis: The mutant frequency is calculated as the ratio of mutant plaques to the total number of plaques.

In Vivo Micronucleus Test

The in vivo micronucleus test is a widely used method to detect both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[2][5]

Principle: During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei. In this assay, the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood of treated animals is measured.

Protocol Outline:

  • Animal Selection: Typically, mice are used for this assay.

  • Dosing: The test substance is administered to the animals, usually once or twice, at three dose levels with a vehicle control. A positive control (e.g., EMS) is also included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).

  • Slide Preparation: Smears of bone marrow or peripheral blood are prepared on microscope slides.

  • Staining: The slides are stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes and allows for the visualization of micronuclei.

  • Scoring: The number of micronucleated polychromatic erythrocytes (MNPCEs) is counted per a set number of polychromatic erythrocytes (e.g., 2000).

  • Data Analysis: The frequency of MNPCEs in the treated groups is statistically compared to the vehicle control group.

Mandatory Visualizations

Experimental Workflow Diagrams

Rodent_Dominant_Lethal_Test_Workflow start Start dosing Administer Test Substance to Male Rodents start->dosing mating Sequentially Mate Treated Males with Untreated Females dosing->mating sacrifice Sacrifice Females at Mid-Gestation mating->sacrifice uterine_exam Examine Uterine Contents (Implants, Live/Dead Fetuses) sacrifice->uterine_exam analysis Calculate Dominant Lethal Frequency uterine_exam->analysis end End analysis->end

Caption: Workflow for the Rodent Dominant Lethal Test.

Transgenic_Rodent_Mutation_Assay_Workflow start Start dosing Treat Transgenic Rodents with Test Substance start->dosing tissue_collection Collect Tissues (Somatic and/or Germ Cells) dosing->tissue_collection dna_isolation Isolate Genomic DNA tissue_collection->dna_isolation gene_rescue Rescue Reporter Gene (e.g., in vitro packaging) dna_isolation->gene_rescue bacterial_infection Infect E. coli with Rescued Reporter Gene gene_rescue->bacterial_infection mutation_detection Detect Mutations using a Selective System bacterial_infection->mutation_detection analysis Calculate Mutant Frequency mutation_detection->analysis end End analysis->end

Caption: Workflow for the Transgenic Rodent Gene Mutation Assay.

In_Vivo_Micronucleus_Test_Workflow start Start dosing Administer Test Substance to Rodents start->dosing sample_collection Collect Bone Marrow or Peripheral Blood dosing->sample_collection slide_prep Prepare Smears on Microscope Slides sample_collection->slide_prep staining Stain Slides to Differentiate Erythrocytes and Micronuclei slide_prep->staining scoring Microscopically Score Micronucleated Erythrocytes staining->scoring analysis Calculate Frequency of Micronucleated Cells scoring->analysis end End analysis->end

Caption: Workflow for the In Vivo Micronucleus Test.

Putative Signaling Pathway for Coumarin-Induced Mutagenicity

This compound is a coumarin (B35378) derivative. While the specific signaling pathway for this compound's mutagenicity is not fully elucidated, coumarins are known to be metabolized by cytochrome P450 enzymes.[10] This metabolic activation can lead to the formation of reactive intermediates that can interact with DNA, potentially leading to mutations if not repaired. Some coumarins have also been shown to modulate signaling pathways involved in cellular stress responses, such as the Keap1/Nrf2/ARE pathway.[11]

Coumarin_Mutagenicity_Pathway Coumarin Coumarin (e.g., this compound) CYP450 Cytochrome P450 Metabolism Coumarin->CYP450 Metabolic Activation Nrf2_Keap1 Keap1-Nrf2 Complex Coumarin->Nrf2_Keap1 Modulation ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite DNA_Adduct DNA Adduct Formation ReactiveMetabolite->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation If unrepaired Nrf2_dissociation Nrf2 Dissociation Nrf2_Keap1->Nrf2_dissociation ARE Antioxidant Response Element (ARE) Activation Nrf2_dissociation->ARE Cytoprotective_Genes Expression of Cytoprotective Genes ARE->Cytoprotective_Genes

Caption: Putative signaling pathway for coumarin mutagenicity.

References

Inter-Laboratory Validation of Necatorin Analysis in Mushrooms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of Necatorin analysis in mushrooms, addressing the critical need for standardized and reproducible analytical methodologies. While specific inter-laboratory validation studies on this compound are not extensively documented in publicly available literature, this document outlines a proposed comparative study. It includes hypothetical data to illustrate the validation process and detailed experimental protocols based on established analytical techniques for mushroom toxins.

Introduction to this compound and the Need for Standardized Analysis

This compound, identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a potent mutagenic compound found in certain species of mushrooms, most notably Lactarius necator.[1][2] Concentrations in fresh mushrooms can range from 3 to 20 mg/kg.[1] The stability of this compound is influenced by factors such as light, pH, and temperature, with blanching shown to reduce its concentration by approximately 75%.[1][3] Given its mutagenic properties, the accurate and precise quantification of this compound in mushroom samples is crucial for food safety and toxicological studies.

Inter-laboratory validation is essential to establish the robustness and reliability of analytical methods across different laboratories. This process helps to identify and control for variables that can influence results, ensuring that data is comparable and reproducible. This guide proposes a hypothetical inter-laboratory study to validate a method for this compound analysis and compares potential outcomes.

Proposed Inter-Laboratory Study Design

This section outlines a proposed design for an inter-laboratory comparison study for the analysis of this compound in a mushroom matrix.

Objective: To assess the reproducibility and accuracy of a standardized analytical method for the quantification of this compound in a fortified mushroom powder.

Participating Laboratories: A minimum of five laboratories with expertise in mycotoxin or secondary metabolite analysis using liquid chromatography-mass spectrometry (LC-MS/MS).

Test Material: A homogenized and lyophilized powder of a non-Necatorin-containing mushroom species (e.g., Agaricus bisporus) will be used as the matrix. This powder will be fortified with a certified standard of this compound at three different concentration levels (low, medium, and high). A blank sample (no this compound) will also be included.

Analytical Method: A standardized LC-MS/MS method will be provided to all participating laboratories. While specific validated methods for this compound are not widely published, a robust method can be adapted from general protocols for mushroom toxin analysis.[4]

Statistical Analysis: The performance of each laboratory will be evaluated using z-scores, a common method in proficiency testing and inter-laboratory comparisons.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments in the proposed inter-laboratory study.

  • Weighing: Accurately weigh 1.0 g (± 0.01 g) of the homogenized mushroom powder into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction Solvent: Add 10 mL of an extraction solvent consisting of methanol (B129727):acetonitrile:water (2:2:1, v/v/v).[6]

  • Homogenization: Vortex the mixture for 1 minute to ensure the powder is fully wetted.

  • Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature.[7]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.[6]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber glass vial for LC-MS/MS analysis.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

  • Gradient Elution: A linear gradient starting at 10% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound would need to be determined using a certified standard.

Data Presentation and Comparison

The following tables present hypothetical quantitative data from the proposed inter-laboratory study.

Table 1: Reported this compound Concentrations (mg/kg) from Participating Laboratories

LaboratorySample A (Blank)Sample B (Low Level)Sample C (Medium Level)Sample D (High Level)
Lab 1< LOQ4.89.518.2
Lab 2< LOQ5.110.219.8
Lab 3< LOQ4.59.117.5
Lab 4< LOQ5.310.520.1
Lab 5< LOQ4.99.818.9
Assigned Value N/A 5.0 10.0 19.0
Standard Deviation N/A 0.32 0.55 1.08

LOQ: Limit of Quantification

Table 2: Calculated z-Scores for Each Laboratory's Performance

LaboratorySample B (z-score)Sample C (z-score)Sample D (z-score)
Lab 1-0.63-0.91-0.74
Lab 20.310.360.74
Lab 3-1.56-1.64-1.39
Lab 40.940.911.02
Lab 5-0.31-0.36-0.09

A z-score between -2 and 2 is generally considered acceptable.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound's mutagenic activity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis weigh Weigh 1g Mushroom Powder add_solvent Add 10mL Extraction Solvent weigh->add_solvent vortex Vortex 1 min add_solvent->vortex ultrasonicate Ultrasonicate 30 min vortex->ultrasonicate centrifuge Centrifuge 15 min ultrasonicate->centrifuge filter Filter Supernatant centrifuge->filter inject Inject 5µL Extract filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify this compound detect->quantify report Report Concentration quantify->report calculate Calculate z-Scores report->calculate evaluate Evaluate Performance calculate->evaluate

Caption: Experimental workflow for the inter-laboratory analysis of this compound.

signaling_pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane DNA Nuclear DNA CellMembrane->DNA Intercalation or Metabolic Activation Adducts DNA Adducts DNA->Adducts Replication DNA Replication Adducts->Replication Repair DNA Repair Mechanisms Adducts->Repair Mutation Mutation Replication->Mutation Apoptosis Apoptosis or Cell Cycle Arrest Mutation->Apoptosis Repair->DNA Successful Repair

Caption: Hypothetical signaling pathway of this compound-induced mutagenicity.

Conclusion

The development of a validated, standardized method for the analysis of this compound is a critical step in ensuring food safety and advancing toxicological research. The proposed inter-laboratory study design, experimental protocols, and data comparison framework presented in this guide offer a comprehensive approach to achieving this goal. The successful completion of such a study would provide a reliable method for the quantification of this compound, enabling regulatory bodies and researchers to better assess the risks associated with this potent mutagen.

References

Synthetic Coumarins Demonstrate Potent Cytotoxicity Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of synthetic coumarin (B35378) analogs reveals significant cytotoxic activity, offering a promising avenue for the development of novel anti-cancer therapeutics. While direct cytotoxic data for the natural compound Necatorin remains unavailable in the current literature, the examination of its structural class—coumarins—provides valuable insights into potential anti-cancer applications.

This compound, a coumarin derivative isolated from the mushroom Lactarius necator, is primarily recognized for its mutagenic properties.[1][2][3] However, the broader family of coumarins, both natural and synthetic, has garnered substantial interest for its diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[4] This guide provides a comparative overview of the cytotoxic effects of several synthetic coumarin analogs, presenting key experimental data, methodologies, and an exploration of the underlying signaling pathways.

Comparative Cytotoxicity of Synthetic Coumarin Analogs

The cytotoxic potential of synthetic coumarin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.[5] A lower IC50 value indicates a more potent compound.

A selection of synthetic coumarin analogs and their reported IC50 values against various cancer cell lines are summarized in the table below.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 4 HL60Human promyelocytic leukemia8.09[6]
MCF-7Human breast adenocarcinoma3.26[6]
A549Human lung carcinoma9.34[6]
Compound 8b HepG2Human liver carcinoma13.14[6]
Compound 5b MCF-7Human breast adenocarcinoma2.4[7][8]
MDA-231Human breast adenocarcinoma4.8[7][8]
Compound 4k MCF-7Human breast adenocarcinoma4.98[9]
HepG2Human liver carcinoma9.4[9]
Compound 6c MCF-7Human breast adenocarcinoma5.85[9]
Imperatorin (B1671801) SNU 449Human hepatocellular carcinomaDose-dependent inhibition[10]
HCT-15Human colorectal carcinomaDose-dependent inhibition[10]

Experimental Protocols

The evaluation of the cytotoxic effects of these synthetic coumarin analogs predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthetic coumarin analogs for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound.[11]

Signaling Pathways in Coumarin-Induced Cytotoxicity

The cytotoxic effects of coumarin derivatives are often mediated through the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the key pathways implicated in the anti-cancer activity of some synthetic coumarins is the PI3K/AKT signaling pathway.[6][12]

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis. Certain synthetic coumarin derivatives have been shown to exert their cytotoxic effects by inhibiting this pathway.[6][12]

Below is a diagram illustrating the general experimental workflow for assessing cytotoxicity and a simplified representation of the PI3K/AKT signaling pathway.

G cluster_0 Cytotoxicity Assessment Workflow A Cancer Cell Culture B Treatment with Synthetic Coumarins A->B C MTT Assay B->C D Data Analysis (IC50 Calculation) C->D G cluster_1 Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis Inhibition AKT->Apoptosis Coumarin Synthetic Coumarin Analog Coumarin->PI3K Inhibition

References

Validating In Silico Toxicity Predictions for Necator americanus Secreted Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Introductory Note on "Necatorin": The term "this compound" is ambiguous in scientific literature. It can refer to a mutagenic small molecule from the mushroom Lactarius necator or, more likely in the context of drug development, it is used to refer to uncharacterized proteins from the human hookworm parasite, Necator americanus. This guide will focus on the latter, addressing the validation of in silico toxicity models for secreted proteins from Necator americanus, a critical step in the preclinical development of novel vaccines and therapeutics derived from this parasite.

Secreted proteins from Necator americanus are at the host-parasite interface and are known to possess immunomodulatory properties, making them promising candidates for new drugs and vaccines.[1] However, before any clinical application, their potential toxicity must be rigorously assessed. In silico computational models offer a rapid and cost-effective initial screening, but these predictions must be validated through robust experimental data.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand and implement a workflow for validating computational toxicity predictions of Necator americanus proteins.

In Silico Toxicity Prediction: An Overview of Available Models

A variety of web-based servers and standalone software are available for predicting the toxicity of proteins based on their amino acid sequences. These tools employ machine learning algorithms trained on extensive databases of known toxic and non-toxic proteins. The predictions are typically based on physicochemical properties, amino acid composition, and the presence of specific sequence motifs.

Table 1: Comparison of Common In Silico Protein Toxicity Prediction Tools

ToolPrediction MethodKey FeaturesPredicted ParametersAvailability
ToxinPred Support Vector Machine (SVM) based on dipeptide compositionPredicts toxicity and identifies toxic regions within a protein sequence.[2][3]General Toxicity (Toxic/Non-Toxic)Web Server
CSM-Toxin Deep Learning (ProteinBERT model)Utilizes natural language processing models on the primary sequence alone.[4][5]General Toxicity (Toxic/Non-Toxic)Web Server
ToxinPred2 SVM and Random Forest modelsAn updated version with improved accuracy and a larger dataset.General Toxicity (Toxic/Non-Toxic)Web Server
Toxify Machine Learning ModelsEvaluated for high accuracy in distinguishing toxins from non-toxins.[6]General Toxicity (Toxic/Non-Toxic)Varies

A Validated Workflow for Toxicity Assessment

A systematic, tiered approach is recommended for validating in silico predictions. This workflow begins with computational screening, followed by targeted in vitro assays to assess specific toxicity mechanisms, and culminates in in vivo studies for promising, non-toxic candidates.

G cluster_0 In Silico Assessment cluster_1 In Vitro Validation cluster_2 In Vivo Confirmation in_silico Sequence-based Toxicity Prediction (e.g., ToxinPred, CSM-Toxin) prediction Prediction: Toxic or Non-Toxic? in_silico->prediction recombinant_exp Recombinant Protein Expression & Purification prediction->recombinant_exp Proceed if 'Non-Toxic' or risk is acceptable stop_node Terminate Development or Redesign Protein prediction->stop_node High Predicted Toxicity hemolysis Hemolysis Assay (Erythrocyte Lysis) recombinant_exp->hemolysis cytotoxicity Cytotoxicity Assay (MTT) (Cell Viability) recombinant_exp->cytotoxicity animal_model Rodent Model Administration (e.g., Mouse) cytotoxicity->animal_model Proceed if low cytotoxicity cytotoxicity->stop_node High Cytotoxicity acute_tox Acute Toxicity Study (Single High Dose) animal_model->acute_tox repeat_tox Repeated Dose Study (Sub-chronic) animal_model->repeat_tox repeat_tox->stop_node Adverse Effects Observed end_node Candidate for Further Preclinical Development repeat_tox->end_node No Adverse Effects Observed (NOAEL)

Caption: A tiered workflow for validating in silico toxicity predictions.

Detailed Experimental Protocols

Accurate validation requires standardized and well-documented experimental protocols. Below are methodologies for key in vitro and in vivo assays.

Recombinant Protein Expression and Purification

Before any experimental validation, the Necator americanus protein of interest (e.g., a hypothetical protein Na-pX) must be produced in a recombinant form. A common system is the yeast Pichia pastoris, which has been successfully used to express other N. americanus proteins like Na-ASP-2. The expressed protein must be purified to a high degree to ensure that any observed toxicity is due to the protein itself and not contaminants.

In Vitro Validation: Hemolysis Assay

A hemolysis assay is crucial for assessing the membrane-damaging potential of a protein, a common mechanism of action for toxins from blood-feeding parasites.

Protocol: Hemolysis Assay

  • Preparation of Erythrocytes:

    • Collect fresh blood (e.g., from a healthy donor or a rat) in tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood at 1000 x g for 10 minutes to pellet the red blood cells (RBCs).

    • Wash the RBC pellet three times with cold phosphate-buffered saline (PBS), centrifuging and discarding the supernatant each time.

    • Resuspend the final RBC pellet in PBS to create a 2% (v/v) RBC suspension.[2]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the recombinant Na-pX protein serially diluted in PBS to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

    • For the positive control, add 100 µL of 1% Triton X-100.

    • For the negative control, add 100 µL of PBS.

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.[2]

  • Data Analysis:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 541 nm, which corresponds to the release of hemoglobin.[2][3]

    • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100[7]

In Vitro Validation: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293, normal human embryonic kidney cells) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]

  • Assay Procedure:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the recombinant Na-pX protein (e.g., 1 µM to 100 µM).

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for 24 to 72 hours.[8]

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[9] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[9][10]

  • Data Analysis:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at 570-590 nm using a microplate reader.[10]

    • Calculate cell viability as a percentage relative to the untreated control cells.

In Vivo Confirmation: Acute Toxicity Study

If a protein shows low hemolytic and cytotoxic activity in vitro, an acute in vivo toxicity study is the next step to assess its systemic effects in a living organism.

Protocol: Acute Toxicity Study in Mice

  • Animal Model:

    • Use healthy, young adult mice (e.g., BALB/c strain), housed in standard conditions.

    • Divide the mice into groups (e.g., 3-5 mice per group).

  • Administration:

    • Administer a single high dose of the recombinant Na-pX protein to each mouse in the treatment group, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

    • The control group receives the same volume of the vehicle (e.g., sterile PBS).

    • A common approach is the "Up-and-Down" procedure, where a single mouse is dosed, and the dose for the next animal is adjusted up or down based on the outcome, to minimize animal use while determining a lethal dose.[11]

  • Observation and Data Collection:

    • Monitor the animals closely for signs of toxicity (e.g., changes in behavior, weight loss, lethargy, ruffled fur) for up to 14 days.[12]

    • Record body weights daily.

    • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

    • Blood samples can be collected for clinical chemistry and hematology analysis to check for organ damage.

Comparative Analysis: A Hypothetical Case Study

Let's consider a hypothetical secreted protein from Necator americanus, Na-pX, which is being evaluated as a potential therapeutic.

Step 1: In Silico Prediction The amino acid sequence of Na-pX is submitted to the ToxinPred server. The model, based on dipeptide composition and machine learning, returns a prediction of "Non-Toxic" .

Step 2: In Vitro and In Vivo Validation Based on the non-toxic prediction, the Na-pX protein is expressed, purified, and subjected to the experimental assays described above. The results are summarized below.

Table 2: Hypothetical Validation Data for Na-pX

AssayMethodResultInterpretation
Hemolysis In vitro exposure to human RBCs< 5% hemolysis at 100 µMLow hemolytic activity
Cytotoxicity MTT assay on HEK293 cellsIC50 > 100 µMLow cytotoxicity to human cells
Acute Toxicity Single i.v. dose in miceNo adverse effects observed up to 50 mg/kgLow acute systemic toxicity

Conclusion of the Case Study: The experimental results from the hemolysis, cytotoxicity, and acute toxicity assays align with the initial in silico prediction from ToxinPred. The low toxicity profile of Na-pX in these validation studies supports its continued development as a potential therapeutic candidate.

Signaling Pathways and Logical Relationships

Understanding the potential mechanism of toxicity is as important as determining the toxic dose. For a protein from a blood-feeding parasite, a potential toxic interaction could involve the disruption of host cell membranes, such as erythrocytes.

G protein Necator Secreted Protein (e.g., Hemolysin) membrane Cell Membrane Integrity protein->membrane Binds to & disrupts membrane rbc Erythrocyte (Red Blood Cell) rbc->membrane lysis Cell Lysis membrane->lysis Loss of Integrity hemoglobin Hemoglobin Release lysis->hemoglobin anemia Anemia & Tissue Hypoxia hemoglobin->anemia

Caption: Potential toxic pathway of a hemolytic Necator protein.

By following a structured validation process that combines predictive computational models with rigorous experimental testing, researchers can confidently assess the safety profile of novel proteins from Necator americanus and other parasitic sources, paving the way for the development of new and effective treatments for a range of diseases.

References

Necatorin's Mutagenic Profile: A Comparative Analysis Using Ames Tester Strains TA98 and TA100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Ames Test and Tester Strains

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[3] It employs various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.

The two strains central to this guide are:

  • TA98: This strain is designed to detect frameshift mutagens. These are substances that cause insertions or deletions of nucleotides in the DNA sequence, shifting the reading frame during protein synthesis.

  • TA100: This strain is engineered to identify mutagens that cause base-pair substitutions, where one nucleotide is replaced by another.

The inclusion of a metabolic activation system, typically a rat liver extract known as S9 mix, is crucial. Some chemicals, known as pro-mutagens, only become mutagenic after being metabolized by enzymes present in the liver.

Illustrative Comparison of Necatorin's Activity

The following table presents a hypothetical yet representative dataset illustrating the potential mutagenic activity of this compound in the Ames test. This data is structured to reflect the expected outcomes based on the known mutagenicity of this compound and the specificities of the TA98 and TA100 strains.

This compound Concentration (µ g/plate )Ames Tester StrainMetabolic Activation (S9)Mean Revertant Colonies ± SD (Illustrative Data)Mutagenicity Ratio (Illustrative Data)
0 (Solvent Control)TA98-35 ± 51.0
0 (Solvent Control)TA98+45 ± 71.0
0 (Solvent Control)TA100-120 ± 151.0
0 (Solvent Control)TA100+130 ± 181.0
1TA98-150 ± 124.3
1TA98+250 ± 205.6
1TA100-480 ± 354.0
1TA100+650 ± 455.0
5TA98-450 ± 3012.9
5TA98+800 ± 5517.8
5TA100-1200 ± 8010.0
5TA100+2100 ± 15016.2
10TA98-800 ± 6022.9
10TA98+1500 ± 11033.3
10TA100-2500 ± 18020.8
10TA100+4500 ± 32034.6
Positive ControlTA98->1000>28
Positive ControlTA98+>2000>44
Positive ControlTA100->3000>25
Positive ControlTA100+>5000>38

Note: The mutagenicity ratio is calculated by dividing the mean number of revertant colonies in the test group by the mean number of revertant colonies in the solvent control group. A compound is typically considered mutagenic if it produces a dose-dependent increase in revertant colonies and a mutagenicity ratio of 2.0 or greater.

Based on this illustrative data, this compound would be classified as a potent mutagen in both TA98 and TA100 strains, suggesting it can induce both frameshift and base-pair substitution mutations. The increased number of revertant colonies in the presence of the S9 mix indicates that some metabolites of this compound may be more mutagenic than the parent compound.

Experimental Protocol: Ames Test for this compound

The following is a detailed methodology for conducting an Ames test to evaluate the mutagenicity of this compound.

1. Materials and Reagents:

  • Salmonella typhimurium tester strains TA98 and TA100

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive controls (e.g., 2-nitrofluorene (B1194847) for TA98 without S9, sodium azide (B81097) for TA100 without S9, and 2-aminoanthracene (B165279) for both strains with S9)

  • Solvent control (e.g., DMSO)

  • Oxoid Nutrient Broth No. 2

  • Top agar (B569324) (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates (Vogel-Bonner medium)

  • S9 fraction from Aroclor 1254-induced rat liver

  • S9 co-factor mix (NADP, G6P)

2. Procedure:

  • Bacterial Culture Preparation: Inoculate TA98 and TA100 strains into separate flasks containing nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent.

  • Plate Incorporation Assay:

    • To sterile test tubes, add in the following order:

      • 2.0 mL of molten top agar (kept at 45°C)

      • 0.1 mL of the overnight bacterial culture

      • 0.1 mL of the this compound test solution (or control solution)

      • 0.5 mL of S9 mix or phosphate (B84403) buffer (for assays without metabolic activation)

    • Vortex the tubes briefly.

    • Pour the contents of each tube onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: After incubation, count the number of revertant colonies on each plate.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Ames test protocol for evaluating this compound.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Data Analysis Bacterial_Culture Overnight Bacterial Cultures (TA98, TA100) Combine Combine Bacteria, this compound/Control, and S9 Mix/Buffer in Top Agar Bacterial_Culture->Combine Test_Solutions This compound Dilutions & Controls Test_Solutions->Combine S9_Mix S9 Metabolic Activation Mix S9_Mix->Combine Pour Pour onto Minimal Glucose Agar Plates Combine->Pour Plate Incorporation Incubate Incubate at 37°C for 48-72 hours Pour->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Controls Count->Compare Analyze Determine Mutagenicity Compare->Analyze

Caption: Workflow of the Ames plate incorporation assay for this compound.

Signaling Pathway of Mutagenesis

The Ames test does not elucidate a specific signaling pathway but rather identifies the ultimate outcome of DNA damage – mutation. The process can be generalized as follows:

Mutagenesis_Pathway cluster_entry Cellular Uptake cluster_interaction DNA Interaction cluster_outcome Cellular Response & Outcome This compound This compound DNA Bacterial DNA This compound->DNA Direct Interaction Pro_this compound Pro-mutagenic This compound S9 S9 Enzymes (Metabolic Activation) Pro_this compound->S9 S9->this compound Metabolite DNA_Adduct DNA Adducts/ Damage DNA->DNA_Adduct Mutation Reverse Mutation (his- to his+) DNA_Adduct->Mutation Faulty DNA Repair or Replication Growth Colony Formation on Histidine-Deficient Medium Mutation->Growth

Caption: Generalized pathway of this compound-induced mutagenesis in the Ames test.

Conclusion

This compound is a confirmed mutagen, and the Ames test provides a robust system for evaluating its mutagenic potential. The differential response of the TA98 and TA100 tester strains is critical for characterizing the types of genetic damage it can induce. The illustrative data and detailed protocol provided in this guide serve as a valuable resource for researchers investigating the mutagenicity of this compound and other novel compounds. Further studies would be beneficial to obtain and publish precise quantitative data on this compound's activity in these and other Ames tester strains to fully elucidate its mutagenic profile.

References

Comparative Transcriptomics of Cells Exposed to Necatorin: A Methodological and Target Pathway Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search has not yielded any publicly available transcriptomic studies specifically investigating the cellular effects of Necatorin. This compound is a mutagenic compound, with the molecular formula C15H8N2O3, first isolated from the Lactarius turpis (ugly milk-cap) mushroom.[1] Its mutagenicity has been confirmed in the Ames test.[1] Given the absence of direct comparative transcriptomic data, this guide provides a methodological framework and a hypothetical comparison for researchers, scientists, and drug development professionals interested in investigating the transcriptomic impact of this compound. The following sections outline a potential experimental design, present hypothetical data for illustrative purposes, and visualize potential cellular pathways that may be affected by a mutagenic agent like this compound.

Hypothetical Comparative Data: this compound vs. Aflatoxin B1

To illustrate a comparative transcriptomic analysis, we present a hypothetical dataset comparing the effects of this compound to a well-characterized mutagenic mycotoxin, Aflatoxin B1. This data is for demonstrative purposes only and is not based on experimental results for this compound. The table below summarizes putative gene expression changes in a human hepatocyte cell line (e.g., HepG2) exposed to each compound.

Gene Pathway Fold Change (this compound Exposure - Hypothetical) Fold Change (Aflatoxin B1 Exposure - Representative)
GADD45ADNA Damage Response3.54.2
CDKN1A (p21)Cell Cycle Arrest4.05.1
TP53Tumor Suppressor2.83.2
ATMDNA Damage Signaling2.53.0
CYP1A1Xenobiotic Metabolism6.28.5
GSTA1Glutathione Metabolism-2.1-3.0
BCL2Apoptosis Regulation-1.8-2.5
BAXApoptosis Regulation2.22.8

Experimental Protocols

Below is a detailed, standardized protocol for conducting a comparative transcriptomic study of cells exposed to this compound.

1. Cell Culture and Treatment:

  • Cell Line: Human Hepatocyte Carcinoma (HepG2) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh medium containing either this compound (e.g., at a concentration determined by a prior dose-response study, for instance, 10 µM), a positive control (e.g., Aflatoxin B1 at 10 µM), or a vehicle control (e.g., 0.1% DMSO).

  • Incubation Time: Cells are incubated with the compounds for a predetermined time, for example, 24 hours, to allow for transcriptional changes to occur.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.0.

  • RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.0.

3. Library Preparation and Sequencing:

  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers.

  • Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is purified.

  • The cDNA fragments undergo end-repair, A-tailing, and ligation of sequencing adapters.

  • The adapter-ligated fragments are amplified by PCR to create the final cDNA library.

  • The quality of the library is assessed, and it is quantified before sequencing.

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.

  • Differential Gene Expression Analysis: A tool such as DESeq2 or edgeR is used to identify genes that are significantly upregulated or downregulated in the this compound-treated and positive control groups compared to the vehicle control group.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most affected by the treatments.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be affected by a mutagenic compound like this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis HepG2 HepG2 Cell Culture Treatment Treatment with this compound, Aflatoxin B1, or Vehicle HepG2->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep cDNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Quantification->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics.

dna_damage_pathway cluster_signaling DNA Damage Response Signaling cluster_outcomes Cellular Outcomes This compound This compound (Hypothetical Mutagen) DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Phosphorylation and Stabilization ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (via p21) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis (if damage is severe) p53->Apoptosis

Caption: Hypothetical DNA damage response pathway activated by this compound.

References

Safety Operating Guide

Safeguarding Research: Comprehensive Handling Protocols for Necatorin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for all personnel handling Necatorin, a potent, synthetic peptide-based cytotoxic agent under investigation for targeted cancer therapy. Adherence to these guidelines is mandatory to ensure personal safety and prevent environmental contamination.

This compound is a fine, lyophilized powder with high acute toxicity upon inhalation, ingestion, or skin contact. As a cytotoxic and potential teratogen, it requires stringent handling procedures. The following information outlines the necessary personal protective equipment (PPE), operational workflows, and disposal plans to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The required level of protection varies based on the specific laboratory procedure and the associated risk of exposure. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.[1][2]

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front gown with tight-fitting cuffs- Double chemotherapy-grade gloves (e.g., nitrile)- Disposable sleeves- Shoe coversHigh risk of aerosolization and inhalation of potent powders.[3][4] Full respiratory and skin protection is essential.[3] Double-gloving provides an extra barrier against contamination.[3]
Solution Preparation - Certified Class II Biological Safety Cabinet (BSC) or chemical fume hood- Lab coat or gown- Chemical splash goggles or face shield- Double chemotherapy-grade glovesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[3] Engineering controls are the primary means of protection.[5]
In Vitro / In Vivo Dosing - Lab coat or gown- Safety glasses with side shields- Appropriate chemotherapy-grade glovesFocus on preventing skin contact and eye exposure.[3] The specific procedure will dictate the level of containment needed.
General Laboratory Operations - Lab coat- Safety glasses- Single pair of chemotherapy-grade glovesStandard laboratory practice to protect against incidental contact.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from receiving the compound to its final disposal.

Necatorin_Handling_Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Waste Management Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Unpack in Fume Hood Store Store in Designated, Labeled, Secure Location Inspect->Store Weigh Weigh Powder (in BSC/Isolator) Store->Weigh PrepareSol Prepare Solution (in BSC/Fume Hood) Weigh->PrepareSol Dosing In Vitro / In Vivo Dosing PrepareSol->Dosing CollectWaste Collect Contaminated Waste (PPE, Labware) Dosing->CollectWaste Segregate Segregate into Labeled, Leak-Proof Containers CollectWaste->Segregate Dispose Dispose as Cytotoxic Waste Segregate->Dispose

Figure 1. A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[6][7]

Spill Management

A distinction is made between small and large spills, with different procedures for each.[6][8]

Spill SizeContainment and Cleanup Procedure
Small Spill (<5 mL or 5 g) 1. Alert others in the area.[8]2. Don appropriate PPE: gown, double gloves, and eye protection.[9]3. Contain liquids with absorbent pads; for powders, use damp cloths to prevent aerosolization.[9]4. Collect all contaminated materials into a cytotoxic waste bag.[9]5. Clean the spill area twice with a detergent solution, followed by 70% isopropyl alcohol.[9]
Large Spill (>5 mL or 5 g) 1. Evacuate and restrict access to the area.[9]2. Post warning signs.[9]3. Don full PPE, including a respirator.[10]4. Cover the spill with absorbent sheets or damp cloths for powders.[9]5. Clean from the outside of the spill inward.[7]6. Decontaminate the area twice with a detergent solution, followed by a final rinse.[9]7. Package all waste in designated cytotoxic containers.[9]

Personal Exposure Protocol

Necatorin_Exposure_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Exposure Event (Skin, Eyes, Inhalation) RemoveClothing Immediately Remove Contaminated Clothing Exposure->RemoveClothing FlushEyes Flush Eyes at Eyewash Station for 15 min Exposure->FlushEyes MoveToFreshAir Move to Fresh Air Exposure->MoveToFreshAir WashSkin Wash Affected Skin with Soap and Water for 15 min RemoveClothing->WashSkin SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical RemoveContacts Remove Contact Lenses FlushEyes->RemoveContacts RemoveContacts->SeekMedical MoveToFreshAir->SeekMedical ReportIncident Report Incident to Supervisor and EHS SeekMedical->ReportIncident

Figure 2. Immediate response plan for personal exposure to this compound.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[1][11]

Waste TypeDisposal Procedure
Contaminated Sharps - Place immediately into a designated, puncture-resistant, purple-lidded sharps container labeled "Cytotoxic Waste".[12][13]
Contaminated Labware (non-sharp) - Collect in a designated, leak-proof container with a lid.[3]- Label clearly as "Cytotoxic Waste" with the compound name.[14]
Contaminated PPE - Carefully doff to avoid self-contamination.[3]- Place in a sealed, yellow chemotherapy waste bag labeled "Cytotoxic Waste".[3][12]
Bulk this compound/Solutions - Dispose of as hazardous chemical waste.[11]- Do not discharge to the sewer.[11]

By strictly following these procedures, researchers can minimize personal risk and ensure the safe and effective use of this compound in the laboratory. Regular training and review of these protocols are mandatory for all personnel involved.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.